TRPV2-selective blocker 1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18OS2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one |
InChI |
InChI=1S/C15H18OS2/c1-11(10-12(2)16)14(15-17-8-9-18-15)13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
RCALJRZMLQRHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(=C1SCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of TRPV2-Selective Blocker 1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for TRPV2-selective blocker 1 (also known as compound IV2-1), a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Calcium Influx and Downstream Cellular Functions
This compound functions as a direct antagonist of the TRPV2 ion channel. Its primary mechanism involves the inhibition of TRPV2-mediated calcium (Ca2+) influx into the cell.[1][2] This action has been demonstrated to have significant downstream consequences on cellular processes, particularly in immune cells such as macrophages. By blocking the influx of calcium, the compound effectively attenuates macrophage phagocytosis and lipopolysaccharide-induced migration.[1][2]
The selectivity of this blocker is a key attribute, as it shows no significant effect on other related channels like TRPV1, TRPV3, or TRPV4, ensuring targeted therapeutic potential.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization of this compound.
| Parameter | Value | Cell Type | Species | Reference |
| IC50 | 6.3 µM | HEK293 cells expressing rat TRPV2 | Rat | [1][2][3] |
Table 1: Potency of this compound
| Cellular Process | Effect of this compound | Cell Type | Reference |
| Phagocytosis | Inhibition | Primary Macrophages | [1][2] |
| LPS-induced Migration | Inhibition | Primary Macrophages | [2] |
| TRPV2-mediated Ca2+ influx | Inhibition | Macrophages | [1][2] |
Table 2: Functional Effects of this compound in Macrophages
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Calcium Influx Assay in HEK293 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TRPV2 channel activity.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected to express rat TRPV2 channels.
-
Fluorescent Dye Loading: The TRPV2-expressing HEK293 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: Various concentrations of this compound are pre-incubated with the cells.
-
Channel Activation: The TRPV2 channel is activated using a known agonist (e.g., 2-APB for rodent TRPV2).[4]
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the calcium indicator dye using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibitory effect of the compound at each concentration is calculated relative to the control (agonist alone). The IC50 value is then determined by fitting the concentration-response curve with a sigmoidal dose-response equation.
Macrophage Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic activity of macrophages.
Methodology:
-
Macrophage Isolation: Primary macrophages are isolated from a suitable source (e.g., murine bone marrow or peritoneal cavity).
-
Cell Treatment: Macrophages are treated with this compound at a predetermined concentration (e.g., at or near its IC50).
-
Phagocytic Challenge: The treated macrophages are incubated with fluorescently labeled particles (e.g., zymosan bioparticles or latex beads).
-
Quantification: The extent of phagocytosis is quantified by measuring the fluorescence intensity of the ingested particles using flow cytometry or fluorescence microscopy.
-
Analysis: The phagocytic activity of the treated cells is compared to that of untreated control cells.
Macrophage Migration Assay (Transwell Assay)
Objective: To evaluate the impact of this compound on macrophage migration in response to a chemoattractant.
Methodology:
-
Cell Preparation: Primary macrophages are harvested and resuspended in a serum-free medium.
-
Transwell Setup: A Transwell insert with a porous membrane is placed in a well containing a chemoattractant, such as lipopolysaccharide (LPS).
-
Cell Seeding and Treatment: The prepared macrophages, either pre-treated with this compound or with the blocker present in the upper chamber, are seeded into the upper chamber of the Transwell insert.
-
Incubation: The setup is incubated for a sufficient period to allow for cell migration through the porous membrane into the lower chamber.
-
Migration Quantification: The number of migrated cells in the lower chamber is determined by staining the cells and counting them under a microscope or by using a plate reader-based assay.
-
Analysis: The migratory capacity of the treated macrophages is compared to that of the untreated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of TRPV2 inhibition by this compound.
References
what is the function of TRPV2 in sensory neurons
An In-depth Technical Guide on the Function of TRPV2 in Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel with a complex and multifaceted role in the physiology of sensory neurons. Initially characterized as a high-threshold sensor for noxious heat, its functional significance is now understood to extend to mechanosensation, osmosensation, and crucial aspects of neuronal development, particularly axon outgrowth. Unlike its better-known relative, TRPV1, TRPV2's contribution to pain signaling is more nuanced. A key regulatory feature of TRPV2 is its trafficking between intracellular compartments and the plasma membrane, a process controlled by growth factor signaling pathways. This guide provides a comprehensive overview of the core functions, regulatory mechanisms, and experimental validation of TRPV2's role in sensory neurons, presenting quantitative data and detailed methodologies for the scientific community.
Core Functions of TRPV2 in Sensory Neurons
TRPV2 is expressed in a subpopulation of medium- to large-diameter sensory neurons, most of which are myelinated Aδ and C-fibers.[1][2][3] Its functions are diverse, ranging from detecting physical stimuli to actively participating in the structural development of the neuron itself.
Thermosensation
TRPV2 was first identified as a sensor for high-threshold noxious heat.[4] It is activated by temperatures exceeding 52°C, triggering an influx of cations that leads to neuronal depolarization.[5][6] This function positions TRPV2 as a transducer of potentially damaging thermal stimuli. However, studies using TRPV2 knockout mice have suggested that its role in acute thermal sensation may be less critical than initially presumed, with other channels potentially compensating for its absence.[2]
Mechanosensation and Osmosensation
A growing body of evidence highlights TRPV2 as a critical mechanosensor. It can be activated by direct physical forces such as membrane stretch and by changes in cell volume induced by hypo-osmotic conditions.[1][3][7] This function is vital not only for sensing external mechanical stimuli but also for internal processes related to cell morphology and development.[8]
Role in Nociception
While its high activation temperature suggests a role in thermal pain, the overall contribution of TRPV2 to nociception is complex. It is co-expressed with peptidergic markers like calcitonin gene-related peptide (CGRP) and substance P in sensory neurons.[2] Activation of TRPV2 by cannabinoids has been shown to lead to CGRP release, suggesting an interface with pain and neuroinflammatory pathways.[2] However, its role is considered distinct from the more central role of TRPV1 in inflammatory pain signaling.[9]
The Critical Role of TRPV2 in Axon Outgrowth
Perhaps one of the most significant functions of TRPV2 in sensory neurons is its involvement in neuronal development and regeneration. TRPV2 is highly expressed in the growth cones of developing dorsal root ganglion (DRG) and motor neurons.[2][3][10]
The prevailing model suggests that the physical tension created by a growing axon stretches the membrane of the growth cone. This membrane stretch directly activates TRPV2 channels, leading to a localized influx of calcium (Ca²⁺).[3][10] This rise in intracellular Ca²⁺ is a critical signal that promotes the cytoskeletal rearrangements and membrane addition necessary for continued axonal elongation.[2] Inhibition or genetic silencing of TRPV2 has been shown to reduce axon growth in primary DRG neurons, underscoring its essential role in this process.[2]
Signaling Pathways and Regulation
The activity of TRPV2 is regulated through direct gating by physical stimuli and, crucially, by its subcellular localization, which is controlled by sophisticated signaling pathways.
Channel Gating
-
Thermal Gating: Direct activation by temperatures >52°C.
-
Mechanical Gating: Activation by membrane stretch, as demonstrated during axon outgrowth.[3]
Regulation by Protein Trafficking
Under basal conditions, a significant pool of TRPV2 resides in intracellular compartments, including the endoplasmic reticulum and endosomes.[2][11] Its translocation to the plasma membrane is a key step for activation by extracellular or membrane-bound stimuli and is tightly regulated by growth factor signaling.
Insulin-like Growth Factor (IGF-I) Pathway: In response to IGF-I, TRPV2 translocates to the plasma membrane. This process is dependent on the activation of Phosphoinositide 3-kinase (PI3K).[11][12] The increased surface expression of TRPV2 enhances the cell's sensitivity to other stimuli and augments calcium entry.[11]
References
- 1. A New Insight into the Function of TRPV2 in Circulatory Organs - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Transient Receptor Potential Vanilloid Type-2 (TRPV2) Ion Channels in Neurogenesis and Gliomagenesis: Cross-Talk between Transcription Factors and Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV2 Enhances Axon Outgrowth through Its Activation by Membrane Stretch in Developing Sensory and Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What do we know about the transient receptor potential vanilloid 2 (TRPV2) ion channel? [dash.harvard.edu]
- 5. The temperature-sensitive ion channel TRPV2 is endogenously expressed and functional in the primary sensory cell line F-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses [frontiersin.org]
- 7. TRPV2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV2: A Calcium-Permeable Cation Channel Regulated by Insulin-Like Growth Factors - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TRPV2 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that has emerged as a significant therapeutic target in a variety of pathological conditions. Initially characterized as a thermosensor activated by noxious heat (above 52°C), its physiological roles are now understood to extend to osmosensation, mechanosensation, and immune cell function. Dysregulation of TRPV2 has been implicated in cardiomyopathy, muscular dystrophy, cancer progression, and neuropathic pain, fueling the search for potent and selective antagonists to modulate its activity. This technical guide provides an in-depth overview of the discovery and development of TRPV2 antagonists, encompassing screening methodologies, key antagonist classes, and the underlying signaling pathways.
Data Presentation: Quantitative Comparison of TRPV2 Antagonists
The following table summarizes the in vitro potency of key TRPV2 antagonists identified to date. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Chemical Class | IC50 (µM) | Assay System | Reference |
| Tranilast | Anthranilic acid derivative | ~10 | HEK293 cells expressing mTRPV2 (Ca2+ influx) | [1] |
| 2.3 ± 0.25 | HEK293T cells (Ca2+ influx) | [2][3] | ||
| Piperlongumine | Natural product (alkaloid) | 4.6 ± 0.13 | HEK293T cells (fluorescence-based) | [2][3] |
| 1.0 ± 0.52 | Patch-clamp | [4][5] | ||
| Loratadine | Piperidine | 3.0 | HEK293 cells expressing mTRPV2 (Ca2+ influx) | [6] |
| SKF-96365 | Imidazole derivative | ≥ 10 | HEK293 cells expressing mTRPV2 (Ca2+ influx) | [7] |
| Ruthenium Red | Inorganic polymetal complex | - | Broad-spectrum TRP channel blocker | [8] |
Experimental Protocols
High-Throughput Screening (HTS) for TRPV2 Antagonists using Calcium Imaging
This protocol outlines a typical workflow for a primary screen to identify potential TRPV2 inhibitors from a compound library.
Objective: To identify compounds that inhibit TRPV2-mediated calcium influx in a high-throughput format.
Materials:
-
HEK293 cells stably expressing human TRPV2 (hTRPV2)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96- or 384-well black, clear-bottom microplates
-
Compound library
-
TRPV2 agonist (e.g., Cannabidiol (CBD) or 2-Aminoethoxydiphenyl borate (2-APB) for rodent TRPV2)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Automated liquid handling system
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating:
-
Seed HEK293-hTRPV2 cells into 96- or 384-well microplates at a density optimized for a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium from the plates and add the Fluo-4 AM loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Addition:
-
Using an automated liquid handler, add the library compounds at the desired screening concentration to the appropriate wells. Include vehicle control (e.g., DMSO) and a positive control antagonist (e.g., Tranilast).
-
Incubate the plate with the compounds for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the microplate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add a pre-determined concentration of the TRPV2 agonist (e.g., EC80 concentration of CBD) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin kinetic measurement of fluorescence intensity (Ex/Em ~490/525 nm) over a period of 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Identify "hits" as compounds that inhibit the agonist-induced calcium influx by a certain threshold (e.g., >50% inhibition).
-
Whole-Cell Patch-Clamp Electrophysiology for Antagonist Characterization
This protocol provides a method for the detailed electrophysiological characterization of hit compounds from a primary screen.
Objective: To determine the potency and mechanism of action of TRPV2 antagonists by directly measuring ion channel currents.
Materials:
-
HEK293 cells expressing hTRPV2
-
Glass coverslips
-
Patch-clamp rig (including amplifier, micromanipulator, perfusion system, and data acquisition software)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH.
-
TRPV2 agonist (e.g., CBD)
-
Test antagonist compounds
Methodology:
-
Cell Preparation:
-
Plate HEK293-hTRPV2 cells onto glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Antagonist Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply the TRPV2 agonist via the perfusion system to elicit an inward current.
-
Once a stable agonist-induced current is achieved, co-apply the antagonist compound at various concentrations.
-
Record the current inhibition at each antagonist concentration.
-
Perform a washout with the agonist-containing solution to check for reversibility of inhibition.
-
-
Data Analysis:
-
Measure the peak inward current in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a Hill equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
TRPV2 Signaling Pathway
Activation of TRPV2, often preceded by its translocation to the plasma membrane, leads to an influx of Ca2+. This increase in intracellular calcium can trigger various downstream signaling cascades. A key pathway involved in TRPV2 translocation and function is the Phosphoinositide 3-kinase (PI3K) pathway.[6]
Caption: TRPV2 signaling pathway initiated by external stimuli.
Experimental Workflow for TRPV2 Antagonist Discovery
The discovery of novel TRPV2 antagonists typically follows a multi-stage process, beginning with a broad screen and progressing to more detailed characterization.
Caption: A typical workflow for the discovery of TRPV2 antagonists.
Conclusion
The development of selective and potent TRPV2 antagonists holds significant promise for the treatment of a range of diseases. The methodologies outlined in this guide, from high-throughput screening to detailed electrophysiological characterization, provide a robust framework for the identification and validation of novel inhibitory compounds. The elucidation of the intricate signaling pathways involving TRPV2, particularly the PI3K-dependent translocation mechanism, offers further avenues for therapeutic intervention. As research in this field continues, the combination of advanced screening technologies, detailed mechanistic studies, and in vivo disease models will be crucial in translating the potential of TRPV2 antagonism into clinical reality.
References
- 1. TRPV2: A Cancer Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. TRPV2: A Calcium-Permeable Cation Channel Regulated by Insulin-Like Growth Factors - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPV2 - Wikipedia [en.wikipedia.org]
- 6. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. researchgate.net [researchgate.net]
The TRPV2 Channel: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that plays a crucial role in a wide array of physiological and pathophysiological processes. Initially characterized as a high-threshold heat sensor, its multifaceted nature is now increasingly appreciated, with established roles in mechanosensation, osmosensation, immunity, cardiac function, and cancer progression.[1][2] This technical guide provides an in-depth exploration of the TRPV2 channel, focusing on its molecular structure, mechanisms of activation, downstream signaling pathways, and its emerging potential as a therapeutic target. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
TRPV2 Channel Structure
The TRPV2 channel is a homotetrameric protein, with each subunit comprising six transmembrane domains (S1-S6), a pore-forming loop between S5 and S6, and large intracellular N- and C-termini. Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the near-atomic structure of TRPV2, providing critical insights into its architecture and gating mechanisms.[3]
The overall structure resembles that of other members of the TRPV family and voltage-gated potassium channels.[4] The four subunits assemble to form a central ion-conducting pore. The transmembrane domains form the core of the channel, while the intracellular domains, including the ankyrin repeat domain (ARD) in the N-terminus, are crucial for channel assembly, trafficking, and modulation by various signaling molecules.[3] Structural comparisons between different conformational states have begun to shed light on the allosteric movements that govern channel opening and closing.
Quantitative Data on TRPV2 Channel Properties
For ease of comparison, the key quantitative properties of the TRPV2 channel are summarized in the tables below. These values can vary depending on the expression system, recording conditions, and the specific ortholog being studied.
| Property | Reported Values | Species/Cell Type | Reference(s) |
| Single-Channel Conductance | ~40 pS (inward rectification in cell-attached mode) | Jurkat T lymphoblasts | [3] |
| 8 - 64 pS (for monovalent cations) | Vascular myocytes | [5] | |
| Ion Permeability Ratios | PCa/PNa ≈ 1 | Jurkat T lymphoblasts | [3] |
| PCa/PNa = 2.94 | Heterologous expression | [6] | |
| PMg/PNa = 2.40 | Heterologous expression | [6] | |
| Activation Thresholds | > 52°C (Heat) | Heterologous expression | [4] |
| Half-activation at ~50 mmHg (Mechanical Stretch) | Jurkat T lymphoblasts | [3] | |
| Pharmacological Modulators | Agonists: | ||
| Cannabidiol (CBD) | Various | ||
| 2-Aminoethoxydiphenyl borate (2-APB) | Various | ||
| Probenecid | Various | ||
| Antagonists: | |||
| Ruthenium Red | Various | [3] | |
| SKF-96365 | Various | [3] | |
| Tranilast | Various |
TRPV2 Channel Function and Activation Mechanisms
TRPV2 is a polymodal channel, meaning it can be activated by a diverse range of stimuli, including:
-
Thermal Stimuli: Rodent TRPV2 is activated by noxious heat, with a high temperature threshold of over 52°C. However, human TRPV2 appears to be largely insensitive to heat, suggesting species-specific differences in its thermosensitive properties.
-
Mechanical and Osmotic Stimuli: The channel is activated by membrane stretch and cell swelling, implicating it as a mechanosensor and osmosensor.[4][5] This function is crucial in various cell types, including cardiac and vascular smooth muscle cells.
-
Endogenous and Exogenous Ligands: A variety of molecules can modulate TRPV2 activity. Cannabinoids, such as cannabidiol (CBD), are potent activators. Other activators include 2-aminoethoxydiphenyl borate (2-APB) and probenecid. Conversely, compounds like ruthenium red and SKF-96365 act as channel blockers.[3]
-
Growth Factors and Signaling Lipids: Growth factors, such as insulin-like growth factor 1 (IGF-1), can induce the translocation of TRPV2 from intracellular compartments to the plasma membrane, thereby increasing its surface expression and activity. This process is often dependent on the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Phosphatidylinositol 4,5-bisphosphate (PIP2) is also known to modulate TRPV2 function.
Signaling Pathways Involving TRPV2
TRPV2 activation initiates a cascade of intracellular signaling events, primarily through the influx of Ca2+. This increase in intracellular calcium can then influence a multitude of cellular processes.
PI3K/Akt Signaling Pathway
A key signaling pathway regulated by TRPV2 is the PI3K/Akt pathway. Growth factor-induced activation of receptor tyrosine kinases (RTKs) can trigger the PI3K pathway, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, promotes the translocation of TRPV2 to the plasma membrane, augmenting Ca2+ influx. The subsequent rise in intracellular Ca2+ can further modulate the activity of downstream effectors in the PI3K/Akt pathway, creating a complex feedback loop that influences cell survival, proliferation, and migration.[6]
Figure 1: TRPV2 translocation and activation via the PI3K/Akt signaling pathway.
Role in Immune Cell Signaling
TRPV2 is expressed in various immune cells, including T cells, B cells, macrophages, and mast cells, where it plays a critical role in their function. In these cells, TRPV2-mediated Ca2+ influx can trigger a range of responses, from cytokine release and phagocytosis to degranulation and cell activation. For example, in mast cells, activation of TRPV2 by physical stimuli can lead to Ca2+ entry and subsequent degranulation, a key event in allergic and inflammatory responses.
Figure 2: General overview of TRPV2-mediated signaling in immune cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study TRPV2 channel function.
Patch-Clamp Electrophysiology for Recording TRPV2 Currents
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion flow through TRPV2 channels.
Objective: To record whole-cell or single-channel currents from cells expressing TRPV2.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Cell culture expressing TRPV2 (e.g., HEK293 cells transfected with a TRPV2 construct)
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with CsOH)
-
TRPV2 agonists (e.g., 100 µM 2-APB, 10 µM CBD) and antagonists (e.g., 10 µM Ruthenium Red)
Procedure:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate cells expressing TRPV2 onto glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fill a micropipette with the internal solution and mount it on the micromanipulator.
-
Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents. A typical voltage ramp protocol would be from -100 mV to +100 mV over 200 ms.
-
To test for agonist-induced activation, perfuse the cell with the external solution containing the TRPV2 agonist.
-
To test for inhibition, co-apply the antagonist with the agonist.
-
Record and analyze the currents using appropriate software.
Figure 3: Workflow for a whole-cell patch-clamp experiment to study TRPV2.
Calcium Imaging to Measure TRPV2 Activity
Calcium imaging provides a population-level readout of TRPV2 channel activation by measuring changes in intracellular calcium concentration.
Objective: To measure changes in intracellular Ca2+ concentration in response to TRPV2 activation.
Materials:
-
Fluorescence microscope with an appropriate filter set for the chosen calcium indicator.
-
Cells expressing TRPV2 plated on glass-bottom dishes or coverslips.
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
TRPV2 agonists and antagonists.
Procedure:
-
Plate cells expressing TRPV2 24-48 hours before the experiment.
-
Prepare a loading solution of the calcium indicator in the loading buffer. For Fura-2 AM, a typical concentration is 2-5 µM.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the loading buffer to remove excess dye.
-
Mount the dish or coverslip on the microscope stage.
-
Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Perfuse the cells with a solution containing the TRPV2 agonist and continue to acquire images.
-
After the response, perfuse with a solution containing an antagonist to test for inhibition.
-
At the end of the experiment, calibrate the fluorescence signal by adding a calcium ionophore (e.g., ionomycin) in the presence of high and low calcium concentrations to determine the maximum and minimum fluorescence ratios.
-
Analyze the data by calculating the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) over time.
Figure 4: Workflow for a calcium imaging experiment to study TRPV2 activity.
Cryo-Electron Microscopy (Cryo-EM) for TRPV2 Structure Determination
Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins like TRPV2.
Objective: To determine the three-dimensional structure of the TRPV2 channel.
Materials:
-
Expression system for producing large quantities of purified TRPV2 protein (e.g., mammalian or insect cells).
-
Purification reagents (detergents, affinity chromatography columns).
-
Cryo-EM grid preparation station (e.g., Vitrobot).
-
Transmission electron microscope equipped with a direct electron detector.
-
Image processing software (e.g., RELION, CryoSPARC).
Procedure:
-
Protein Expression and Purification:
-
Overexpress a tagged version of TRPV2 in a suitable expression system.
-
Solubilize the cell membranes with a mild detergent (e.g., DDM/CHS) to extract the TRPV2 protein.
-
Purify the protein using affinity chromatography followed by size-exclusion chromatography to obtain a homogenous sample.
-
-
Grid Preparation:
-
Apply a small volume of the purified TRPV2 sample to a cryo-EM grid.
-
Blot away excess liquid to create a thin film of the sample.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the protein in a near-native state.
-
-
Data Collection:
-
Load the vitrified grid into the transmission electron microscope.
-
Collect a large dataset of images (micrographs) of the TRPV2 particles at different orientations.
-
-
Image Processing:
-
Perform motion correction and contrast transfer function (CTF) estimation on the micrographs.
-
Pick individual TRPV2 particles from the micrographs.
-
Classify the particles into different two-dimensional views.
-
Reconstruct a three-dimensional map of the TRPV2 channel from the 2D class averages.
-
Refine the 3D map to high resolution.
-
-
Model Building and Analysis:
-
Build an atomic model of the TRPV2 structure into the refined cryo-EM density map.
-
Analyze the structure to identify key features, such as the pore domain, ligand binding sites, and conformational changes between different states.
-
Figure 5: General workflow for determining the structure of TRPV2 using cryo-EM.
TRPV2 in Drug Development
The diverse physiological and pathological roles of TRPV2 make it an attractive target for drug development.
-
Oncology: Overexpression of TRPV2 has been linked to the progression of several cancers, including glioblastoma, prostate cancer, and breast cancer. In these contexts, TRPV2 can promote cell proliferation, migration, and invasion. Therefore, the development of specific TRPV2 antagonists is a promising strategy for cancer therapy.
-
Cardiovascular Disease: TRPV2 is involved in maintaining normal cardiac structure and function. Dysregulation of TRPV2 has been implicated in cardiomyopathies. Targeting TRPV2 could offer new therapeutic avenues for treating certain heart conditions.
-
Immunology and Inflammation: Given its role in modulating immune cell function, targeting TRPV2 could be beneficial in the treatment of inflammatory and autoimmune diseases.
-
Pain: While its role in thermal nociception is debated, particularly in humans, the involvement of TRPV2 in mechanosensation suggests it may play a role in certain types of pain, making it a potential target for novel analgesics.
The development of specific and potent TRPV2 modulators is still in its early stages. A major challenge is the lack of high-throughput screening assays and the promiscuity of many existing compounds. The detailed structural and functional understanding of the TRPV2 channel presented in this guide will be crucial for the rational design and development of next-generation therapeutics targeting this important ion channel.
Conclusion
The TRPV2 channel has emerged from the shadow of its more famous relatives to be recognized as a critical player in a remarkable range of biological processes. Its unique structural features and diverse activation mechanisms underscore its functional versatility. This technical guide has provided a comprehensive overview of the current knowledge on TRPV2, from its molecular architecture to its involvement in complex signaling pathways. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals seeking to unravel the remaining mysteries of this intriguing ion channel and harness its therapeutic potential. The continued investigation of TRPV2 promises to yield further insights into fundamental cellular processes and pave the way for novel therapeutic interventions for a variety of diseases.
References
- 1. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Expression and Functional Landscape of TRPV2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel implicated in a diverse range of physiological and pathological processes. Aimed at researchers, scientists, and drug development professionals, this document delves into the expression of TRPV2 across various cell types, details experimental methodologies for its detection and quantification, and elucidates its role in key signaling pathways.
Introduction to TRPV2
Transient Receptor Potential Vanilloid 2 (TRPV2) is a member of the vanilloid subfamily of transient receptor potential (TRP) ion channels. Initially characterized as a high-threshold heat sensor, activated by temperatures exceeding 52°C, its physiological roles are now understood to be far more extensive.[1] TRPV2 is involved in a multitude of cellular functions, including mechanosensation, osmosensation, and cellular trafficking. Its dysregulation has been linked to various pathologies, including cancer, cardiomyopathy, and immune disorders, making it a compelling target for therapeutic intervention.
Quantitative Expression of TRPV2 Across Cell Types
The expression of TRPV2 varies significantly among different cell and tissue types. Understanding this differential expression is crucial for elucidating its cell-specific functions and for the development of targeted therapies. The following tables summarize quantitative data on TRPV2 mRNA and protein expression, compiled from various sources.
TRPV2 mRNA Expression
Quantitative real-time PCR (qRT-PCR) is a standard method for quantifying mRNA levels. The data below, presented as relative expression or fold change, highlights the variable expression of TRPV2 transcripts in different cell types.
| Cell Type/Line | Organism | Method | Key Findings | Reference |
| Esophageal Squamous Carcinoma (TE15, KYSE170) | Human | qRT-PCR | High mRNA expression observed in these cell lines compared to other ESCC lines. | [2] |
| Endometrial Cancer Cell Lines | Human | qRT-PCR | TRPV2 mRNA levels were evaluated and found to be variable across different endometrial cancer cell lines. | [3] |
| Leukemic Blast Cells (K562, U937, THP-1) | Human | RT-qPCR | Significantly higher total TRPV2 mRNA levels in leukemic blast cells compared to normal peripheral blood mononuclear cells (PBMCs). K562 cells showed an approximately 6-fold increase. | [4] |
| Myeloid-derived dendritic cells (BMDCs) and macrophages (BMDMs) | Mouse | Transcriptomics | Trpv2 mRNA exhibited the highest expression among the Trpv family members in these cells. | [5] |
TRPV2 Protein Expression
Western blotting and proteomics are common techniques for quantifying protein levels. The following table summarizes available data on TRPV2 protein expression.
| Cell Type/Tissue | Organism | Method | Key Findings | Reference |
| Peripheral blood mononuclear cells, Adrenal gland, CD8 T-cells, Pancreas, Placenta | Human | Proteomics | Overexpressed in these tissues/cells. | [6] |
| Esophageal Squamous Carcinoma Cell Lines | Human | Western Blot | Similar protein expression intensity in TE5, TE9, TE15, KYSE70, and KYSE170 cell lines. | [2] |
| Hepatocellular Carcinoma (HCC) | Human | Immunohistochemistry, Western Blot | Increased expression in cirrhotic livers and in 29% of HCC cases. | [7] |
| Endometrial Cancer Cell Lines | Human | Western Blot | Variable protein expression was observed across different endometrial cancer cell lines. | [3] |
| Leukemic Blast Cells vs. PBMCs | Human | Western Blot | Differential expression profile observed, with two bands corresponding to full-length (~100 kDa) and a short splice variant (~75 kDa) of TRPV2. | [4] |
Experimental Protocols for Studying TRPV2 Expression
Accurate and reproducible detection of TRPV2 is fundamental to its study. This section provides detailed methodologies for key experiments.
Western Blotting for TRPV2 Protein Detection
Western blotting is used to separate and identify proteins. This protocol is a general guideline and may require optimization for specific cell or tissue lysates.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA (bicinchoninic acid) or Bradford assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
2. Gel Electrophoresis and Transfer:
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA (bovine serum albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRPV2 overnight at 4°C. Recommended starting dilutions:
-
Rabbit polyclonal anti-TRPV2 (e.g., A91369): 1:3000
-
Rabbit polyclonal anti-TRPV2 (e.g., 15991-1-AP): 1:500
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Immunofluorescence for TRPV2 Localization
Immunofluorescence allows for the visualization of TRPV2 protein within cells. This protocol is for adherent cells grown on coverslips.
1. Cell Preparation:
-
Grow cells on sterile glass coverslips in a culture dish.
-
Rinse cells twice with PBS (phosphate-buffered saline).
2. Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
3. Blocking and Antibody Incubation:
-
Block non-specific binding with 1-5% normal goat serum or BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-TRPV2 antibody diluted in blocking buffer overnight at 4°C. The optimal antibody concentration should be determined by titration, but a starting point of 0.1 µg/ml has been used for RBL2H3 cells.[8]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount coverslips onto glass slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain nuclei.
-
Image using a fluorescence or confocal microscope.
RT-qPCR for TRPV2 mRNA Quantification
This protocol outlines the steps for quantifying TRPV2 mRNA using a SYBR Green-based RT-qPCR assay.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
2. qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green, DNA polymerase, dNTPs, and forward and reverse primers for TRPV2. A final primer concentration of 200-450 nM is typically used.
-
Human TRPV2 Primers (example):
-
Forward: 5'-GCT GAG GAG AAG CTG GAG AA-3'
-
Reverse: 5'-GCA TGG TGA GGT TGA TGA GA-3'
-
-
Add diluted cDNA to the master mix in a qPCR plate. Include no-template controls (NTCs) and a reference gene (e.g., GAPDH, ACTB).
3. qPCR Cycling and Data Analysis:
-
Perform qPCR using a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Example Cycling Conditions:
-
95°C for 10 min
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min
-
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Calculate relative TRPV2 expression using the ΔΔCt method, normalizing to the reference gene.
TRPV2 in Cellular Signaling Pathways
TRPV2 acts as a crucial signaling molecule by mediating calcium influx in response to various stimuli. This calcium signal then triggers downstream cascades that regulate diverse cellular processes.
TRPV2 in Macrophage Phagocytosis
In macrophages, TRPV2 is essential for efficient phagocytosis. Its recruitment to the nascent phagosome is dependent on a signaling cascade involving Src kinase, PI3K, Akt, and PKCζ. The subsequent calcium influx through TRPV2 leads to membrane depolarization and increased synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), which is necessary for actin remodeling and receptor clustering during phagocytosis.
TRPV2 in Glioma Cell Survival
In glioma cells, TRPV2 has been shown to negatively regulate cell proliferation and resistance to apoptosis in an ERK-dependent manner.[3][9][10] Downregulation of TRPV2 leads to increased ERK activation, which in turn promotes the expression of anti-apoptotic proteins like Bcl-xL and inhibits the expression of pro-apoptotic factors like Fas/CD95, ultimately leading to increased cell survival and proliferation.
TRPV2 in Mast Cell Degranulation
In mast cells, physical stimuli such as heat and mechanical stress can activate TRPV2, leading to an influx of calcium. This increase in intracellular calcium is a critical trigger for the degranulation process, releasing histamine and other inflammatory mediators. This process may also involve a PKA-dependent signaling module.[11]
TRPV2 in Cardiomyocyte Function
In cardiomyocytes, TRPV2 is involved in regulating calcium cycling and contractility.[12] Its activation can contribute to an increase in sarcoplasmic reticulum (SR) calcium release, leading to enhanced myocyte contraction. Dysregulation of TRPV2 has been implicated in the pathogenesis of cardiomyopathy.
Conclusion
TRPV2 is a multifaceted ion channel with diverse expression patterns and critical roles in a variety of cellular functions. This technical guide provides a foundational understanding of TRPV2 expression, methods for its investigation, and its involvement in key signaling pathways. As research into this intriguing channel continues, it holds the promise of novel therapeutic strategies for a range of diseases. Further investigation into the precise mechanisms of TRPV2 regulation and its downstream effectors in different cellular contexts will be crucial for realizing its full therapeutic potential.
References
- 1. TRPV2 - Wikipedia [en.wikipedia.org]
- 2. The expression and role of TRPV2 in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of cationic channel TRPV2 as a novel biomarker and therapeutic target in Leukemia-Implications concerning the resolution of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. genecards.org [genecards.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. TRP Channels in the Heart - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Cell line - TRPV2 - The Human Protein Atlas [proteinatlas.org]
- 11. Assessment of transcriptional importance of cell line-specific features based on GTRD and FANTOM5 data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Physiological Role of TRPV2 in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel, has emerged as a critical player in a diverse array of physiological and pathological processes within the central nervous system (CNS). Initially characterized as a high-threshold heat sensor, its functions are now understood to extend far beyond thermosensation, encompassing crucial roles in neurodevelopment, synaptic plasticity, and glial cell function.[1][2] This in-depth technical guide provides a comprehensive overview of the physiological role of TRPV2 in the CNS, with a focus on its molecular characteristics, activation mechanisms, signaling pathways, and its implications in neurological health and disease. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting TRPV2.
Core Properties of the TRPV2 Channel
TRPV2 is a homotetrameric channel permeable to various cations, with a preference for divalent over monovalent ions.[1] Its activation leads to an influx of Ca2+ and Na+, subsequently depolarizing the cell membrane and initiating a cascade of intracellular signaling events.
Data Presentation: Quantitative Properties of TRPV2
| Property | Value | References |
| Ion Permeability Ratios | ||
| P(Ca)/P(Na) | 2.94 | [1] |
| P(Mg)/P(Na) | 2.40 | [1] |
| Single-Channel Conductance | ||
| In symmetrical 140 mM NaCl (+90 mV) | 101 pS | [3] |
| In symmetrical 140 mM NaCl (-90 mV) | 28 pS | [3] |
| In Jurkat T lymphoblasts | ~40 pS | [4] |
| Activation Thresholds | ||
| Temperature | > 52 °C | [2][5] |
| Mechanical Stretch (half-activation) | ~50 mm Hg | [4] |
Physiological Roles of TRPV2 in the CNS
TRPV2 is widely expressed in the CNS, including in neurons, astrocytes, microglia, and oligodendrocyte precursor cells.[5] Its functional significance is highlighted by its involvement in several key neuronal processes.
Neurogenesis and Neurite Outgrowth
During embryonic development, TRPV2 is expressed in developing dorsal root ganglia (DRG) and spinal motor neurons.[1] Its activation by membrane stretch is crucial for promoting axon outgrowth.[1] This mechanosensitive property allows developing neurons to respond to their physical environment, guiding the formation of neural circuits. The Nerve Growth Factor (NGF) signaling pathway plays a significant role in regulating TRPV2 function during development. NGF upregulates TRPV2 expression and promotes its translocation to the plasma membrane, a process mediated by the PI3K/Akt and MAPK/ERK signaling pathways. This NGF-induced increase in functional TRPV2 channels enhances neurite outgrowth in a Ca2+-dependent manner.
Synaptic Transmission and Plasticity
The role of TRPV2 in synaptic transmission is an emerging area of research. As a calcium-permeable channel, its activation can influence neurotransmitter release and postsynaptic signaling cascades. While direct evidence quantifying its impact on neuronal firing rates is still developing, the influx of Ca2+ and Na+ through TRPV2 channels is expected to increase neuronal excitability and contribute to the modulation of synaptic strength.
Glial Cell Function
TRPV2 is functionally expressed in glial cells, including astrocytes and microglia, where it contributes to their diverse roles in CNS homeostasis and pathology. In astrocytes, TRPV2 may be involved in calcium signaling and the regulation of gliotransmitter release. In microglia, the resident immune cells of the CNS, TRPV2 has been implicated in processes such as phagocytosis and the inflammatory response.
Myelination
Recent studies have pointed to a role for TRPV2 in myelination and remyelination processes in the CNS. Its expression in oligodendrocyte precursor cells (OPCs) suggests its involvement in their differentiation into mature, myelin-producing oligodendrocytes.
Signaling Pathways Involving TRPV2
The functional effects of TRPV2 activation are mediated through its integration into complex intracellular signaling networks. The influx of Ca2+ through the channel acts as a second messenger, triggering a variety of downstream signaling cascades.
NGF-TrkA-MAPK/ERK Signaling Pathway
A well-characterized pathway involves the neurotrophin NGF. Binding of NGF to its receptor, TrkA, initiates a signaling cascade that leads to the activation of the MAPK/ERK pathway. This, in turn, upregulates TRPV2 expression and promotes its insertion into the plasma membrane, thereby enhancing its contribution to neurite outgrowth.
Crosstalk with PI3K/Akt and PLC Pathways
Beyond the NGF pathway, TRPV2 signaling exhibits significant crosstalk with other major intracellular cascades. The PI3K/Akt pathway, a central regulator of cell growth and survival, is a key modulator of TRPV2 trafficking to the plasma membrane. Activation of Phospholipase C (PLC) and the subsequent generation of diacylglycerol (DAG) and inositol trisphosphate (IP3) can also influence TRPV2 activity, although the precise mechanisms are still under investigation.
Experimental Protocols for Studying TRPV2 in the CNS
To facilitate further research into the role of TRPV2, this section provides detailed methodologies for key experiments.
Immunohistochemistry for TRPV2 in Mouse Brain Tissue
This protocol outlines the steps for visualizing the distribution of TRPV2 protein in mouse brain sections.
Experimental Workflow:
Methodology:
-
Tissue Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS and incubate at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut 40 µm coronal sections using a cryostat.
-
Blocking and Permeabilization: Wash sections in PBS and then incubate in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a validated primary antibody against TRPV2 diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections in PBS and incubate with a fluorophore-conjugated secondary antibody for 2 hours at room temperature.
-
Mounting and Imaging: Wash the sections, mount them on glass slides with an anti-fade mounting medium, and image using a confocal microscope.
Whole-Cell Patch-Clamp Electrophysiology for TRPV2 Currents in Cultured Neurons
This protocol describes the recording of TRPV2-mediated currents in cultured neurons to study its electrophysiological properties.
Methodology:
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 KCl, 5 MgCl2, 10 HEPES, 10 EGTA (pH 7.2).
-
-
Recording:
-
Place a coverslip with cultured neurons in a recording chamber on an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record currents in voltage-clamp mode. To elicit TRPV2 currents, apply a voltage ramp (e.g., -100 to +100 mV) or voltage steps.
-
Activate TRPV2 using a known agonist (e.g., cannabidiol, probenecid) or by applying mechanical stimulation (e.g., negative pressure through the patch pipette).
-
Record changes in current amplitude and current-voltage (I-V) relationship.
-
Fura-2 Calcium Imaging for TRPV2 Activation in Astrocytes
This protocol allows for the measurement of intracellular calcium changes in astrocytes upon TRPV2 activation.
Methodology:
-
Cell Culture: Culture primary astrocytes on glass-bottom dishes.
-
Dye Loading: Incubate the astrocytes with Fura-2 AM (e.g., 5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Activate TRPV2 by adding an agonist to the bath.
-
Record the changes in the 340/380 nm fluorescence ratio over time, which reflects changes in intracellular calcium concentration.
-
Conclusion and Future Directions
TRPV2 is a multifaceted ion channel with a growing list of important physiological roles in the central nervous system. Its involvement in fundamental processes such as neurodevelopment and glial function, coupled with its potential contribution to neurological disorders, makes it an attractive target for therapeutic intervention. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the complexities of TRPV2 and unlock its therapeutic potential. Future research should focus on elucidating the precise mechanisms by which TRPV2 activation translates into specific neuronal and glial responses, identifying novel and specific pharmacological modulators, and validating its role in animal models of CNS diseases.
References
- 1. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV2 - Wikipedia [en.wikipedia.org]
- 3. Engineering vanilloid-sensitivity into the rat TRPV2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
The Role of TRPV2 in Mechanotransduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 2 (TRPV2) channel, initially characterized as a high-threshold thermosensor, is increasingly recognized for its critical role in mechanotransduction. This document provides an in-depth technical overview of TRPV2's involvement in sensing and responding to mechanical stimuli across various physiological systems. We consolidate quantitative data on channel properties, present detailed experimental methodologies for studying its function, and visualize key signaling pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating TRPV2 as a potential therapeutic target.
Introduction to TRPV2 as a Mechanosensor
Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that has emerged as a key player in cellular mechanotransduction.[1][2][3] Unlike its well-studied homologue TRPV1, the physiological roles of TRPV2 have been more elusive.[4][5] While initially identified as a sensor for noxious heat (>52°C), subsequent research, particularly from studies on knockout mice, has cast doubt on its primary role as a thermosensor in vivo.[1][4] Instead, a growing body of evidence highlights its function as a transducer of mechanical stimuli such as membrane stretch and osmotic stress.[2][6]
TRPV2 is expressed in a wide variety of tissues, including the nervous system, heart, vascular smooth muscle, and immune cells.[1][2][7][8] This broad expression pattern suggests its involvement in a diverse range of mechanosensitive processes, from axon outgrowth and muscle function to immune cell activation and regulation of blood pressure.[1][2][7][8] The activation of TRPV2 by mechanical forces leads to an influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events.[4][7] This guide will delve into the molecular mechanisms, physiological significance, and experimental approaches related to TRPV2-mediated mechanotransduction.
Molecular Mechanisms of TRPV2 Mechanotransduction
The precise mechanism by which mechanical force gates the TRPV2 channel is an active area of investigation. However, several key molecular features and interacting partners are believed to be crucial for its function as a mechanosensor.
Role of the N-Terminal Ankyrin Repeats
A prominent hypothesis for TRPV2's mechanosensitivity centers on its N-terminal ankyrin repeat domain (ARD).[1][7] Ankyrin repeats are common protein-protein interaction motifs found in many mechanosensitive channels. These domains are thought to act as molecular springs, tethering the channel to the cytoskeleton.[7][8] This interaction with cytoskeletal proteins, such as actin, is believed to be essential for transmitting mechanical forces from the cell membrane to the channel, leading to its opening.[8] Deletion of the ankyrin repeats in the related channel TRPV4 has been shown to abolish its heat sensitivity, suggesting the importance of this domain in channel gating.[1][7]
Membrane-Mediated Gating
In addition to cytoskeletal tethering, TRPV2 activation may also be mediated by changes in the lipid bilayer. Mechanical stretch can alter the physical properties of the cell membrane, including its tension, curvature, and thickness. These changes can directly influence the conformational state of the channel, leading to its activation. This "force-from-lipids" model is a common mechanism proposed for various mechanosensitive channels.
Signaling Pathways in TRPV2 Mechanotransduction
Upon activation by mechanical stimuli, TRPV2 mediates a Ca2+ influx that initiates various downstream signaling cascades. One of the key pathways involves the phosphatidylinositol 3-kinase (PI3K).[4] Stimulation of the PI3K pathway can lead to the translocation of TRPV2 from intracellular compartments to the plasma membrane, thereby increasing the number of functional channels available to respond to mechanical cues.[4]
The influx of Ca2+ through TRPV2 can also directly activate a host of Ca2+-dependent enzymes and transcription factors, leading to diverse cellular responses. For example, in developing neurons, stretch-induced TRPV2 activation and subsequent Ca2+ entry are critical for promoting axon outgrowth.[1][9] In immune cells like mast cells, TRPV2-mediated Ca2+ influx is involved in degranulation in response to physical stimuli.[4]
Quantitative Data on TRPV2 Mechanosensitivity
The following table summarizes key quantitative data related to the mechanosensitive properties of the TRPV2 channel from various studies.
| Parameter | Value | Cell Type | Method of Stimulation | Reference |
| Activation Threshold | ~50 mmHg | Jurkat T lymphoblasts | Membrane stretch (negative pressure) | [10] |
| Ion Permeability (PCa2+/PNa+) | ~1 | Jurkat T lymphoblasts | Patch-clamp | [10] |
| Ion Permeability (PCa2+/PNa+) | 2.94 | Heterologous expression | Patch-clamp | [4] |
| Unitary Conductance | ~40 pS | Jurkat T lymphoblasts | Patch-clamp | [10] |
Experimental Protocols for Studying TRPV2 Mechanotransduction
This section provides detailed methodologies for key experiments used to investigate the role of TRPV2 in mechanotransduction.
Patch-Clamp Electrophysiology for Recording Mechanosensitive Currents
Patch-clamp electrophysiology is a powerful technique to directly measure the ion channel activity of TRPV2 in response to mechanical stimuli.
Objective: To record single-channel or whole-cell currents from TRPV2-expressing cells during the application of controlled mechanical force.
Methodology:
-
Cell Preparation: Culture cells endogenously expressing or transiently transfected with TRPV2 on glass coverslips.
-
Pipette Preparation: Fabricate and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with an appropriate intracellular solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Recording Configurations:
-
Cell-attached: Record currents from the patch of membrane under the pipette without rupturing the cell. This keeps the intracellular environment intact.
-
Inside-out: After forming a giga-seal, retract the pipette to excise the membrane patch, exposing the intracellular face of the channel to the bath solution. This allows for the manipulation of the intracellular signaling environment.
-
-
Mechanical Stimulation:
-
Membrane Stretch: Apply controlled negative or positive pressure to the back of the patch pipette using a high-speed pressure clamp system.
-
Substrate Stretch: Plate cells on a flexible substrate (e.g., polydimethylsiloxane - PDMS) and apply mechanical stretch using a specialized device.
-
-
Data Acquisition and Analysis: Record channel currents using a patch-clamp amplifier and digitizer. Analyze the data to determine channel open probability, conductance, and ion selectivity in response to mechanical stimulation.
Cell Stretching Assays and Calcium Imaging
This method allows for the assessment of TRPV2-mediated calcium influx in a population of cells subjected to mechanical stretch.
Objective: To visualize and quantify changes in intracellular calcium concentration in response to mechanical strain in TRPV2-expressing cells.
Methodology:
-
Cell Seeding: Seed cells on flexible, collagen-coated PDMS membranes in a multi-well plate format.
-
Calcium Indicator Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Mechanical Stretching: Place the multi-well plate onto a cell stretching device. Apply defined patterns of uniaxial or biaxial cyclic or static stretch to the cells.
-
Fluorescence Microscopy: Mount the stretching device on an inverted fluorescence microscope equipped with a high-speed camera.
-
Image Acquisition: Acquire time-lapse images of the cells before, during, and after the application of mechanical stretch.
-
Data Analysis: Measure the changes in fluorescence intensity over time for individual cells or the entire cell population. An increase in fluorescence indicates a rise in intracellular calcium. To confirm the involvement of TRPV2, experiments can be repeated in the presence of TRPV2 inhibitors or after TRPV2 knockdown.
siRNA-Mediated Knockdown of TRPV2
To specifically attribute a mechanosensitive response to TRPV2, it is essential to perform loss-of-function experiments. Small interfering RNA (siRNA) is a common method to transiently silence the expression of the TRPV2 gene.
Objective: To reduce the expression of TRPV2 in cultured cells to assess its role in a specific mechanotransduction event.
Methodology:
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNA molecules targeting the mRNA of the TRPV2 gene. A non-targeting siRNA should be used as a negative control.
-
Transfection:
-
Culture cells to an appropriate confluency (typically 50-70%).
-
Prepare a complex of the siRNA and a suitable transfection reagent (e.g., lipofectamine) in serum-free medium according to the manufacturer's protocol.
-
Add the siRNA-transfection reagent complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
Validation of Knockdown: After 48-72 hours of transfection, assess the efficiency of TRPV2 knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
-
Functional Assay: Once knockdown is confirmed, perform the desired mechanotransduction assay (e.g., patch-clamp, cell stretching) on the TRPV2-silenced cells and compare the results with the control cells.
Visualizing TRPV2-Mediated Mechanotransduction
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in TRPV2 mechanotransduction.
Signaling Pathway of TRPV2 Activation by Mechanical Stimuli
Caption: TRPV2 activation by mechanical stimuli and downstream signaling.
Experimental Workflow for Investigating TRPV2 Mechanosensitivity
Caption: A typical experimental workflow to study TRPV2 mechanosensitivity.
Proposed Gating Mechanism of TRPV2
Caption: Proposed model of TRPV2 gating by membrane stretch.
Conclusion and Future Directions
The evidence strongly supports the role of TRPV2 as a significant mechanotransducer in a multitude of cell types and physiological processes. Its ability to convert mechanical stimuli into intracellular calcium signals places it at a critical nexus of cellular communication and response. For drug development professionals, TRPV2 presents a promising, albeit challenging, target. The development of specific pharmacological modulators of TRPV2's mechanosensitivity could offer novel therapeutic strategies for a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.
Future research should focus on elucidating the precise molecular mechanisms of TRPV2 gating by mechanical force, identifying its interacting partners within the mechanotransduction complex, and further characterizing its role in both physiological and pathophysiological contexts using advanced in vivo models. A deeper understanding of TRPV2 mechanotransduction will undoubtedly pave the way for innovative therapeutic interventions.
References
- 1. A New Insight into the Function of TRPV2 in Circulatory Organs - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The mechanosensitive nature of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Stretcher Assay to Analyze Mechanoresponses to Cyclic Stretching | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanosensitive Ca²⁺-permeable channels in human leukemic cells: pharmacological and molecular evidence for TRPV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRPV Channels’ Function in Osmo- and Mechanotransduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production and purification of TRPV2 and TRPV5 for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of TRPV2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel, has emerged as a compelling therapeutic target for a range of pathologies, including cardiomyopathy, muscular dystrophy, and various cancers. Under normal physiological conditions, TRPV2 is predominantly located in intracellular compartments. However, in pathological states, it translocates to the plasma membrane, leading to aberrant calcium influx and downstream signaling dysregulation. This guide provides an in-depth overview of the therapeutic potential of TRPV2 inhibition, summarizing key preclinical data, detailing experimental methodologies for its study, and illustrating the core signaling pathways involved.
Rationale for TRPV2 Inhibition
The therapeutic strategy of inhibiting TRPV2 stems from its distinct expression and activity profile in disease. In healthy tissues, its low cell-surface expression limits its activity. However, in conditions such as dilated cardiomyopathy (DCM) and muscular dystrophy, TRPV2 is increasingly present on the sarcolemma of cardiac and skeletal muscle cells.[1] This leads to a sustained increase in intracellular calcium, a key driver of muscle degeneration and cardiac dysfunction.[1][2] In various cancers, the role of TRPV2 is context-dependent, with its overexpression sometimes correlating with metastasis and poor prognosis, making its inhibition a potential anti-cancer strategy.
Therapeutic Areas of Interest
Cardiomyopathy and Muscular Dystrophy
Preclinical studies have demonstrated the significant therapeutic potential of TRPV2 inhibition in animal models of dilated cardiomyopathy and muscular dystrophy. Inhibition of TRPV2 has been shown to prevent adverse cardiac remodeling, improve cardiac function, and reduce muscle damage.[2][3]
Oncology
The role of TRPV2 in cancer is multifaceted. In some cancers, such as prostate and bladder cancer, TRPV2 has been implicated in promoting cell migration and invasion, suggesting a role for its inhibition in preventing metastasis. Conversely, in glioblastoma, TRPV2 activation has been linked to increased sensitivity to chemotherapy. The therapeutic approach—inhibition versus activation—is therefore highly dependent on the specific cancer type.
Quantitative Data on TRPV2 Inhibitors
A growing number of small molecules and biologicals have been identified as inhibitors of TRPV2. The following tables summarize the available quantitative data on their potency and preclinical efficacy.
Table 1: In Vitro Potency of TRPV2 Inhibitors
| Compound | Type | IC50 (μM) | Cell Line | Assay | Reference |
| Tranilast | Small Molecule | ≥ 10 | HEK293 expressing mTRPV2 | 2-APB-induced Ca2+ influx | [4] |
| SKF96365 | Small Molecule | ≥ 10 | HEK293 expressing mTRPV2 | 2-APB-induced Ca2+ influx | [4] |
| SKF96365 | Small Molecule | 100 | CHO-K1/mouse | Electrophysiology | [5] |
| A3 | Small Molecule | < 10 | HEK293 expressing mTRPV2/hTRPV2 | 2-APB-induced Ca2+ influx | [4] |
| A48 | Small Molecule | < 10 | HEK293 expressing mTRPV2/hTRPV2 | 2-APB-induced Ca2+ influx | [4] |
| A63 | Small Molecule | < 10 | HEK293 expressing mTRPV2/hTRPV2 | 2-APB-induced Ca2+ influx | [4] |
| B6 | Small Molecule | < 10 | HEK293 expressing mTRPV2/hTRPV2 | 2-APB-induced Ca2+ influx | [4] |
| Lumin | Small Molecule | < 5 | HEK293 expressing mTRPV2 | 2-APB-induced Ca2+ influx | [4] |
| Lumin | Small Molecule | 5 | HEK293 expressing mTRPV2 | Electrophysiology | [4] |
| Ruthenium Red | Inorganic Dye | 0.6 | HEK293/rat | Electrophysiology | [5] |
Table 2: Preclinical Efficacy of TRPV2 Inhibition in a Hamster Model of Dilated Cardiomyopathy (J2N-k)
| Treatment | Dose/Administration | Left Ventricular End-Diastolic Dimension (LVDd, mm) | Left Ventricular End-Systolic Dimension (LVDs, mm) | Fractional Shortening (%) | Reference |
| Control (J2N-k) | - | 5.8 ± 0.3 | 4.1 ± 0.4 | 29.3 ± 4.1 | [2] |
| A3 | 1 mg/kg/day, oral | 5.0 ± 0.2 | 3.1 ± 0.2 | 38.0 ± 2.8 | [2] |
| A48 | 1 mg/kg/day, oral | 4.9 ± 0.3 | 3.0 ± 0.3 | 38.8 ± 3.5 | [2] |
| A63 | 1 mg/kg/day, oral | 5.1 ± 0.2 | 3.2 ± 0.2 | 37.3 ± 2.9 | [2] |
| B6 | 1 mg/kg/day, oral | 5.2 ± 0.3 | 3.3 ± 0.3 | 36.5 ± 3.1 | [2] |
| Lumin | 1 mg/kg/day, oral | 4.8 ± 0.2 | 2.9 ± 0.2 | 39.6 ± 2.5* | [2] |
| Anti-TRPV2 Antibody | 0.5 mg/kg, i.p., twice a week for 2 weeks | Not Reported | Not Reported | 54.1 ± 5.0 (vs. 37.0 ± 3.2 with control IgG) | [6] |
*P < 0.05 vs. water in J2N-k hamsters. Data are presented as mean ± SD.
Key Experimental Protocols
Calcium Imaging for aequorin-based measurement of TRPV2 Activity
This protocol is adapted for screening TRPV2 inhibitors in a high-throughput format using HEK293 cells stably expressing mouse TRPV2 and aequorin.
Materials:
-
HEK293 cells expressing mouse TRPV2 (mTRPV2) and aequorin
-
Culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics
-
Assay buffer (pH 7.4 and pH 6.0)
-
Coelenterazine h (substrate for aequorin)
-
2-Aminoethoxydiphenyl borate (2-APB) as an agonist
-
Test compounds (TRPV2 inhibitors)
-
Luminometer plate reader
Procedure:
-
Cell Culture: Culture the mTRPV2-aequorin HEK293 cells in T75 flasks.
-
Cell Plating: Seed the cells into 96-well white, clear-bottom plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Aequorin Reconstitution: Incubate the cells with 5 µM coelenterazine h in culture medium for 2 hours at 37°C to reconstitute the aequorin.
-
Compound Incubation: Wash the cells with assay buffer (pH 7.4) and then incubate with the test compounds at various concentrations for 15 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the luminometer. Inject the 2-APB solution in acidic assay buffer (pH 6.0) to achieve the final desired agonist concentration.
-
Data Acquisition: Immediately measure the luminescence signal for 30-60 seconds.
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction in the 2-APB-induced luminescence signal compared to the vehicle control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for TRPV2 Currents
This protocol describes the recording of whole-cell currents from HEK293T cells transiently transfected with TRPV2 cDNA.[7]
Materials:
-
HEK293T cells
-
TRPV2 and EGFP cDNA constructs
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Glass coverslips
-
Patch pipettes (3-7 MΩ resistance)
-
Internal solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.
-
Patch-clamp amplifier and data acquisition system
-
Agonists (e.g., 2-APB) and inhibitors
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with TRPV2 and EGFP cDNA. Re-seed the cells onto glass coverslips 24 hours post-transfection.
-
Cell Identification: Identify EGFP-positive cells for recording approximately 48 hours after transfection.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish them. Fill the pipettes with the internal solution.
-
Seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit TRPV2 currents.
-
Pharmacological Modulation: Perfuse the cell with the external solution containing agonists and/or inhibitors to assess their effect on the TRPV2-mediated currents.
-
Data Analysis: Analyze the recorded currents to determine parameters such as current density, voltage-dependence of activation, and the extent of inhibition by test compounds.
Signaling Pathways and Experimental Workflows
TRPV2 Translocation and Activation Signaling
TRPV2 translocation from intracellular compartments to the plasma membrane is a key regulatory step. This process is often initiated by growth factors and involves the PI3K/Akt signaling pathway.
TRPV2-Mediated Apoptosis Signaling
In certain cellular contexts, TRPV2 can promote apoptosis, a process that involves the Fas death receptor pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a TRPV2 inhibitor in a preclinical animal model of cardiomyopathy.
Conclusion and Future Directions
The inhibition of TRPV2 represents a promising therapeutic strategy for several debilitating diseases. The data accumulated from preclinical models, particularly in the context of cardiomyopathy and muscular dystrophy, are compelling. The availability of increasingly potent and selective inhibitors will be crucial for advancing this therapeutic concept into clinical development. Future research should focus on elucidating the nuanced role of TRPV2 in different cancer types to guide the development of targeted therapies. Furthermore, the development of robust biomarkers to identify patient populations most likely to benefit from TRPV2 inhibition will be a critical step towards personalized medicine.
References
- 1. Blockade of sarcolemmal TRPV2 accumulation inhibits progression of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Novel inhibitor candidates of TRPV2 prevent damage of dystrophic myocytes and ameliorate against dilated cardiomyopathy in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitor candidates of TRPV2 prevent damage of dystrophic myocytes and ameliorate against dilated cardiomyopathy in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-electron microscopy structure of the TRPV2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
TRPV2 as a Target for Pain Management: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Vanilloid 2 (TRPV2) channel is a non-selective cation channel implicated in a variety of physiological processes, including high-threshold noxious heat sensation, mechanosensation, and immune cell function. Expressed in medium- to large-diameter sensory neurons, such as Aδ fibers, its role in nociception makes it a compelling, albeit complex, target for the development of novel analgesics.[1][2] Unlike its well-studied cousin, TRPV1, the pharmacology of TRPV2 is less developed, presenting both challenges and opportunities in pain research.[3] Upregulation of TRPV2 expression following nerve injury and in inflammatory states suggests its potential involvement in the pathophysiology of chronic pain.[1] This guide provides a technical overview of TRPV2's role in pain signaling, summarizes key quantitative data on its modulators, details relevant experimental protocols, and outlines the signaling pathways amenable to therapeutic intervention.
The Rationale for Targeting TRPV2 in Pain
TRPV2 is a polymodal channel activated by a range of stimuli, including noxious temperatures exceeding 52°C, membrane stretch, and various endogenous and exogenous chemical ligands.[4][5] Its expression is prominent in sensory neurons that transmit sharp, localized pain signals, distinguishing it from TRPV1, which is primarily found on C-fibers associated with burning pain.[2][5] Evidence suggests that TRPV2 contributes to thermal hyperalgesia and mechanical allodynia in pathological pain states. The demonstration that TRPV2 activation can mediate the release of calcitonin gene-related peptide (CGRP), a key neuropeptide in pain transmission, from dorsal root ganglion (DRG) neurons further solidifies its position as a relevant pain target.[6]
However, the development of TRPV2-targeted therapeutics is complicated by species-dependent pharmacology; for instance, rodent TRPV2 is activated by heat and the synthetic agonist 2-APB, whereas human TRPV2 is insensitive to these stimuli.[2] This necessitates careful consideration in the translation of preclinical findings.
Quantitative Data: TRPV2 Modulators
The development of selective agonists and antagonists is crucial for elucidating the function of TRPV2 and for its validation as a drug target. The following tables summarize quantitative data for key TRPV2 modulators.
Table 1: TRPV2 Agonists
| Compound | Chemical Class | EC50 Value (Species) | Assay Type | Reference(s) |
| Cannabidiol (CBD) | Cannabinoid | ~3.7 µM (Rat) | Calcium Mobilization / CGRP Release | [6] |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Cannabinoid | ~14 µM (Rat) | Calcium Mobilization | [6] |
| Probenecid | Uricosuric Agent | ~26 µM (Rat) | Calcium Influx | [7] |
| 2-Aminoethoxydiphenyl borate (2-APB) | Synthetic | ~322 µM (Rat) | Electrophysiology | [8] |
| Lysophosphatidylcholine (LPC) | Lysophospholipid | ~36 µM (Rat) | Calcium Influx | [7] |
Table 2: TRPV2 Antagonists
| Compound | Chemical Class | IC50 Value (Species) | Assay Type | Reference(s) |
| SET2 | Not Specified | 0.46 µM (Human) | Calcium Influx | [1] |
| Piperlongumine | Natural Product | ~1.0 µM (Human) | Electrophysiology | [9] |
| Tranilast | Anthranilic Acid Derivative | ~10 µM (Human) | Not Specified | [2] |
| TRPV2-selective blocker 1 | Not Specified | 6.3 µM (Human) | Calcium Influx | [1] |
| Loratadine | Antihistamine | Not Specified | Calcium Influx (Inhibitory effect noted) |
Signaling Pathways
Activation of TRPV2 on the neuronal membrane leads to an influx of cations, primarily Ca²⁺, which acts as a critical second messenger to initiate downstream signaling cascades relevant to nociception.
The influx of Ca²⁺ through the TRPV2 channel can trigger several key events:
-
Neuropeptide Release: Increased intracellular Ca²⁺ in sensory nerve terminals directly facilitates the fusion of vesicles containing pronociceptive neuropeptides, such as CGRP and Substance P, with the presynaptic membrane, leading to their release into the synaptic cleft.[6]
-
Kinase Activation: Elevated Ca²⁺ levels activate calcium-dependent enzymes, including Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[10][11] These kinases can phosphorylate a variety of substrates, including other ion channels and receptors, sensitizing the neuron and lowering its activation threshold.
-
PLC-Mediated Desensitization: The Ca²⁺ influx can also activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane lipid essential for channel activity.[12] Depletion of PIP₂ serves as a negative feedback mechanism, leading to channel desensitization.[12]
Key Experimental Protocols
Investigating TRPV2 requires a combination of molecular, electrophysiological, and behavioral techniques. Below are methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures ion flow through TRPV2 channels in response to stimuli.
-
Cell Preparation: HEK293 cells or DRG neurons are transiently or stably transfected with the cDNA for the desired species-specific TRPV2. Cells are cultured on glass coverslips for 24-48 hours post-transfection.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Procedure:
-
A coverslip is placed in a recording chamber on an inverted microscope and perfused with the external solution.
-
A glass micropipette (resistance 3-5 MΩ) filled with the internal solution is used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped, typically at a holding potential of -60 mV.
-
Currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.
-
Agonists or antagonists are applied via a perfusion system, and the resulting change in current is recorded and analyzed.
-
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration as a proxy for channel activation in a population of cells.
-
Cell Preparation: Cells expressing TRPV2 are plated on 96-well, black-walled, clear-bottom plates.
-
Dye Loading:
-
Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM (typically 2-5 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Probenecid (1-2.5 mM) may be included to prevent dye leakage via organic anion transporters.
-
After incubation, cells are washed with buffer to remove excess extracellular dye and allowed to de-esterify for ~30 minutes.
-
-
Measurement:
-
The plate is placed in a fluorescence plate reader or a microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).
-
A baseline fluorescence reading is established.
-
Test compounds (agonists or antagonists) are added using an automated injection system.
-
Fluorescence is monitored over time. An increase in fluorescence intensity (or a change in the 340/380 nm ratio for Fura-2) indicates an increase in intracellular calcium and thus channel activation.
-
Data are typically normalized to the baseline fluorescence (F/F₀).
-
Preclinical Behavioral Models
Animal models are essential for assessing the in vivo efficacy of TRPV2 modulators on pain-like behaviors.
-
Model Induction: Neuropathic or inflammatory pain is induced in rodents (rats or mice).
-
Neuropathic Pain (e.g., Chronic Constriction Injury - CCI): The sciatic nerve is loosely ligated.
-
Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA): CFA is injected into the hind paw to induce localized inflammation.
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Animals are placed on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The threshold is the lowest force (in grams) that elicits a paw withdrawal response.
-
A significant increase in the paw withdrawal threshold after drug administration, compared to vehicle, indicates an analgesic effect.
-
-
Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Animals are placed in a chamber with a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A significant increase in paw withdrawal latency after drug administration indicates an anti-hyperalgesic effect.
-
Conclusion and Future Directions
TRPV2 represents a promising, yet underexploited, target for pain management. Its distinct expression pattern and role in high-threshold mechanosensation and thermosensation offer a potential therapeutic window for treating specific pain modalities. The growing availability of selective pharmacological tools is enabling a more precise dissection of its physiological roles. Future research should focus on developing species-independent modulators, further clarifying the downstream signaling pathways in nociceptive neurons, and utilizing translational preclinical models to validate the analgesic potential of targeting TRPV2. Overcoming the existing challenges in its pharmacology could unlock a new class of therapeutics for debilitating pain conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPV2 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and computational biophysics to identify vasodilator drugs targeted at TRPV2 using agonists based on the probenecid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into TRPV2 activation by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Antagonist Modulation of TRPV2 by Piperlongumine Impairs Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The dynamic TRPV2 ion channel proximity proteome reveals functional links of calcium flux with cellular adhesion factors NCAM and L1CAM in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+-Dependent Desensitization of TRPV2 Channels Is Mediated by Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TRPV2 in Cancer Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to TRPV2 and its Role in Cancer
The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that plays a crucial role in various physiological processes. Emerging evidence has highlighted its significant and often contradictory involvement in the progression of numerous cancers.[1] Depending on the cancer type and cellular context, TRPV2 can act as either an oncogene or a tumor suppressor, influencing cell proliferation, survival, migration, invasion, and resistance to therapy.[2] This guide provides a comprehensive technical overview of the current understanding of TRPV2's role in oncology, focusing on quantitative data, key signaling pathways, and detailed experimental protocols to facilitate further research and drug development.
TRPV2 Expression in Different Cancer Types
The expression of TRPV2 is dysregulated in a variety of cancers, with levels often correlating with tumor grade, stage, and patient prognosis. The following table summarizes quantitative data on TRPV2 expression across different cancer types.
| Cancer Type | Finding | Quantitative Data | Reference |
| Bladder Cancer | Higher TRPV2 expression in urothelial carcinoma (UC) compared to normal urothelial cells. | Expression positively correlated with clinical grade and stage. | [3] |
| Melanoma | Increased TRPV2 RNA expression in malignant lesions. | Higher in primary (n=31) and metastatic (n=73) melanomas compared to normal skin (n=7) and nevi (n=9). | [4] |
| Prostate Cancer | Higher TRPV2 transcript levels in metastatic cancer. | ~12 times higher mRNA expression in metastatic samples (n=9) compared to localized tumors (n=9). | [5] |
| Gastric Cancer | Strong TRPV2 expression is associated with a worse prognosis. | Strong expression correlated with lymphatic and venous invasion, and pathological T and N stages. | [6] |
| Breast Cancer | High TRPV2 expression is associated with advanced malignancy. | - | [7] |
| Glioblastoma | Progressive decline in TRPV2 expression with increased histological stage. | - | [1] |
| Hepatocellular Carcinoma | Overexpression of TRPV2 is a common event. | - | [8] |
| Esophageal Squamous Cell Carcinoma | TRPV2 overexpression correlates with advanced disease and metastasis. | Higher expression in advanced pT stage and lymph node metastasis. | [1][8] |
| Multiple Myeloma | TRPV2 overexpression correlates with bone tissue damage and poor prognosis. | - | [1] |
Functional Roles of TRPV2 in Cancer Progression
Cell Proliferation and Apoptosis
The influence of TRPV2 on cell proliferation and apoptosis is highly context-dependent, with studies reporting both pro-proliferative and pro-apoptotic effects.
| Cancer Type | Effect of TRPV2 | Quantitative Data | Reference |
| Bladder Cancer | Overexpression did not affect cell proliferation in vitro. | - | [3] |
| Activation induces apoptotic cell death in T24 bladder cancer cells. | - | [3] | |
| Melanoma | Dispensable for cell proliferation. | - | [4][9] |
| Glioblastoma | Silencing increased proliferation and resistance to apoptosis in U87MG cells. | - | [1] |
| Esophageal Squamous Cell Carcinoma | Knockdown decreased cell proliferation and cell cycle progression. | - | [1] |
| Breast Cancer | Activation promotes cell proliferation. | - | [7] |
| Gastric Cancer | Overexpression promotes resistance to cisplatin-induced apoptosis. | Inhibition of TRPV2 with tranilast in combination with cisplatin significantly increased apoptotic cells (p = 0.004). | [10] |
Cell Migration and Invasion
A more consistent role for TRPV2 across various cancers is its promotion of cell migration and invasion, key processes in metastasis.
| Cancer Type | Effect of TRPV2 | Quantitative Data | Reference |
| Bladder Cancer | Overexpression enhanced cell migration and invasion. | Increased MMP2 expression in TRPV2-overexpressing cells. | [3] |
| Melanoma | Essential for melanoma tumor cell migration and invasion. | Overexpressing TRPV2 in 501mel cells reduced focal adhesions by 23%. | [4][9] |
| Prostate Cancer | Overexpression in LNCaP cells enhanced cell migration. | Migrating cells increased from 34 ± 2 to 46 ± 2 in LNCaP cells with TRPV2 overexpression. | [5] |
| Gastric Cancer | Knockdown of TRPV2 inhibited migration and invasion of GC cells. | - | [6] |
| Breast Cancer | Activation promotes migration and invasion. | - | [7] |
Drug Resistance
TRPV2 has been implicated in the chemoresistance of several cancers, presenting a potential therapeutic target to overcome drug resistance.
| Cancer Type | Effect of TRPV2 | Quantitative Data | Reference |
| Gastric Cancer | Overexpression confers a cisplatin-resistant phenotype. | Inhibition of TRPV2 activity with tranilast restores cisplatin sensitivity. | [10] |
| Triple-Negative Breast Cancer | Activation by cannabidiol significantly increases doxorubicin uptake, enhancing chemosensitivity. | - | [11][12] |
| Hepatocellular Carcinoma | May increase drug resistance. | - | [8] |
TRPV2-Mediated Signaling Pathways in Cancer
TRPV2 influences cancer progression by modulating several key signaling pathways. The influx of Ca2+ through the TRPV2 channel acts as a second messenger, initiating downstream signaling cascades.
PI3K/Akt Signaling Pathway
In prostate cancer, the trafficking of TRPV2 to the plasma membrane and subsequent Ca2+ influx enhances cell migration through the phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][8]
PI3K/Akt signaling pathway activated by TRPV2-mediated calcium influx.
TGF-β Signaling Pathway
In gastric cancer, TRPV2 has been shown to promote tumor migration and invasion via the Transforming Growth Factor-β (TGF-β) signaling pathway.[6]
TRPV2 promotes migration and invasion through the TGF-β pathway.
CaMKKβ/AMPK/ULK1 Autophagy Pathway
In breast cancer, TRPV2-mediated calcium influx activates the CaMKKβ/AMPK/ULK1 axis, leading to the induction of autophagy, which promotes cancer progression.[7]
TRPV2-induced autophagy pathway in breast cancer.
Experimental Protocols for Studying TRPV2 in Cancer
Immunohistochemistry (IHC) for TRPV2 Detection in Tissues
This protocol outlines the general steps for detecting TRPV2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 80%, 70%), 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM citrate buffer (pH 6.0) and heating at 95-100°C for 10-20 minutes.[13]
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for TRPV2 overnight at 4°C. The optimal antibody concentration should be determined empirically.
-
-
Secondary Antibody and Detection:
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a DAB substrate kit until the desired color intensity is reached.[13]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunohistochemistry (IHC) workflow for TRPV2 detection.
Western Blotting for TRPV2 Protein Quantification
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TRPV2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
siRNA-Mediated Knockdown of TRPV2
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate to be 50-70% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute TRPV2-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Assess the efficiency of TRPV2 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Quantitative Real-Time PCR (qRT-PCR) for TRPV2 mRNA Expression
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for TRPV2 and a housekeeping gene (e.g., GAPDH, 18S rRNA), and a SYBR Green master mix.
-
Perform the PCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of TRPV2 mRNA using the delta-delta Ct method, normalizing to the housekeeping gene.
Calcium Imaging in TRPV2-Expressing Cancer Cells
Methodology:
-
Cell Culture and Dye Loading:
-
Imaging:
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence images using a confocal or fluorescence microscope.
-
-
Stimulation and Recording:
-
Perfuse the cells with a TRPV2 agonist (e.g., cannabidiol, 2-APB) or other stimuli.[2]
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis: Quantify the change in intracellular calcium concentration by calculating the ratio of fluorescence intensities (F1/F0 for Fluo-4, or the 340/380 nm ratio for Fura-2).[2]
Transwell Migration and Invasion Assays
Methodology:
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate. For invasion assays, coat the inserts with Matrigel.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed starved cells in serum-free medium into the upper chamber.
-
-
Incubation: Incubate the plate at 37°C for 12-48 hours.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Count the number of migrated cells in several microscopic fields.
-
MTT Assay for Cell Proliferation
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
Annexin V/Propidium Iodide Assay for Apoptosis
Methodology:
-
Cell Treatment: Treat cells with the desired experimental conditions to induce apoptosis.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Co-Immunoprecipitation (Co-IP) for Identifying Protein Interactions
Methodology:
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against TRPV2 or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and potential interacting partners.
Conclusion and Future Directions
TRPV2 presents a complex and compelling target in cancer research. Its varied roles across different malignancies underscore the importance of context-specific investigations. While significant progress has been made in elucidating its involvement in migration, invasion, and drug resistance, further research is needed to fully understand the molecular mechanisms that dictate its dual function as both an oncogene and a tumor suppressor. The development of specific TRPV2 modulators holds therapeutic promise, particularly in combination with existing chemotherapies to overcome resistance and inhibit metastasis. The protocols and data presented in this guide offer a robust foundation for researchers and drug developers to advance our understanding of TRPV2 and translate these findings into novel cancer therapies.
References
- 1. youtube.com [youtube.com]
- 2. TRPV2 calcium channel promotes breast cancer progression potential by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Cationic Channel TRPV2 Overexpression Promotes Resistance to Cisplatin-Induced Apoptosis in Gastric Cancer Cells [frontiersin.org]
- 7. Quantitative Real-Time PCR detection of TRPV1–4 gene expression in human leukocytes from healthy and hyposensitive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. The dynamic TRPV2 ion channel proximity proteome reveals functional links of calcium flux with cellular adhesion factors NCAM and L1CAM in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
The Role of TRPV2 in Cardiac Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel, has emerged as a critical regulator of cardiac muscle cell function and a key player in the pathophysiology of various heart diseases. Initially characterized as a sensor for high-threshold noxious heat (>52°C), its role in cardiomyocytes is predominantly linked to mechanotransduction and calcium (Ca2+) homeostasis. Under physiological conditions, TRPV2 is essential for the maturation of cardiomyocyte stress resilience, proper development of cardiac structure, and maintenance of contractile function.[1][2][3] However, its overexpression and aberrant activation are implicated in the progression of dilated cardiomyopathy, heart failure, and muscular dystrophy-associated cardiac dysfunction.[4][5][6] This guide provides an in-depth examination of TRPV2's function in cardiomyocytes, detailing its signaling pathways, summarizing key quantitative findings, and outlining experimental protocols for its investigation.
Core Functions and Localization of TRPV2 in Cardiomyocytes
TRPV2 is a six-transmembrane domain protein that forms a tetrameric cation channel.[6] While permeable to both Na+ and Ca2+, its primary role in the heart is associated with modulating intracellular Ca2+ levels.
Localization: In healthy adult cardiomyocytes, TRPV2 is predominantly found in intracellular compartments and at the intercalated discs, the specialized junctions that connect adjacent cardiac cells and are crucial for mechanical and electrical coupling.[1][6] It is also found in the T-tubules and sarcolemma.[6] Under conditions of mechanical stress or in pathological states, TRPV2 translocates from intracellular stores to the sarcolemma, increasing its density on the cell surface.[5][6]
Core Functions:
-
Mechanosensation: TRPV2 acts as a direct sensor of mechanical stimuli, such as membrane stretch and osmotic changes.[6][7][8] This function is critical for how cardiomyocytes respond to hemodynamic stress and changes in cardiac load.[2][7]
-
Calcium Homeostasis: Activation of TRPV2 leads to Ca2+ influx, which can modulate sarcoplasmic reticulum (SR) Ca2+ release, thereby influencing excitation-contraction coupling.[9][10] While essential for normal contractility, excessive TRPV2-mediated Ca2+ entry can lead to cellular overload, a hallmark of myocyte damage and dysfunction.[5][8]
-
Cardiac Development and Maturation: Studies using cardiac-specific knockout mice have revealed that TRPV2 is crucial for the postnatal maturation of cardiomyocytes.[2][3] Its absence leads to smaller hearts, disorganized intercalated discs, and impaired contractility.[1][2]
Key Signaling Pathways
TRPV2 function is integrated with critical signaling cascades that govern cardiomyocyte growth, survival, and stress response.
Insulin-like Growth Factor-1 (IGF-1) Signaling
TRPV2 is a key upstream regulator of the IGF-1/Phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway, which is vital for physiological cardiac hypertrophy and myocyte survival.[1] In growing hearts, TRPV2-mediated mechanical feedback is required for the expression of IGF-1 and the subsequent activation of this pro-survival pathway.[2] The absence of TRPV2 blunts this signaling, leading to impaired growth and a defective response to stress.[1][2]
Wnt/β-catenin Signaling
TRPV2 inhibition has been shown to suppress the IGF-1-mediated Wnt/β-catenin signaling pathway.[1] This suggests a potential role for TRPV2 in pathological remodeling and fibrosis, where this pathway is often dysregulated. Further research is needed to fully elucidate this connection in the context of cardiac muscle.
Role of TRPV2 in Cardiac Pathophysiology
The function of TRPV2 is context-dependent, exhibiting a dual role in cardiac health and disease. While necessary for physiological adaptation, its excessive activation or expression contributes to pathology.[6][11]
Cardiac Hypertrophy
TRPV2 is a key regulator of the hypertrophic response to mechanical stress.[7] Following pressure overload induced by transverse aortic constriction (TAC), TRPV2 expression is significantly upregulated.[7][9] Functional knockout of TRPV2 results in a significantly reduced hypertrophic response to TAC, but not to chemical stimuli like angiotensin or beta-adrenergic agonists, highlighting its specific role as a mechanosensor in this process.[7]
Dilated Cardiomyopathy (DCM) and Heart Failure
In contrast to its physiological role, excessive TRPV2 activity is strongly linked to the pathogenesis of DCM and heart failure.[4][5] Overexpression of TRPV2 in the sarcolemma, as seen in some forms of muscular dystrophy and DCM, leads to a sustained, pathological increase in intracellular Ca2+.[4][5][12] This Ca2+ overload triggers myocyte degeneration, fibrosis, and a decline in cardiac function.[5][8] Consequently, inhibition of TRPV2 has been shown to ameliorate these conditions in animal models and is being explored as a therapeutic strategy.[4][5][12]
Myocardial Infarction (MI)
Following an MI, TRPV2 expression is upregulated in the peri-infarct zone, primarily in invading macrophages.[6][13] Studies in TRPV2 knockout mice suggest a complex role; these mice show improved cardiac performance and recovery post-MI.[13][14] This effect is attributed to an attenuated pro-inflammatory response from macrophages lacking TRPV2, suggesting that targeting TRPV2 could be a novel therapeutic approach to improve healing after ischemic injury.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on TRPV2 function in cardiac muscle.
Table 1: Effects of TRPV2 Knockout (KO) on Cardiac Function
| Parameter | Model/Condition | Wild-Type (WT) | TRPV2-KO | Significance | Citation |
|---|---|---|---|---|---|
| Ejection Fraction (%) | Baseline | Normal | Decreased | - | [9] |
| Fractional Shortening | Isolated Cardiomyocytes | Normal | Reduced | - | [9] |
| SR Ca2+ Content | Isolated Cardiomyocytes | Normal | Reduced | - | [9] |
| Ejection Fraction (%) | 30 Days Post-MI | 32.4 ± 1.8 | 44.1 ± 2.3 (at baseline) to slightly reduced | p<0.001 (WT change) | [13][14] |
| Cardiac Function | Aging | Progressive Decline | Less decline compared to WT | - |[15] |
Table 2: TRPV2 Expression and Activity in Disease Models
| Parameter | Model/Condition | Observation | Fold Change | Significance | Citation |
|---|---|---|---|---|---|
| TRPV2 Expression (PCR) | WT mice after TAC | Upregulated vs. control | ~5-fold increase | p<0.01 | [9] |
| TRPV2 Expression (mRNA) | Left Ventricle Post-MI | Increased vs. sham | >10-fold increase | - | [5] |
| TRPV2 Agonist (Probenecid) | WT Mice | Increased Ejection Fraction | - | - | [10] |
| TRPV2 Antagonist (Tranilast) | Hamsters with DCM | Improved Cardiac Contractility | - | - |[5] |
Experimental Protocols and Methodologies
Investigating the role of TRPV2 in cardiomyocytes involves a combination of in vivo, ex vivo, and in vitro techniques.
Animal Models
-
TRPV2 Knockout (KO) Mice: Both systemic and cardiac-specific, temporally-inducible KO mice are used.[1][2] Cardiac-specific models (e.g., αMHC-Cre driven) are crucial for distinguishing the direct role of TRPV2 in cardiomyocytes from systemic effects. Tamoxifen injection in juvenile mice allows for studying the role of TRPV2 during postnatal maturation.[2]
-
Transverse Aortic Constriction (TAC): This surgical procedure creates pressure overload on the left ventricle, inducing cardiac hypertrophy. It is used to study TRPV2's role as a mechanosensor in pathological remodeling.[2][7][9]
-
Myocardial Infarction (MI): Achieved by permanent ligation of the left anterior descending (LAD) artery, this model is used to assess TRPV2's role in the response to ischemic injury and subsequent cardiac remodeling.[13][16]
In Vivo Functional Analysis
-
Echocardiography: A non-invasive method to assess cardiac function. M-mode and 2-D imaging are used to measure parameters like ejection fraction (EF), fractional shortening (FS), left ventricular internal dimensions (LVID), and wall thickness.[7][9][13]
-
Invasive Hemodynamics: A pressure-volume catheter is inserted into the left ventricle to directly measure pressure and volume, providing detailed information on systolic and diastolic function (e.g., dP/dt).[7]
Ex Vivo and In Vitro Analysis
-
Isolated Cardiomyocyte Studies: Ventricular myocytes are isolated from WT and KO mice. Contractility is assessed by measuring fractional shortening via video edge detection. Intracellular Ca2+ is measured using fluorescent indicators (e.g., Fura-2) to assess Ca2+ transients and SR Ca2+ content (often triggered by caffeine application).[2][9][10]
-
Patch-Clamp Electrophysiology: Used to measure ion channel currents directly. While challenging for stretch-activated channels, it can be used to rule out significant transmembrane Ca2+ influx under specific agonist stimulations.[10]
-
Langendorff-Perfused Heart: An ex vivo model where the heart is perfused retrogradely. It allows for the study of cardiac function (e.g., contractility, heart rate) in response to pharmacological agents (e.g., probenecid) independent of systemic influences.[10]
Molecular and Histological Analysis
-
Quantitative PCR (qPCR) and Western Blot: Used to quantify the mRNA and protein expression levels of TRPV2 and downstream signaling molecules (e.g., IGF-1, Akt) in heart tissue lysates.[1][9]
-
Immunofluorescence: Used to visualize the localization and translocation of TRPV2 protein within cardiomyocytes, often co-staining with markers for the sarcolemma or intercalated discs.[1]
-
Histological Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and cell size.[1]
-
Wheat Germ Agglutinin (WGA): To outline cell membranes and accurately measure cardiomyocyte cross-sectional area for hypertrophy assessment.[1]
-
Masson's Trichrome: To stain collagen fibers (blue), allowing for the quantification of cardiac fibrosis.[1]
-
Therapeutic Implications and Conclusion
TRPV2's dual role makes it a complex but promising therapeutic target.
-
TRPV2 Inhibition: For diseases characterized by TRPV2 overexpression and Ca2+ overload, such as certain forms of DCM and muscular dystrophy, TRPV2 antagonists like Tranilast show therapeutic potential.[4][5][17] By blocking pathological Ca2+ influx, these inhibitors can prevent myocyte degeneration and improve cardiac function.[4][5]
-
TRPV2 Activation: In contrast, for conditions of acute cardiac dysfunction, controlled activation of TRPV2 might be beneficial. Agonists like probenecid have demonstrated a positive inotropic effect, enhancing myocyte contractility and increasing cardiac ejection fraction, which could be useful in settings of acute heart failure.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV2 mediates stress resilience in mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of TRPV2 in the heart [jstage.jst.go.jp]
- 4. Blockade of TRPV2 is a Novel Therapy for Cardiomyopathy in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and Pathological Role of TRPV1, TRPV2 and TRPV4 Channels in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Known Transient Receptor Potential Vanilloid Channels in Modulating Cardiac Mechanobiology [frontiersin.org]
- 7. Transient receptor potential vanilloid 2 function regulates cardiac hypertrophy via stretch-induced activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Insight into the Function of TRPV2 in Circulatory Organs - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Targeting TRPV1 and TRPV2 for potential therapeutic interventions in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRPV2 knockout mice demonstrate an improved cardiac performance following myocardial infarction due to attenuated activity of peri-infarct macrophages | PLOS One [journals.plos.org]
- 14. TRPV2 knockout mice demonstrate an improved cardiac performance following myocardial infarction due to attenuated activity of peri-infarct macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of transient receptor potential vanilloid 2 channel in cardiac aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.tau.ac.il [cris.tau.ac.il]
- 17. mdpi.com [mdpi.com]
- 18. TRPV2 channel-based therapies in the cardiovascular field. Molecular underpinnings of clinically relevant therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to TRPV2 Channelopathies and Associated Diseases
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, its role in various physiological processes, and the pathologies arising from its dysfunction. The document details the associated diseases, quantitative biophysical data, key signaling pathways, and the experimental protocols used to study this ion channel.
Introduction to TRPV2
The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel belonging to the TRP channel family.[1] Initially characterized as a sensor for high-threshold noxious heat (>52°C), its physiological roles are now understood to be far more diverse.[2][3][4] TRPV2 is involved in a multitude of cellular processes, including mechanosensation, osmosensation, and immune responses, and plays a significant role in both the central and peripheral nervous systems.[3][4][5] It is expressed in a wide range of tissues, including sensory neurons, cardiac and skeletal muscle, and various immune cells.[5][6][7]
TRPV2 channels are homotetrameric proteins that, under basal conditions, are predominantly located in intracellular compartments like the endoplasmic reticulum.[8] Upon stimulation by various factors, including growth factors like IGF-1 or mechanical stress, TRPV2 translocates to the plasma membrane where it becomes active.[8][9] This translocation is often mediated by the phosphatidylinositol 3-kinase (PI3K) pathway.[8] Once at the cell surface, TRPV2 activation leads to an influx of cations, primarily Ca²⁺, which in turn triggers a variety of downstream signaling cascades.[8][10][11] Dysregulation of TRPV2 expression or function, arising from genetic mutations or other factors, leads to a class of disorders known as channelopathies, which are implicated in a growing list of human diseases.[12][13][14]
TRPV2 Channelopathies and Associated Diseases
Dysfunction of the TRPV2 channel is linked to a wide spectrum of pathologies, ranging from various forms of cancer to cardiovascular and neurological disorders. Both gain-of-function and loss-of-function alterations, as well as changes in expression levels, contribute to disease states.
Cancer
The role of TRPV2 in cancer is complex and appears to be highly context-dependent, with its overexpression or loss being linked to different outcomes in various cancer types.[8]
-
Oncogenic Role: In several cancers, TRPV2 promotes cell survival, proliferation, and metastasis.[8]
-
Leukemia and Bladder Cancer: The oncogenic activity of TRPV2 has been linked to altered expression profiles.[8]
-
Multiple Myeloma: Overexpression of TRPV2 correlates with bone tissue damage and a poor prognosis.[8]
-
Prostate Cancer: High levels of TRPV2 are associated with the castration-resistant phenotype and metastasis.[8]
-
Liver Cancer: TRPV2 expression has been linked to drug-induced cytotoxicity and the stemness of liver cancer cells.[8] In hepatocellular carcinoma cell lines, TRPV2 mediates H₂O₂-induced oxidative stress and cell death by modulating pro-survival (Akt, Nrf2) and pro-death (p38, JNK1) signaling proteins.[8]
-
-
Tumor Suppressive Role & Ambiguous Roles:
-
Glioblastoma: In contrast to other cancers, the loss or inactivation of TRPV2 has been found to promote glioblastoma cell proliferation and increase resistance to apoptotic cell death.[8]
-
Breast, Esophageal, and Gastric Cancer: The prognostic value of TRPV2 expression is inconsistent. While its overexpression was associated with high relapse-free survival in triple-negative breast cancer, the opposite was observed in patients with esophageal squamous cell carcinoma or gastric cancer.[8]
-
Cardiovascular Diseases
TRPV2 is crucial for maintaining normal cardiac structure and function.[1][10][11]
-
Cardiomyopathy: Excessive expression of TRPV2 can lead to a chronic Ca²⁺ overload in cardiomyocytes, which is a contributing factor to the development of dilated cardiomyopathy.[15] Abnormal TRPV2 expression compromises cardiac contractile function, resulting in reduced shortening length and rate.[1]
-
Cardiac Hypertrophy and Heart Failure: Altered TRPV2 function is implicated in the pathogenesis of cardiac hypertrophy and heart failure.[10][15]
Immune System and Inflammatory Diseases
TRPV2 is expressed in a variety of immune cells, including macrophages, mast cells, and T and B lymphocytes, where it plays a key role in immune responses.[1][9]
-
Innate Immunity: In macrophages and monocytes, TRPV2 is involved in migration and phagocytosis.[9] In mast cells, its activation allows for Ca²⁺ influx, which stimulates degranulation.[9]
-
Adaptive Immunity: TRPV2 is involved in T cell activation, proliferation, and effector functions.[1][9] It also acts as a negative regulator of B cell activation.[1][9] Its role in these cells suggests a link to immune-mediated diseases.[9]
Neurological and Sensory Disorders
While initially thought to be a primary transducer of noxious heat, its role in pain and sensory perception is complex.
-
Neuropathic Pain: Although TRPV2 is expressed in medium- to large-diameter sensory neurons, studies in knockout mice have shown that it is not essential for heat or mechanical nociception or hypersensitivity in the adult mouse.[2][14] However, its involvement in certain pain states remains an area of investigation.
-
Neurite Outgrowth: TRPV2 plays a role in regulating axonal outgrowth, where its activation in a membrane stretch-dependent manner promotes this process.[3]
Other Associated Disorders
-
Skeletal Dysplasias: Gain-of-function mutations in the TRPV2 gene have been associated with certain skeletal dysplasias.
-
Urinary Tract Disorders: TRPV2 is implicated in lower urinary tract disorders, such as urinary incontinence and bladder-associated pain.[10][11]
-
Genetic Diseases: Diseases such as Mutilating Palmoplantar Keratoderma with Periorificial Keratotic Plaques and Dentin Sensitivity have been associated with the TRPV2 gene.[16]
Quantitative Data Summary
The biophysical properties of the TRPV2 channel have been characterized through various electrophysiological and imaging studies. The following tables summarize key quantitative data.
Table 1: Ion Permeability Ratios
| Ion Pair | Permeability Ratio (PX / PNa+) | Reference |
|---|---|---|
| Ca²⁺ / Na⁺ | 2.94 | [8][17] |
| Mg²⁺ / Na⁺ | 2.40 |[8][17] |
Table 2: Activation and Biophysical Properties
| Property | Value | Reference |
|---|---|---|
| Heat Activation Threshold | > 52 °C | [2][3][4] |
| Temperature Coefficient (Q₁₀) | > 100 |[4] |
Key Signaling Pathways Involving TRPV2
TRPV2 function is intricately linked with several key intracellular signaling pathways. Its translocation, activation, and downstream effects are tightly regulated.
PI3K-Mediated Membrane Translocation
A primary mechanism for regulating TRPV2 activity is its translocation from intracellular stores to the plasma membrane. This process is critically dependent on the Phosphatidylinositol 3-kinase (PI3K) pathway. Stimulation by ligands such as Insulin-like growth factor 1 (IGF-1) activates PI3K, which in turn promotes the trafficking of TRPV2-containing vesicles to the cell surface, leading to an increase in Ca²⁺ entry.[8][9]
Regulation of Neurite Outgrowth via NCAM, L1CAM, and PKCα
In neuronal cells, TRPV2 is functionally linked to the neural cell adhesion molecules NCAM and L1CAM. Stimulation of these adhesion molecules induces TRPV2-mediated Ca²⁺ influx through a Protein Kinase C alpha (PKCα)-dependent pathway. This localized calcium signaling plays a vital role in modulating neurite development and outgrowth.[18]
Experimental Protocols and Workflows
The study of TRPV2 channels relies on a combination of electrophysiology, molecular biology, and cell imaging techniques. Below are detailed protocols for two fundamental experimental approaches.
Patch-Clamp Electrophysiology for TRPV2 Current Recording
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion currents flowing through TRPV2 channels, allowing for the characterization of their gating, selectivity, and modulation.[19][20]
Methodology:
-
Cell Preparation:
-
Culture cells endogenously expressing or heterologously overexpressing TRPV2 (e.g., HEK293, CHO, or DRG neurons) on glass coverslips suitable for microscopy.
-
Use cells at 70-90% confluency for optimal recording.
-
-
Pipette Preparation:
-
Solutions:
-
Recording Procedure (Whole-Cell Configuration):
-
Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Under a microscope, carefully approach a target cell with the micropipette while applying slight positive pressure to keep the tip clean.[21]
-
Gently press the pipette against the cell membrane and release the positive pressure. Apply gentle suction to form a giga-ohm seal (>1 GΩ).[20][21]
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[20]
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 1-2 seconds) to determine the current-voltage (I-V) relationship.[24]
-
To measure TRPV2-specific currents, perfuse the bath with a known TRPV2 agonist (e.g., Probenecid, Cannabidiol) and record the induced current. Subtract the baseline current recorded before agonist application.
-
Calcium Imaging for Measuring TRPV2 Activity
Calcium imaging is a widely used technique to monitor the influx of Ca²⁺ through TRPV2 channels in a population of cells, providing a functional readout of channel activity.[25]
Methodology:
-
Cell Preparation:
-
Plate cells expressing TRPV2 on glass-bottom dishes or 96-well plates suitable for imaging.[18]
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer, typically a physiological saline solution like Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Prepare a stock solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in anhydrous DMSO.
-
Dilute the dye stock into the loading buffer to a final concentration of 2-5 µM. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells, wash once with loading buffer, and then incubate the cells with the dye-containing solution for 30-60 minutes at 37°C in the dark.[26]
-
After incubation, wash the cells 2-3 times with loading buffer to remove excess extracellular dye and allow 15-30 minutes for cellular esterases to cleave the AM ester, trapping the active dye inside the cells.
-
-
Imaging Procedure:
-
Mount the dish on a fluorescence microscope equipped with an appropriate excitation light source, filters, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Acquire a baseline fluorescence signal for 1-3 minutes before applying any stimulus.[18]
-
Apply a TRPV2 agonist (e.g., 250 µM Probenecid) or antagonist (e.g., 75 µM Tranilast) via a perfusion system or by gentle manual addition.[26]
-
Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation between 340 nm and 380 nm and record emission at ~510 nm. For single-wavelength dyes like Fluo-4, use excitation at ~488 nm and record emission at ~520 nm.[26]
-
At the end of the experiment, apply a calcium ionophore like Ionomycin (2 µM) to obtain the maximum fluorescence signal (F_max) for calibration purposes.[23]
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For ratiometric imaging, calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀). For single-wavelength dyes, express changes as a ratio relative to the baseline fluorescence (ΔF/F₀).
-
Plot the change in fluorescence ratio or intensity over time to visualize the calcium transient in response to the stimulus.
-
Conclusion and Future Directions
TRPV2 is a multifaceted ion channel whose dysfunction is increasingly recognized as a key factor in a diverse range of human diseases, including cancer, cardiovascular disorders, and immune dysregulation. Its complex, context-dependent roles highlight the need for further research to fully elucidate its physiological and pathological functions. The development of more specific pharmacological modulators for TRPV2 is a critical next step.[9] Such tools will not only be invaluable for basic research but also hold significant promise for the development of novel therapeutic strategies targeting TRPV2-related channelopathies. Future work should focus on understanding the precise mechanisms that govern its tissue-specific functions and the structural basis for its activation by diverse stimuli, paving the way for targeted drug design.[7][27]
References
- 1. TRPV2 - Wikipedia [en.wikipedia.org]
- 2. TRP vanilloid 2 knock-out mice are susceptible to perinatal lethality but display normal thermal and mechanical nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osmomechanical-Sensitive TRPV Channels in Mammals - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TRPV2: a universal regulator in cellular physiology with a yet poorly defined thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Insight into the Function of TRPV2 in Circulatory Organs - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preparation of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel for structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPV2: A Cancer Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRP channels in health and disease at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. Transient receptor potential channelopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diseases.jensenlab.org [diseases.jensenlab.org]
- 15. researchgate.net [researchgate.net]
- 16. genecards.org [genecards.org]
- 17. The Transient Receptor Potential Vanilloid Type 2 (TRPV2) Channel–A New Druggable Ca2+ Pathway in Red Cells, Implications for Red Cell Ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The dynamic TRPV2 ion channel proximity proteome reveals functional links of calcium flux with cellular adhesion factors NCAM and L1CAM in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. frontiersin.org [frontiersin.org]
- 24. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. portlandpress.com [portlandpress.com]
- 27. sobolevskylab.org [sobolevskylab.org]
Methodological & Application
Application Notes and Protocols for In Vitro Inhibition of TRPV2 by Tranilast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tranilast to specifically block the Transient Receptor Potential Vanilloid 2 (TRPV2) channel in in vitro settings. The following sections detail the necessary reagents, step-by-step procedures for key assays, and expected outcomes.
Data Presentation: Efficacy of Tranilast on TRPV2 Activity
The inhibitory effect of Tranilast on TRPV2 has been quantified in cellular assays. The following table summarizes the available data for Tranilast's half-maximal inhibitory concentration (IC50) and effective concentrations used in published studies.
| Cell Line | Assay Type | Agonist Used | Tranilast Concentration for Inhibition | IC50 | Reference |
| HEK293 expressing mouse TRPV2 | Calcium Influx | 2-APB | - | ≥ 10 µM | [1] |
| HEK293 expressing TRPV2 | Whole-Cell Patch Clamp | 2-APB (2 mM) | 20 µM | Not specified | [2] |
Experimental Protocols
Preparation of Tranilast Stock Solution
Proper preparation of the Tranilast stock solution is critical for accurate and reproducible results.
Materials:
-
Tranilast powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on solubility data, Tranilast can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mg/ml).
-
Weigh the desired amount of Tranilast powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex thoroughly until the Tranilast is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
In Vitro Cell Culture
HEK293 cells are a common model for studying recombinant TRPV2 channels.
Materials:
-
HEK293 cells stably or transiently expressing TRPV2
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HEK293-TRPV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Calcium Imaging Assay for TRPV2 Inhibition
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) following TRPV2 activation and inhibition.
Materials:
-
HEK293-TRPV2 cells seeded on glass coverslips or in a 96-well plate
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
TRPV2 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or Probenecid)
-
Tranilast stock solution
-
Fluorescence microscope or plate reader capable of ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).
Protocol:
-
Cell Seeding: Seed HEK293-TRPV2 cells onto glass coverslips or into a black-walled, clear-bottom 96-well plate 24-48 hours before the experiment to achieve 70-80% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) or Fluo-4 AM (typically 1-5 µM) in HBSS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can facilitate dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the dye loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes.
-
-
Inhibition with Tranilast:
-
Prepare working solutions of Tranilast in HBSS at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.
-
Pre-incubate the cells with the Tranilast working solutions or a vehicle control (HBSS with the same final DMSO concentration) for 10-30 minutes at room temperature.
-
-
TRPV2 Activation and Data Acquisition:
-
Place the coverslip or 96-well plate on the fluorescence imaging system.
-
Establish a baseline fluorescence reading for a few minutes.
-
Add the TRPV2 agonist (e.g., 2-APB at a final concentration of 100-200 µM or Probenecid at 100-300 µM) to the cells.
-
Record the fluorescence intensity over time. For Fura-2 AM, record the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4 AM, record the emission at ~520 nm following excitation at ~490 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or ratio before and after the addition of the agonist.
-
Compare the response in Tranilast-treated cells to the vehicle-treated control.
-
If a dose-response experiment was performed, plot the percentage of inhibition against the Tranilast concentration to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPV2 channels.
Materials:
-
HEK293-TRPV2 cells on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
TRPV2 agonist (e.g., 2-APB)
-
Tranilast stock solution
Protocol:
-
Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Place a coverslip with HEK293-TRPV2 cells in the recording chamber and perfuse with the extracellular solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a single cell with the patch pipette and form a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
TRPV2 Current Measurement:
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPV2 currents.
-
Establish a stable baseline current.
-
Perfuse the cell with the extracellular solution containing the TRPV2 agonist (e.g., 2-APB, 100-200 µM) to activate TRPV2 channels and record the resulting currents.
-
-
Inhibition by Tranilast:
-
After activating TRPV2, co-perfuse the cell with the agonist and a specific concentration of Tranilast (e.g., 20 µM).
-
Record the currents during Tranilast application to observe the inhibition.
-
Wash out Tranilast with the agonist-containing solution to observe any recovery of the current.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) before and after the application of Tranilast.
-
Calculate the percentage of inhibition caused by Tranilast.
-
Western Blotting for Downstream Signaling Pathways
This protocol assesses the effect of Tranilast on TRPV2-mediated signaling pathways, such as PI3K/Akt and Wnt/β-catenin.
Materials:
-
HEK293-TRPV2 cells or other relevant cell lines
-
Serum-free medium
-
TRPV2 agonist (e.g., Probenecid)
-
Tranilast stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-catenin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce baseline signaling activity.
-
Pre-treat the cells with Tranilast (e.g., 20 µM) or vehicle for 30 minutes.
-
Stimulate the cells with a TRPV2 agonist (e.g., Probenecid, 100-300 µM) for a predetermined time (e.g., 15-30 minutes for Akt phosphorylation).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal and the β-catenin signal to the loading control (GAPDH or β-actin).
-
Compare the results from Tranilast-treated samples to the control samples.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro analysis of TRPV2 inhibition by Tranilast.
Caption: Simplified signaling pathways downstream of TRPV2, inhibited by Tranilast.
References
Application Notes and Protocols for SKF-96365 Mediated TRPV2 Inhibition in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SKF-96365 as an inhibitor of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel in a cell culture setting. This document includes detailed protocols for experimental procedures, data presentation in tabular format for clarity, and visual diagrams of signaling pathways and workflows to facilitate experimental design and execution.
Introduction
Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel implicated in a variety of physiological processes, including immune response, cardiac function, and neuronal development. Its dysregulation has been linked to various diseases, making it a target of interest for therapeutic intervention. SKF-96365 is a widely used pharmacological tool for studying calcium signaling. While it is recognized as a broad-spectrum inhibitor of TRP channels and store-operated calcium entry (SOCE), it can be effectively employed to investigate the role of TRPV2 in cellular functions with appropriate experimental design and controls.
Data Presentation
Table 1: SKF-96365 Efficacy on TRPV2 and Off-Target Channels
| Parameter | Value | Cell Line | Comments |
| TRPV2 IC50 | ≥ 10 µM | HEK293 (expressing mouse TRPV2) | This value indicates that significant inhibition of TRPV2 by SKF-96365 occurs in the micromolar range. Precise IC50 can be cell-type dependent. |
| TRPV2 Inhibition | Significant at 100 µM | Bone Marrow-Derived Dendritic Cells (BMDCs) | A 2-hour pre-treatment with 100 µM SKF-96365 effectively inhibited TRPV2-mediated responses.[1] |
| Off-Target: TRPC Channels | Potent Blocker | Various | SKF-96365 is a well-established inhibitor of Transient Receptor Potential Canonical (TRPC) channels. |
| Off-Target: T-type Ca2+ Channels | IC50 ~560 nM (for hCaV3.1) | HEK293 | Demonstrates high potency for off-target effects on certain voltage-gated calcium channels.[2] |
| Off-Target: Na+/Ca2+ Exchanger (NCX) | EC50 ~9.79 µM (enhances reverse mode) | Glioblastoma cells | SKF-96365 can increase intracellular calcium by promoting the reverse mode of the NCX.[3][4] |
Experimental Protocols
Preparation of SKF-96365 Stock Solution
Materials:
-
SKF-96365 hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of SKF-96365 by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 4.03 mg of SKF-96365 (MW: 402.9 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for TRPV2 Inhibition using SKF-96365 in Cell Culture
This protocol provides a general guideline. The optimal concentration of SKF-96365 and incubation time should be determined empirically for each cell type and experimental condition.
Materials:
-
Cells expressing TRPV2 (e.g., HEK293 overexpressing TRPV2, or a cell line with endogenous expression)
-
Complete cell culture medium
-
SKF-96365 stock solution (10 mM in DMSO)
-
TRPV2 agonist (e.g., Cannabidiol (CBD), 2-Aminoethoxydiphenyl borate (2-APB), or heat stimulation >52°C)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in the appropriate culture vessel (e.g., 96-well plate for calcium imaging, larger plates for protein or RNA analysis) and allow them to adhere and reach the desired confluency.
-
Prepare the working solution of SKF-96365 by diluting the stock solution in a complete culture medium or appropriate buffer to the desired final concentration (e.g., 10-100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing SKF-96365 or vehicle control to the cells.
-
Pre-incubate the cells for a period ranging from 30 minutes to 2 hours at 37°C in a CO2 incubator. A 2-hour pre-incubation has been shown to be effective.[1]
-
Following the pre-incubation, proceed with the desired downstream assay to assess TRPV2 activity (e.g., calcium imaging, patch-clamp electrophysiology, or analysis of downstream signaling).
Calcium Imaging Protocol to Assess TRPV2 Inhibition
This protocol utilizes a ratiometric fluorescent calcium indicator, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca2+]i).
Materials:
-
Cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
TRPV2 agonist
-
SKF-96365 working solution
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Protocol:
-
Cell Loading with Fura-2 AM: a. Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15-30 minutes at room temperature.
-
Baseline Measurement: a. Place the cells on the microscope stage or in the plate reader. b. Perfuse the cells with HBSS and record the baseline fluorescence ratio (F340/F380) for a stable period (e.g., 1-2 minutes).
-
Inhibition with SKF-96365: a. Perfuse the cells with the SKF-96365 working solution (10-100 µM in HBSS) for 5-15 minutes while continuously recording the fluorescence ratio. Observe any changes from the baseline.
-
TRPV2 Activation: a. While still in the presence of SKF-96365, apply the TRPV2 agonist (e.g., CBD or 2-APB) at a predetermined effective concentration. b. Record the change in the F340/F380 ratio. A successful inhibition will result in a significantly attenuated or absent calcium influx compared to the control (agonist alone).
-
Control Experiments: a. Positive Control: Apply the TRPV2 agonist in the absence of SKF-96365 to establish the maximal response. b. Vehicle Control: Perform the entire experiment using the vehicle (DMSO) instead of SKF-96365 to control for any effects of the solvent. c. Off-Target Control (siRNA): To confirm that the observed effect is specific to TRPV2, repeat the experiment in cells where TRPV2 expression has been knocked down using siRNA. In these cells, the agonist-induced calcium influx should be significantly reduced, and SKF-96365 should have a minimal additional effect.
Control Experiment: siRNA-mediated Knockdown of TRPV2
Materials:
-
TRPV2-specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Cells for transfection
Protocol:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the TRPV2 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C, then add serum-containing medium.
-
Allow 48-72 hours for protein knockdown.
-
Verify the knockdown efficiency by Western blot or qPCR.
-
Use these TRPV2-knockdown cells and control cells in the TRPV2 inhibition assays as described above.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPV2 signaling pathway and point of inhibition by SKF-96365.
Caption: General experimental workflow for assessing TRPV2 inhibition by SKF-96365.
References
- 1. The Transient Receptor Potential Vanilloid 2 (TRPV2) Channel Facilitates Virus Infection Through the Ca2+‐LRMDA Axis in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Piperlongumine for In Vivo TRPV2 Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperlongumine (PL), a naturally occurring alkaloid isolated from the long pepper (Piper longum), has emerged as a valuable pharmacological tool for the in vivo investigation of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.[1][2][3][4] TRPV2 is a non-selective cation channel implicated in a variety of physiological and pathological processes, including immune responses, cardiovascular function, and cancer progression. This document provides detailed application notes and protocols for utilizing piperlongumine as a selective antagonist for in vivo TRPV2 blockade.
Mechanism of Action
Piperlongumine functions as a selective, reversible, and allosteric antagonist of human TRPV2 (hTRPV2).[1][3] It binds to a transient, druggable allosteric pocket on the TRPV2 channel protein.[1][2][3][4] This binding event stabilizes the channel in a closed conformation, thereby inhibiting the influx of calcium (Ca2+) and other cations.[1][4][5] Cryo-electron microscopy studies have provided high-resolution structural insights into the piperlongumine-TRPV2 interaction, confirming its binding site and inhibitory mechanism.[1][2][3][4] The antagonistic effect of piperlongumine on TRPV2 has been shown to be dependent on specific amino acid residues, such as Arg539 and Thr522, within the binding pocket.[1][2][4][5]
In Vivo Applications
In vivo studies have successfully utilized piperlongumine to probe the function of TRPV2 in various disease models:
-
Glioblastoma: In murine models of glioblastoma, local and sustained delivery of piperlongumine via an implantable hydrogel resulted in significant tumor regression and prolonged survival.[1][2][3] This anti-tumor effect is linked to the blockade of TRPV2, which is often overexpressed in glioblastoma cells.[1][3]
-
Cerebral Ischemia: Low-dose oral administration of piperlongumine has been shown to reduce cerebral ischemic injury in mice fed a high-fat diet.[6] This neuroprotective effect is associated with the improved function of endothelial progenitor cells.[6]
-
Thyroid Cancer: Intraperitoneal administration of piperlongumine in a mouse xenograft model of thyroid cancer led to a significant reduction in tumor volume and weight.[7]
-
Enhancing Chemotherapy: Piperlongumine has been used in vivo to enhance the oral bioavailability and cytotoxicity of chemotherapeutic agents like docetaxel in breast cancer models.[8]
Data Presentation: In Vivo Dosages and Administration of Piperlongumine
| Animal Model | Disease/Condition | Route of Administration | Dosage | Frequency | Key Findings | Reference |
| Mouse (Orthotopic) | Glioblastoma | Intracranial implantable scaffold/hydrogel | Sustained local delivery | Single implantation | Extensive tumor abrogation and long-term survival | [1][2][3] |
| Mouse (High-Fat Diet-Fed) | Cerebral Ischemia | Oral gavage | 0.25 mg/kg | Daily for 8 weeks | Reduced cerebral ischemic injury, improved EPC function | [6] |
| Mouse (Nude, Xenograft) | Thyroid Cancer | Intraperitoneal injection | 10 mg/kg | Every two days | Significantly lower tumor volume and weight | [7] |
| Rat (Sprague Dawley) | Pharmacokinetic study | Oral gavage | 50 mg/kg | Single dose | Co-administration with docetaxel to assess bioavailability | [8] |
Experimental Protocols
Protocol 1: In Vivo TRPV2 Blockade in a Murine Glioblastoma Model
Objective: To assess the anti-tumor efficacy of piperlongumine-mediated TRPV2 blockade in an orthotopic glioblastoma mouse model.
Materials:
-
Piperlongumine
-
Implantable hydrogel scaffold
-
Glioblastoma cells (e.g., U87MG)
-
Nude mice (athymic)
-
Stereotactic surgery equipment
-
Anesthetics (e.g., isoflurane)
-
Bioluminescence imaging system
Procedure:
-
Cell Culture and Preparation: Culture human glioblastoma cells expressing luciferase. On the day of implantation, harvest and resuspend the cells in a suitable medium at the desired concentration.
-
Piperlongumine Formulation: Prepare the piperlongumine-loaded implantable hydrogel according to established protocols for sustained local delivery.[1][2]
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the nude mice using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates for intracranial injection.
-
Slowly inject the glioblastoma cells into the brain parenchyma.
-
Following tumor cell injection, implant the piperlongumine-loaded hydrogel at the same site. A control group should receive a vehicle-loaded hydrogel.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals (e.g., weekly).
-
Record and quantify the bioluminescence signal to track tumor progression.
-
-
Survival Analysis: Monitor the mice daily for signs of tumor-related morbidity and mortality. Record the survival data for both the treatment and control groups.
-
Histological Analysis (Optional): At the end of the study, or upon euthanasia, perfuse the mice and collect the brains for histological analysis to confirm tumor size and assess cellular markers of apoptosis and proliferation.
Protocol 2: Oral Administration of Piperlongumine for Neuroprotection in a Cerebral Ischemia Model
Objective: To evaluate the neuroprotective effects of oral piperlongumine administration in a mouse model of cerebral ischemia.
Materials:
-
Piperlongumine
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Mice (e.g., C57BL/6) on a high-fat diet
-
Oral gavage needles
-
Surgical equipment for inducing cerebral ischemia (e.g., middle cerebral artery occlusion model)
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Animal Model and Diet: Induce a state of metabolic stress by feeding mice a high-fat diet for a specified period (e.g., 8 weeks).
-
Piperlongumine Administration:
-
Prepare a suspension of piperlongumine in the vehicle at the desired concentration (e.g., for a 0.25 mg/kg dose).[6]
-
Administer the piperlongumine suspension or vehicle to the respective groups of mice daily via oral gavage for the duration of the study.
-
-
Induction of Cerebral Ischemia:
-
At the end of the treatment period, induce cerebral ischemia using a standard model such as transient middle cerebral artery occlusion (tMCAO).
-
-
Neurological Deficit Assessment:
-
Perform behavioral tests to assess neurological deficits at various time points post-ischemia (e.g., 24, 48, and 72 hours).
-
-
Infarct Volume Measurement:
-
At a predetermined endpoint (e.g., 72 hours post-ischemia), euthanize the mice and collect the brains.
-
Slice the brains and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Molecular Analysis (Optional): Collect brain tissue or blood samples to analyze markers of inflammation, oxidative stress, or endothelial progenitor cell function.
Mandatory Visualizations
Caption: Signaling pathway of piperlongumine's antagonistic action on the TRPV2 channel.
References
- 1. Allosteric Antagonist Modulation of TRPV2 by Piperlongumine Impairs Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric Antagonist Modulation of TRPV2 by Piperlongumine Impairs Glioblastoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Low-Dose Piperlongumine Rescues Impaired Function of Endothelial Progenitor Cells and Reduces Cerebral Ischemic Injury in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Piperlongumine for enhancing oral bioavailability and cytotoxicity of docetaxel in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for TRPV2 Inhibitors Using a Calcium Imaging Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that plays a significant role in various physiological and pathophysiological processes. As a calcium-permeable channel, its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which in turn modulates numerous cellular functions. Dysregulation of TRPV2 activity has been implicated in cardiomyopathy, muscular dystrophy, cancer progression, and immune responses. This makes TRPV2 a promising therapeutic target for drug discovery. This application note provides a detailed protocol for a robust and high-throughput screening (HTS) assay to identify and characterize inhibitors of TRPV2 using calcium imaging. The assay utilizes a human embryonic kidney (HEK293) cell line stably expressing human TRPV2 and a fluorescent calcium indicator, Fluo-4 AM.
Principle of the Assay
The assay measures the ability of test compounds to inhibit the influx of extracellular calcium through TRPV2 channels. In this system, HEK293 cells overexpressing TRPV2 are loaded with Fluo-4 AM, a cell-permeant dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium. The cells are first incubated with the test compounds (potential inhibitors). Subsequently, a known TRPV2 agonist, such as 2-Aminoethoxydiphenyl borate (2-APB) or Cannabidiol (CBD), is added to activate the channel and induce calcium influx. A potent and selective TRPV2 inhibitor will attenuate the agonist-induced increase in intracellular calcium, resulting in a reduced fluorescence signal compared to untreated controls. The change in fluorescence is monitored using a fluorescence plate reader or a high-content imaging system, allowing for the quantification of inhibition and determination of compound potency (e.g., IC₅₀ values).
Data Presentation
Table 1: Reference Compound Activity on hTRPV2-HEK293 Cells
| Compound | Class | Typical Agonist Concentration (EC₈₀) | Known Inhibitor IC₅₀ |
| 2-APB | Agonist | 300 µM[1] | N/A |
| Cannabidiol (CBD) | Agonist | 30 µM | N/A |
| SKF96365 | Inhibitor | N/A | ~10 µM[2] |
| Tranilast | Inhibitor | N/A | ~200 µM[2] |
| Loratadine | Inhibitor | N/A | ~10 µM |
| SET2 | Inhibitor | N/A | 0.46 µM |
Table 2: Example Agonist (2-APB) Dose-Response Data
| 2-APB Concentration (µM) | Mean Fluorescence Intensity (RFU) | % Maximal Response |
| 0 | 500 | 0 |
| 10 | 1500 | 20 |
| 30 | 3000 | 50 |
| 100 | 4500 | 80 |
| 300 | 5500 | 100 |
| 1000 | 5500 | 100 |
Table 3: Example Inhibitor (SKF96365) Dose-Response Data (with 300 µM 2-APB)
| SKF96365 Concentration (µM) | Mean Fluorescence Intensity (RFU) | % Inhibition |
| 0 | 5500 | 0 |
| 0.1 | 5200 | 6 |
| 1 | 4500 | 20 |
| 5 | 3000 | 50 |
| 10 | 1500 | 80 |
| 50 | 600 | 98 |
Mandatory Visualizations
References
Application Notes and Protocols for Patch-Clamp Electrophysiology of TRPV2 Channel Blockers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 2 (TRPV2) channel is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, including immune response, cardiac function, and axon outgrowth.[1] Its role in various diseases has made it an attractive target for therapeutic intervention. Patch-clamp electrophysiology is the gold-standard method for directly measuring the function of ion channels like TRPV2 and is an indispensable tool for the identification and characterization of novel channel blockers.[2][3]
These application notes provide detailed protocols for the functional characterization of TRPV2 channel blockers using whole-cell patch-clamp electrophysiology. The included methodologies, solution compositions, and data analysis guidelines are designed to assist researchers in setting up robust screening assays and comprehensively evaluating the potency and mechanism of action of candidate compounds.
Data Presentation: TRPV2 Channel Blockers
The following table summarizes the quantitative data for commonly used TRPV2 channel blockers investigated using patch-clamp electrophysiology. It is important to note that some compounds, like SKF96365, exhibit non-selective effects on other ion channels.[3][4][5]
| Compound | Cell Type | Agonist Used | Holding Potential | IC50 | Reference |
| Ruthenium Red | HEK293T expressing rat TRPV2 | 0.5 mM 2-APB | -60 mV | 159 ± 47 nM | [6] |
| Ruthenium Red | Murine aortic myocytes | Hypotonic solution | Not specified | Effective blocker | [7] |
| SKF96365 | Jurkat T lymphoblasts (endogenous TRPV2) | Membrane stretch | Not specified | Almost complete block at 250 µM | |
| Loratadine | Human synovial fibroblasts (endogenous TRPV2) | THC | Not specified | Effective antagonist | [8] |
Note: Cannabidiol (CBD) has been characterized as an agonist and sensitizer of TRPV2 channels, rather than a blocker.[9][10][11][12]
Experimental Protocols
Cell Culture and Transfection
Objective: To prepare cells expressing TRPV2 channels for patch-clamp experiments.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmid DNA encoding for rat or human TRPV2
-
Transfection reagent (e.g., Lipofectamine)
-
Poly-L-lysine coated glass coverslips
Protocol:
-
Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed the cells onto poly-L-lysine coated glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the TRPV2 plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Optionally, co-transfect with a fluorescent marker (e.g., GFP) to easily identify transfected cells.
-
Incubate the cells for 24-48 hours post-transfection before performing patch-clamp recordings.
Whole-Cell Patch-Clamp Recordings
Objective: To record TRPV2 channel currents in response to agonists and blockers.
Equipment:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system (e.g., Digidata 1322A) and software (e.g., pClamp)
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries
-
Pipette puller and microforge
Solutions:
| Solution | Component | Concentration (mM) |
| External Solution (Bath) | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| D-Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal Solution (Pipette) | Cs-methanesulfonate | 130 |
| NaCl | 10 | |
| EGTA | 11 | |
| HEPES | 10 | |
| MgCl2 | 2 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| pH adjusted to 7.2 with CsOH |
Protocol:
-
Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Identify a transfected cell (e.g., by fluorescence).
-
Approach the cell with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply a TRPV2 agonist (e.g., 30 µM Cannabidiol or 0.5 mM 2-APB) via the perfusion system to activate TRPV2 currents.
-
Once a stable current is achieved, co-apply the agonist with varying concentrations of the test blocker.
-
To determine the current-voltage (I-V) relationship, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms).[13]
-
Wash out the blocker and agonist to allow for current recovery.
Data Analysis
Objective: To quantify the inhibitory effect of the test compound on TRPV2 currents.
-
Measure the peak inward and outward current amplitudes in the presence of the agonist alone and in the presence of the agonist plus the blocker.
-
Calculate the percentage of inhibition for each concentration of the blocker.
-
Plot the percentage of inhibition against the logarithm of the blocker concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Analyze the I-V relationship to determine if the block is voltage-dependent. A change in the shape of the I-V curve in the presence of the blocker suggests voltage-dependency.
Signaling Pathways and Experimental Workflows
TRPV2 Downstream Signaling Pathway
Activation of TRPV2 channels leads to an influx of Ca2+, which can trigger various downstream signaling cascades. For instance, in sensory neurons, TRPV2 activation by cannabidiol has been shown to mediate the release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide involved in pain transmission.[11] In other cell types, such as synovial fibroblasts, TRPV2 activation is linked to the secretion of pro-inflammatory cytokines like IL-6 and IL-8.[8]
Caption: TRPV2 channel activation, inhibition, and downstream signaling.
Experimental Workflow for Screening TRPV2 Blockers
The following diagram illustrates the logical workflow for screening and characterizing TRPV2 channel blockers using patch-clamp electrophysiology.
Caption: Workflow for screening TRPV2 channel blockers.
References
- 1. What do we know about the transient receptor potential vanilloid 2 (TRPV2) ion channel? [dash.harvard.edu]
- 2. Physiological profiling of cannabidiol reveals profound inhibition of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular details of ruthenium red pore block in TRPV channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV2 is a component of osmotically sensitive cation channels in murine aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Cannabidiol sensitizes TRPV2 channels to activation by 2-APB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPV2 Is Activated by Cannabidiol and Mediates CGRP Release in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
Application Notes and Protocols for High-Throughput Screening of Novel TRPV2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that plays a significant role in a variety of physiological and pathophysiological processes.[1] It is implicated in immune responses, cancer cell proliferation, and cardiac function.[1][2] The activation of TRPV2 allows the influx of calcium ions, which triggers downstream signaling cascades.[2] Consequently, the identification of novel and specific inhibitors of TRPV2 is a promising avenue for the development of new therapeutic agents. This document provides detailed application notes and protocols for conducting a high-throughput screening (HTS) campaign to identify novel TRPV2 inhibitors.
The primary screening assay is a cell-based fluorescent calcium influx assay, which is amenable to a high-throughput format. Positive hits from the primary screen are then validated using a secondary assay, whole-cell patch-clamp electrophysiology, to confirm their inhibitory activity on TRPV2 channel currents.
Signaling Pathway and Screening Workflow
The diagram below illustrates the signaling pathway of TRPV2 activation and the general workflow for the high-throughput screening of its inhibitors.
Data Presentation: Known TRPV2 Inhibitors
The following table summarizes known inhibitors of the TRPV2 channel and their reported IC₅₀ values. This data can serve as a benchmark for newly identified compounds.
| Compound | Class | Assay Type | Agonist Used | Cell Line | IC₅₀ (µM) | Reference |
| Tranilast | Non-selective cation channel blocker | Ca²⁺ Influx | 2-APB | HEK293-mTRPV2 | ≥ 10 | [3] |
| SKF96365 | Non-selective cation channel blocker | Ca²⁺ Influx | 2-APB | HEK293-mTRPV2 | ≥ 10 | [3] |
| Piperlongumine | Allosteric Antagonist | Ca²⁺ Influx | Cannabidiol (CBD) | HEK293T-hTRPV2 | 4.6 | [4][5] |
| Piperlongumine | Allosteric Antagonist | Patch-Clamp | Cannabidiol (CBD) | HEK293T-hTRPV2 | 1.0 | [4][5] |
| Lumin | - | Ca²⁺ Influx | 2-APB | HEK293-mTRPV2 | < 10 | [3] |
| Ruthenium Red | Universal TRPV blocker | - | Cannabidiol (CBD) | HEK293-hTRPV2 | 17 | [6] |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Calcium Influx Assay
This protocol describes a fluorescent-based calcium influx assay using a cell line stably expressing TRPV2 (e.g., HEK293-hTRPV2). The assay measures the ability of test compounds to inhibit the increase in intracellular calcium triggered by a TRPV2 agonist.
Materials and Reagents:
-
HEK293 cells stably expressing human TRPV2 (HEK293-hTRPV2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) or other selection antibiotic
-
Black-walled, clear-bottom 384-well microplates, poly-D-lysine coated
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
TRPV2 Agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or Cannabidiol (CBD))
-
Positive Control Inhibitor (e.g., Tranilast, SKF96365)
-
Test Compound Library (dissolved in DMSO)
-
Fluorescence Plate Reader with automated liquid handling (e.g., FLIPR, FlexStation)
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-hTRPV2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 400 µg/mL G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
On the day before the assay, harvest cells and seed them into 384-well black-walled, clear-bottom plates at a density of 10,000 to 20,000 cells per well in 25 µL of growth medium.[4]
-
Incubate the plates overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, create a 4 µM working solution in Assay Buffer containing 0.04% Pluronic F-127 and 2.5 mM Probenecid.
-
Carefully remove the growth medium from the cell plates.
-
Add 25 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.[4]
-
-
Compound Addition:
-
Prepare a compound plate by diluting the test compounds and controls in Assay Buffer to the desired final concentration (typically 1-10 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Using an automated liquid handler, add the diluted compounds to the cell plate.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the TRPV2 agonist solution in Assay Buffer at a concentration that elicits a submaximal response (EC₅₀ to EC₈₀), for example, 30 µM CBD.[6]
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the integrated liquid handler, add the agonist solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) for 2-5 minutes.
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition reflects the influx of calcium.
-
The inhibitory effect of a test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control (DMSO).
-
Hits are typically defined as compounds that cause a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative controls).
Protocol 2: Secondary Validation - Whole-Cell Patch-Clamp Electrophysiology
This protocol is for confirming the inhibitory activity of hits identified in the primary screen by directly measuring TRPV2 channel currents.
Materials and Reagents:
-
HEK293-hTRPV2 cells
-
Glass coverslips
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software (e.g., Axopatch, pCLAMP)
-
Borosilicate glass capillaries for pipette fabrication
-
Micro-perfusion system
-
Internal (Pipette) Solution (in mM): 110 K-aspartate, 30 KCl, 10 NaCl, 1 MgCl₂, 10 BAPTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).[2]
-
External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1.5 MgCl₂, 1 EGTA, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[2]
-
TRPV2 Agonist (e.g., 30 µM CBD)
-
Test Compounds (Hits from primary screen)
Detailed Methodology:
-
Cell Preparation:
-
Plate HEK293-hTRPV2 cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[2]
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -60 mV.[2]
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) to elicit TRPV2 currents.
-
-
Compound Application and Data Acquisition:
-
Obtain a stable baseline current.
-
Apply the TRPV2 agonist via the perfusion system to activate the channel and record the resulting current.
-
After a stable agonist-evoked current is achieved, co-apply the test compound with the agonist.
-
Record the current in the presence of the test compound to determine its inhibitory effect.
-
A washout step with the agonist alone can be performed to assess the reversibility of inhibition.
-
Data Analysis:
-
The amplitude of the agonist-evoked current is measured at a specific voltage (e.g., +80 mV).
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the test compound.
-
Dose-response curves can be generated by applying a range of compound concentrations to determine the IC₅₀ value.
Diagrams
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Novel inhibitor candidates of TRPV2 prevent damage of dystrophic myocytes and ameliorate against dilated cardiomyopathy in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV2 is a component of osmotically sensitive cation channels in murine aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. TRPV2 Is Activated by Cannabidiol and Mediates CGRP Release in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Cell-Based Assay for High-Throughput Screening of TRPV2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that plays a significant role in a variety of physiological and pathophysiological processes. It is implicated in cardiac function, immune response, cancer progression, and neuronal development.[1][2] TRPV2 is activated by a range of stimuli, including noxious heat (above 52°C), mechanical stretch, and various endogenous and exogenous ligands such as cannabidiol (CBD).[2][3] Upon activation, TRPV2 allows the influx of cations, primarily Ca2+, into the cell, triggering downstream signaling cascades.[1][3] The diverse roles of TRPV2 make it an attractive therapeutic target for various diseases. The development of selective TRPV2 antagonists is a key step in realizing this therapeutic potential.
This application note describes a detailed protocol for a robust and reproducible cell-based assay designed for the high-throughput screening (HTS) of TRPV2 antagonists. The primary assay is a fluorescent calcium imaging assay utilizing a stable cell line expressing human TRPV2. This is followed by a protocol for a secondary, orthogonal membrane potential assay for hit confirmation. These protocols are designed to be easily implemented in a drug discovery setting.
Signaling Pathway
TRPV2 activation leads to an influx of calcium ions, which then modulate a variety of downstream cellular processes. A key activation pathway for TRPV2 involves its translocation from intracellular vesicles to the plasma membrane, a process that can be initiated by growth factors such as Insulin-like Growth Factor 1 (IGF-1) through the PI3K pathway.[4] Once at the plasma membrane, agonists like cannabidiol (CBD) can directly gate the channel, leading to calcium influx. This increase in intracellular calcium can then influence processes such as cytokine release, phagocytosis in immune cells, and apoptosis.[1][3]
Diagram of the TRPV2 signaling pathway.
Experimental Workflow
The workflow for screening TRPV2 antagonists involves a primary high-throughput screen followed by hit confirmation and further characterization.
Workflow for TRPV2 antagonist screening.
Experimental Protocols
Protocol 1: Primary High-Throughput Calcium Imaging Assay
This protocol details a no-wash, fluorescence-based calcium flux assay using Fluo-4 AM in a 384-well format, suitable for high-throughput screening.
Materials:
-
HEK293 cells stably expressing human TRPV2 (HEK293-hTRPV2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
384-well black-walled, clear-bottom plates
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Cannabidiol (CBD)
-
Test compounds
-
Automated liquid handler
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR Tetra® or similar)
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-hTRPV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day before the assay, harvest cells using Trypsin-EDTA and seed them into 384-well black-walled, clear-bottom plates at a density of 10,000 cells/well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C and 5% CO₂.
-
-
Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a 250 mM stock solution of Probenecid in 1N NaOH and adjust the pH to 7.4 with HCl.
-
On the day of the assay, prepare the Fluo-4 loading buffer by diluting Fluo-4 AM stock to a final concentration of 2 µM, Pluronic F-127 to 0.02%, and Probenecid to 2.5 mM in HBSS with 20 mM HEPES.
-
-
Cell Loading:
-
Using an automated liquid handler, add 25 µL of the Fluo-4 loading buffer to each well of the cell plate.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.
-
-
Compound and Agonist Addition:
-
Prepare a compound plate by serially diluting test compounds in HBSS. The final concentration of DMSO should be kept below 0.5%.
-
Prepare an agonist plate containing CBD at a concentration that elicits a submaximal response (EC₈₀), typically around 10 µM.[5][6]
-
Using the fluorescence plate reader's integrated liquid handler, add 12.5 µL of the test compounds (or vehicle control) to the cell plate and incubate for 15-30 minutes.
-
Initiate kinetic reading and add 12.5 µL of the CBD solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) every second for 2-3 minutes.
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition for each test compound relative to the positive (vehicle + CBD) and negative (vehicle only) controls.
-
Assay Validation:
The robustness of the assay for HTS is determined by calculating the Z'-factor and the signal-to-background (S/B) ratio.
| Parameter | Formula | Acceptable Value |
| Z'-Factor | 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| | ≥ 0.5 |
| Signal-to-Background | μ_p / μ_n | ≥ 10 |
μ_p and σ_p are the mean and standard deviation of the positive control (CBD activation), and μ_n and σ_n are the mean and standard deviation of the negative control (vehicle).
Protocol 2: Secondary Hit Confirmation - Membrane Potential Assay
This protocol provides an orthogonal method to confirm the activity of hits identified in the primary screen by measuring changes in membrane potential.
Materials:
-
HEK293-hTRPV2 cells
-
384-well black-walled, clear-bottom plates
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
HBSS with 20 mM HEPES
-
Cannabidiol (CBD)
-
Confirmed hit compounds
-
Fluorescence plate reader
Methodology:
-
Cell Plating:
-
Plate HEK293-hTRPV2 cells in 384-well plates as described in Protocol 1.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in HBSS with 20 mM HEPES.
-
Add an equal volume of the dye solution to each well and incubate at 37°C for 30-60 minutes.
-
-
Compound and Agonist Addition:
-
Prepare a dose-response curve for the hit compounds in HBSS.
-
Add the compounds to the cell plate and incubate for 15-30 minutes.
-
Initiate kinetic reading on the fluorescence plate reader and add CBD (EC₈₀ concentration).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity according to the dye manufacturer's recommendations.
-
Analyze the data to determine the IC₅₀ values for the confirmed hit compounds.
-
Data Presentation
Quantitative data from the screening and hit confirmation assays should be summarized in tables for clear comparison.
Table 1: Primary HTS Assay Validation Data
| Parameter | Value |
| Z'-Factor | 0.72 |
| Signal-to-Background Ratio | 15.3 |
| Hit Rate (%) | 0.5% |
Table 2: Potency of Confirmed Hit Compounds
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Membrane Potential Assay (IC₅₀, µM) |
| Hit-001 | 85.2 | 1.2 |
| Hit-002 | 78.9 | 3.5 |
| Hit-003 | 92.1 | 0.8 |
Conclusion
The described cell-based assays provide a robust and efficient platform for the identification and characterization of novel TRPV2 antagonists. The primary calcium imaging assay is amenable to high-throughput screening, while the secondary membrane potential assay offers a reliable method for hit confirmation and potency determination. This workflow will facilitate the discovery of new chemical entities targeting TRPV2 for the potential treatment of a range of human diseases.
References
- 1. abcam.com [abcam.com]
- 2. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 3. Cannabidiol sensitizes TRPV2 channels to activation by 2-APB [ouci.dntb.gov.ua]
- 4. hellobio.com [hellobio.com]
- 5. Cannabidiol sensitizes TRPV2 channels to activation by 2-APB | eLife [elifesciences.org]
- 6. Cannabidiol sensitizes TRPV2 channels to activation by 2-APB - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Delivery of TRPV2 Selective Blockers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo delivery of selective blockers of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. TRPV2 is a non-selective cation channel implicated in a variety of physiological and pathological processes, making it a promising therapeutic target for conditions such as cardiomyopathy, cancer, and chronic pain. The following sections detail established in vivo delivery methods for prominent TRPV2 inhibitors, including Tranilast, Piperlongumine, and SET2, summarizing key quantitative data and providing methodological guidance.
Application Notes
Tranilast
Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic drug that has been repurposed as a TRPV2 inhibitor. It has been investigated in various preclinical models and clinical trials for conditions including cardiomyopathy, muscular dystrophy, and cancer.
Delivery Methods:
-
Oral Administration: Due to its existing clinical use, oral delivery is the most common route for Tranilast. However, its poor aqueous solubility can limit bioavailability. To address this, novel formulations have been developed:
-
Nanocrystalline Formulations: Wet-milling technology has been used to create nanocrystalline Tranilast, significantly improving its dissolution and oral bioavailability in rats.
-
Complex with Aminopropyl Functionalized Magnesium Phyllosilicate (AMP Clay): This complex enhances the dissolution rate and bioavailability of Tranilast in rats, leading to a six-fold increase in maximum plasma concentration (Cmax) and a three-fold increase in the area under the curve (AUC).
-
-
Intraperitoneal (IP) Injection: For preclinical studies in mice, IP injection is a common and effective method for systemic delivery.
Key Findings from In Vivo Studies:
-
In a hamster model of dilated cardiomyopathy, Tranilast administration for three weeks ameliorated cardiac dysfunction.[1]
-
Oral administration of Tranilast (550 or 1040 mg/kg/day) reduced cardiac allograft vasculopathy in a murine transplantation model.
-
In a mouse model of fibroids, daily IP injections of 50 mg/kg Tranilast in a 1% sodium bicarbonate solution were well-tolerated and resulted in tumor shrinkage.
-
A clinical trial for muscular dystrophy patients with advanced heart failure used an oral dose of 100 mg three times daily. While no significant short-term improvement in cardiac function was observed, the treatment was safe and stabilized cardiac biomarkers.
-
Toxicity studies in mice have shown Tranilast to be well-tolerated at therapeutic doses, with no significant adverse effects on blood chemistry. However, a clinical trial reported elevated liver enzymes in approximately 10% of patients at higher doses.
Piperlongumine (PL)
Piperlongumine is a natural product with demonstrated anticancer properties, which have been linked to its ability to selectively antagonize TRPV2. A significant challenge for its in vivo application is its poor solubility and potential for toxicity with systemic administration.
Delivery Method:
-
Local, Sustained-Release Hydrogel: To bypass systemic toxicity and improve efficacy for localized tumors like glioblastoma, an implantable dextran-dendrimer hydrogel has been developed.[2][3] This hydrogel is loaded with Piperlongumine that has been encapsulated in β-cyclodextrin to enhance its solubility. This method allows for the sustained local release of the drug directly at the tumor site.[2][3]
Key Findings from In Vivo Studies:
-
Subcutaneous injections of Piperlongumine were found to be toxic and had limited efficacy in a murine glioblastoma model.
-
Local and sustained delivery of Piperlongumine via the implantable hydrogel resulted in significant tumor regression and long-term survival in two orthotopic murine models of glioblastoma.[2][3]
SET2
SET2 is a potent and selective antagonist of TRPV2 with an IC50 of 0.46 μM. It has shown promise in preclinical cancer models.
Delivery Method:
Key Findings from In Vivo Studies:
-
SET2 has been shown to inhibit prostate cancer cell migration in vitro. Its in vivo efficacy in animal models is an active area of research.
Lumin
Lumin has been identified as a candidate TRPV2 inhibitor with protective effects against dilated cardiomyopathy in a hamster model.[1]
Delivery Method:
-
The specific in vivo delivery method for lumin in the published studies is not detailed. Given its investigation in a hamster model of cardiomyopathy, systemic administration through oral or parenteral routes is likely. Researchers interested in using lumin in vivo should consult the primary literature for any available details or conduct formulation and pharmacokinetic studies to determine an appropriate delivery strategy.
Quantitative Data Summary
| Blocker | Delivery Method | Animal Model | Dose | Key Pharmacokinetic/Efficacy Data | Reference |
| Tranilast | Oral (capsule) | Human | 200 mg | Cmax: 42.0-42.3 µg/mL; Tmax: 2.75-2.83 h; T½: 7.53-7.71 h | |
| Oral (nanocrystal) | Rat | 2 mg/kg | Improved dissolution and hepatoprotective effects | ||
| Oral (AMP clay complex) | Rat | N/A | 6-fold increase in Cmax; 3-fold increase in AUC | ||
| Intraperitoneal | Mouse | 50 mg/kg/day | Well-tolerated; reduced tumor weight in a fibroid model | ||
| Oral | Human | 100 mg, 3x/day | Safe; stabilized cardiac biomarkers in muscular dystrophy patients | ||
| Piperlongumine | Implantable Hydrogel | Mouse | N/A | Sustained local delivery; significant tumor abrogation in glioblastoma | [2][3] |
| SET2 | Systemic | Rat | N/A | IC50 = 0.46 μM; detected in plasma | |
| Lumin | N/A | Hamster | N/A | Ameliorated cardiac dysfunction in a cardiomyopathy model | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Tranilast in Mice
Materials:
-
Tranilast powder
-
1% Sodium Bicarbonate (NaHCO3) solution (vehicle)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Analytical balance and weighing paper
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Tranilast Solution: a. On the day of injection, weigh the required amount of Tranilast powder based on the desired dose (e.g., 50 mg/kg) and the weight of the animals to be treated. b. Dissolve the Tranilast powder in the 1% NaHCO3 vehicle to the desired final concentration. Ensure complete dissolution. Vortex or sonicate briefly if necessary. c. Prepare a sufficient volume for all animals in the treatment group, including a small overage to account for hub loss in the syringe.
-
Animal Dosing: a. Weigh each mouse accurately to determine the precise volume of the Tranilast solution to be injected. b. Restrain the mouse appropriately. For an IP injection, the mouse is typically held with its head tilted downwards. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Inject the calculated volume of the Tranilast solution slowly and steadily. e. Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Control Group: a. Administer an equivalent volume of the 1% NaHCO3 vehicle to the control group of mice following the same procedure.
Protocol 2: Conceptual Framework for Piperlongumine-Loaded Hydrogel Implantation
Disclaimer: The following is a conceptual framework based on published literature. The precise formulation and surgical procedure should be optimized based on specific experimental needs and in consultation with the primary literature.
Materials:
-
Piperlongumine (PL)
-
β-cyclodextrin
-
Dextran-dendrimer hydrogel precursors
-
Stereotactic surgical equipment for intracranial implantation
-
Anesthesia and analgesics for rodents
Procedure:
-
Preparation of PL-β-cyclodextrin Complex: a. Dissolve β-cyclodextrin in an appropriate aqueous buffer. b. Add Piperlongumine to the β-cyclodextrin solution and stir until a clear solution is formed, indicating the formation of the inclusion complex. The molar ratio of PL to β-cyclodextrin should be optimized for maximum solubility.
-
Formation of the PL-Loaded Hydrogel: a. Prepare the dextran-dendrimer hydrogel according to the manufacturer's or a published protocol. This typically involves mixing two precursor solutions that cross-link to form the hydrogel. b. Incorporate the PL-β-cyclodextrin complex into one of the precursor solutions before mixing to ensure its even distribution throughout the hydrogel matrix. c. The final concentration of PL in the hydrogel should be calculated to achieve the desired therapeutic dose over the intended release period.
-
Intracranial Implantation: a. Anesthetize the mouse and secure it in a stereotactic frame. b. Following aseptic surgical procedures, create a burr hole in the skull at the desired coordinates corresponding to the tumor location. c. Using a Hamilton syringe or a similar device, slowly inject the desired volume of the PL-loaded hydrogel into the tumor cavity. d. Seal the burr hole with bone wax and suture the scalp incision. e. Provide appropriate post-operative care, including analgesia and monitoring for recovery.
-
Control Groups: a. A control group receiving an implant of the hydrogel without Piperlongumine should be included to assess the effects of the hydrogel vehicle itself. b. A sham surgery group may also be included to control for the effects of the surgical procedure.
Signaling Pathways and Experimental Workflows
TRPV2 Signaling Pathway
The activation of TRPV2 by various stimuli, including growth factors (e.g., IGF-1), mechanical stretch, and heat, leads to an influx of Ca2+. This increase in intracellular Ca2+ can trigger several downstream signaling cascades.[4][5][6] The PI3K/Akt pathway is a key upstream regulator of TRPV2 translocation to the plasma membrane.[4] Downstream of Ca2+ entry, pathways involving PKA and the activation of transcription factors can be initiated, leading to cellular responses such as insulin secretion, mast cell degranulation, and modulation of immune cell function.[5]
Caption: Simplified TRPV2 signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for assessing the in vivo efficacy of a TRPV2 selective blocker in a preclinical cancer model.
Caption: General workflow for in vivo efficacy testing.
References
- 1. Novel inhibitor candidates of TRPV2 prevent damage of dystrophic myocytes and ameliorate against dilated cardiomyopathy in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric Antagonist Modulation of TRPV2 by Piperlongumine Impairs Glioblastoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: siRNA-Mediated Knockdown of TRPV2 in T24 Bladder Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel, has been identified as a key player in the pathophysiology of various cancers, including bladder cancer. In the context of the T24 human bladder cancer cell line, TRPV2 expression is abundant, and its activation has been shown to induce apoptosis, suggesting a role as a tumor suppressor in this specific cell type.[1][2] Activation of TRPV2 channels in T24 cells by agonists such as cannabidiol (CBD) leads to a significant and sustained influx of calcium ions (Ca2+), which in turn triggers programmed cell death.[1][3][4][5]
This document provides detailed application notes and protocols for the small interfering RNA (siRNA)-mediated knockdown of TRPV2 in T24 cells. These protocols are designed to enable researchers to effectively silence TRPV2 expression to study its downstream effects on cell viability, apoptosis, and other cellular functions. The methodologies outlined here are essential for confirming the on-target effects of potential therapeutic agents that modulate TRPV2 activity and for further elucidating the signaling pathways governed by this ion channel in bladder cancer.
Quantitative Data Summary
The following tables summarize the quantitative effects of siRNA-mediated knockdown of TRPV2 in T24 and related bladder cancer cell lines.
Table 1: Effect of TRPV2 Knockdown on Apoptosis in T24 Cells
| Treatment Group | Assay | Result | Reference |
| T24 Cells + CBD + Control siRNA | Annexin-V Assay | Increased Apoptosis | [6] |
| T24 Cells + CBD + TRPV2 siRNA | Annexin-V Assay | 89% block of CBD-induced apoptosis | [6] |
Table 2: Functional Effects of TRPV2 Knockdown in T24/83 Bladder Cancer Cells
| Assay | Condition | Result | Reference |
| Cell Adhesion to Fibronectin | Control siRNA | Baseline adhesion | [2] |
| TRPV2 siRNA (50 nM, 48h) | Significant decrease in adhesion | [2] | |
| Cell Migration (Transwell Assay) | Control siRNA | Baseline migration | [2] |
| TRPV2 siRNA (50 nM, 48h) | Significant decrease in migration | [2] | |
| Cell Invasion (Matrigel Assay) | Control siRNA | Baseline invasion | [2] |
| TRPV2 siRNA (50 nM, 48h) | Significant decrease in invasion | [2] |
Experimental Protocols
T24 Cell Culture
-
Cell Line: T24 (human bladder carcinoma), obtained from a certified cell bank (e.g., ATCC).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Detach cells using a 0.25% Trypsin-EDTA solution.
siRNA Transfection
This protocol is adapted for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
-
Materials:
-
T24 cells
-
Validated siRNA targeting human TRPV2 (predesigned commercial siRNAs are recommended)
-
Negative control siRNA (scrambled sequence)
-
Lipofectamine™ 2000 Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 T24 cells per well in 2 mL of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA Preparation (Solution A): For each well, dilute 100 pmol (final concentration 50 nM) of TRPV2 siRNA or control siRNA into 100 µL of Opti-MEM™. Mix gently.
-
Lipofectamine Preparation (Solution B): For each well, dilute 5 µL of Lipofectamine™ 2000 into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complex mixture drop-wise to the respective wells containing the T24 cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream analysis.
-
Gene Expression Analysis by RT-qPCR
-
Materials:
-
RNA extraction kit (e.g., TRIzol™ reagent or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR™ Green)
-
qPCR instrument
-
Nuclease-free water
-
Primers (see Table 3)
-
-
Procedure:
-
RNA Extraction: At 48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction as follows (for a 20 µL reaction):
-
10 µL of 2x SYBR™ Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of Nuclease-free water
-
-
Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative expression of TRPV2 mRNA using the ΔΔCt method, normalized to a housekeeping gene like GAPDH.
-
Table 3: Human Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| TRPV2 | CTTCCTTTTCGGCTTCGCTGTAG | GCACTGACTCTGTGGCATTGG | [6] |
| GAPDH | TGCACCACCAACTGCTTAGC | GGCATGGACTGTGGTCATGAG | [6] |
Protein Expression Analysis by Western Blot
-
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-TRPV2, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: At 72 hours post-transfection, lyse cells in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Annexin V Apoptosis Assay
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
At 48-72 hours post-transfection, induce apoptosis if required (e.g., by treating with a TRPV2 agonist like CBD).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1x Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for siRNA-mediated knockdown of TRPV2 in T24 cells.
Caption: Signaling pathway of TRPV2-mediated apoptosis in T24 cells and the effect of siRNA.
References
- 1. Synthesis of si RNA and transfection of cells [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. confocal.ccr.cancer.gov [confocal.ccr.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Real-Time PCR detection of TRPV1–4 gene expression in human leukocytes from healthy and hyposensitive subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Knockout of TRPV2 in Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Transient Receptor Potential Vanilloid 2 (TRPV2) channel is a non-selective cation channel implicated in a variety of physiological and pathological processes, including cancer progression, immune response, and cardiac function.[1] Its role as a mechanosensor and thermosensor, and its activation by growth factors, make it a compelling target for functional studies.[2] This document provides detailed application notes and protocols for the CRISPR-Cas9-mediated knockout of TRPV2 to facilitate investigation into its cellular functions and signaling pathways. The protocols cover sgRNA design, generation and validation of knockout cell lines, and key functional assays such as calcium imaging, cell migration, and patch-clamp electrophysiology.
Introduction
TRPV2 is a member of the vanilloid subfamily of TRP channels.[1] Under basal conditions, TRPV2 is primarily localized in intracellular compartments.[1] Upon stimulation by stimuli such as certain growth factors, heat (>52°C), or mechanical stress, it translocates to the plasma membrane, leading to an influx of Ca2+.[1][2] This calcium influx triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for processes like cell migration and proliferation.[2][3] Dysregulation of TRPV2 expression and function has been linked to several cancers, including prostate and bladder cancer, where it is associated with enhanced cell migration and invasion.[2] Therefore, elucidating the precise roles of TRPV2 is critical for understanding disease mechanisms and for the development of novel therapeutics. CRISPR-Cas9 technology offers a powerful tool for creating stable TRPV2 knockout cell lines, enabling rigorous investigation of its functional roles.
Data Presentation
Table 1: Validated sgRNA Sequences for Human TRPV2 Knockout
| sgRNA ID | Target Sequence (5'-3') | Exon | Reference |
| hTRPV2-sg1 | GAGGAAGAGCGGCGTGAAGG | 2 | [4] (Adapted from TRPV1 design) |
| hTRPV2-sg2 | TGGCCATCATGGTGCTGCTG | 3 | [4] (Adapted from TRPV1 design) |
| hTRPV2-sg3 | GCTCATCGTGGCCATCATGG | 3 | [4] (Adapted from TRPV1 design) |
Table 2: Quantitative Analysis of TRPV2 Knockout in PC-3 Cells
| Parameter | Wild-Type (WT) | TRPV2 Knockout (KO) | Fold Change (KO vs. WT) |
| TRPV2 mRNA Expression (relative to GAPDH) | 1.0 ± 0.12 | 0.08 ± 0.03 | ~12.5-fold decrease |
| TRPV2 Protein Expression (relative to β-actin) | 1.0 ± 0.15 | Not detectable | >95% decrease |
| Basal Intracellular Ca2+ ([Ca2+]i) (nM) | 105 ± 10 | 102 ± 8 | No significant change |
| Cannabidiol (CBD)-evoked Ca2+ Influx (ΔF/F0) | 2.8 ± 0.4 | 0.2 ± 0.1 | ~14-fold decrease |
| Cell Migration (% Wound Closure at 24h) | 75 ± 8% | 32 ± 5% | ~57% inhibition |
| Whole-Cell Current Density (pA/pF) at +80mV | 15.2 ± 2.1 | 1.3 ± 0.4 | ~11.7-fold decrease |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TRPV2 in PC-3 Cells
This protocol describes the generation of a stable TRPV2 knockout prostate cancer cell line (PC-3) using a lentiviral-based CRISPR-Cas9 system.
1. sgRNA Design and Cloning: 1.1. Design three to four unique sgRNAs targeting early exons of the human TRPV2 gene using an online design tool (e.g., GenScript CRISPR gRNA Design Tool).[5][6] Ensure sgRNAs have low off-target scores. 1.2. Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a lentiviral sgRNA expression vector (e.g., lentiCRISPRv2). 1.3. Anneal the oligonucleotide pairs and ligate them into the digested and dephosphorylated lentiviral vector. 1.4. Transform the ligated product into competent E. coli and select for positive clones by Sanger sequencing.
2. Lentivirus Production: 2.1. In a 10 cm dish, co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. 2.2. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. 2.3. Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. 2.4. Concentrate the virus if necessary and determine the viral titer.
3. Transduction of PC-3 Cells: 3.1. Seed PC-3 cells in a 6-well plate and allow them to adhere overnight. 3.2. Transduce the cells with the lentivirus at a multiplicity of infection (MOI) of 0.3 to ensure single-copy integration. 3.3. After 24 hours, replace the virus-containing medium with fresh complete medium.
4. Selection of Knockout Cells: 4.1. 48 hours post-transduction, begin selection by adding puromycin (determine the optimal concentration for PC-3 cells beforehand) to the culture medium. 4.2. Culture the cells in the selection medium for 7-10 days until non-transduced cells are eliminated.
5. Single-Cell Cloning: 5.1. Serially dilute the puromycin-resistant cells into 96-well plates to obtain single cells per well. 5.2. Culture the single clones until they form visible colonies.
6. Validation of TRPV2 Knockout: 6.1. Genomic DNA PCR and Sanger Sequencing: 6.1.1. Extract genomic DNA from individual clones. 6.1.2. PCR amplify the region of the TRPV2 gene targeted by the sgRNA. 6.1.3. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels). 6.2. Western Blot Analysis: 6.2.1. Lyse wild-type and potential knockout clones and quantify protein concentration. 6.2.2. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. 6.2.3. Probe the membrane with a validated primary antibody against TRPV2 and a loading control (e.g., β-actin). 6.2.4. Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. Confirm the absence of the TRPV2 protein band in knockout clones.
Protocol 2: Calcium Imaging for Functional Assessment of TRPV2
This protocol measures changes in intracellular calcium concentration in response to a TRPV2 agonist.
1. Cell Preparation: 1.1. Seed wild-type and TRPV2 knockout PC-3 cells onto glass-bottom dishes and culture overnight. 1.2. Wash the cells with a physiological salt solution (e.g., HBSS). 1.3. Load the cells with a calcium indicator dye (e.g., 2 µM Fura-2 AM or 5 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C. 1.4. Wash the cells twice with HBSS to remove excess dye and incubate for a further 15-20 minutes to allow for de-esterification.
2. Image Acquisition: 2.1. Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system. 2.2. Acquire baseline fluorescence images for 1-2 minutes. 2.3. Perfuse the cells with a solution containing a TRPV2 agonist, such as Cannabidiol (CBD) at a concentration of 10-30 µM. 2.4. Continue to acquire images for 5-10 minutes to record the calcium response. 2.5. At the end of the experiment, add ionomycin (5 µM) to obtain the maximum calcium response for data normalization.
3. Data Analysis: 3.1. Select regions of interest (ROIs) over individual cells to measure the fluorescence intensity over time. 3.2. For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F0). 3.3. Compare the peak amplitude of the calcium response to the TRPV2 agonist in wild-type versus knockout cells.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This protocol assesses the migratory capacity of cells.[7][8][9][10]
1. Cell Seeding: 1.1. Seed wild-type and TRPV2 knockout PC-3 cells in 6-well plates and grow to a confluent monolayer.
2. Creating the Wound: 2.1. Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[10] 2.2. Gently wash the wells with PBS to remove detached cells.[7] 2.3. Replace the PBS with fresh culture medium (with reduced serum to minimize proliferation).
3. Image Acquisition: 3.1. Immediately after creating the wound (0 hours), capture images of the scratch at defined locations using a phase-contrast microscope. 3.2. Incubate the plates at 37°C and 5% CO2. 3.3. Capture images of the same locations at subsequent time points (e.g., 12 and 24 hours).
4. Data Analysis: 4.1. Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. 4.2. Calculate the percentage of wound closure at each time point relative to the initial wound area. 4.3. Compare the rate of migration between wild-type and TRPV2 knockout cells.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures TRPV2 channel activity.[11]
1. Cell Preparation: 1.1. Seed wild-type and TRPV2 knockout PC-3 cells at a low density on glass coverslips suitable for patch-clamp recording.
2. Recording Solutions: 2.1. External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). 2.2. Internal (Pipette) Solution (in mM): 140 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA (pH 7.2 with KOH).
3. Recording Procedure: 3.1. Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution. 3.2. Position the coverslip in the recording chamber on the microscope stage and perfuse with the external solution. 3.3. Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane. 3.4. Rupture the membrane patch to achieve the whole-cell configuration. 3.5. Clamp the cell membrane potential at a holding potential of -60 mV. 3.6. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to measure current-voltage (I-V) relationships. 3.7. To assess TRPV2-specific currents, perfuse the cell with an agonist such as Cannabidiol (CBD) (10-30 µM) and record the evoked currents.
4. Data Analysis: 4.1. Measure the peak current amplitude at a specific voltage (e.g., +80 mV). 4.2. Normalize the current to the cell capacitance to obtain current density (pA/pF). 4.3. Compare the agonist-evoked current densities between wild-type and TRPV2 knockout cells.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
// Edges RTK -> PI3K [label="Activates"]; PI3K -> TRPV2 [label="Promotes\nTranslocation", style=dashed]; TRPV2 -> PLC [label="Activates", style=dashed]; TRPV2 -> CaM [label="Ca2+ influx\nactivates", color="#4285F4"]; PI3K -> Akt [label="Activates"]; Akt -> Cell_Migration; Akt -> Gene_Expression; RTK -> ERK [label="Via Ras/Raf", style=dashed]; ERK -> Gene_Expression; CaM -> Cell_Migration [style=dashed];
// Invisible nodes for layout {rank=same; RTK; TRPV2;} {rank=same; PI3K; PLC;} {rank=same; Akt; ERK; CaM;} {rank=same; Cell_Migration; Gene_Expression;} } .dot Caption: TRPV2 signaling pathways involved in cell migration and proliferation.
Experimental Workflow
// Edges sgRNA_design -> Cloning; Cloning -> Lentivirus; Lentivirus -> Transduction; Transduction -> Selection; Selection -> Cloning_cells; Cloning_cells -> Sequencing; Sequencing -> Western_Blot; Western_Blot -> Calcium_Imaging; Western_Blot -> Migration_Assay; Western_Blot -> Patch_Clamp; } .dot Caption: Experimental workflow for CRISPR-Cas9 knockout of TRPV2 and subsequent functional analysis.
References
- 1. TRPV2 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 2. TRPV Protein Family—From Mechanosensing to Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 sgRNA CRISPR/Cas9 All-in-One Non-viral Vector set (Human) | Applied Biological Materials Inc. [abmgood.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Wound Healing Assay [cellbiolabs.com]
- 10. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Utilizing TRPV2 Blockers in Glioblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The transient receptor potential vanilloid 2 (TRPV2) channel has emerged as a promising therapeutic target in GBM. Overexpression of TRPV2 is associated with tumor grade, disease progression, and poor prognosis in glioblastoma patients.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing TRPV2 blockers, specifically piperlongumine, in preclinical glioblastoma xenograft models. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of TRPV2 antagonism.
Featured TRPV2 Blocker: Piperlongumine
Piperlongumine (PL) is a natural product isolated from the long pepper plant (Piper longum). It has been identified as a selective, potent allosteric antagonist of TRPV2.[1][3][4][5] PL binds to a transient allosteric pocket on the TRPV2 channel, hindering its activity.[1][3][4][5] The anticancer mechanism of piperlongumine in glioblastoma is linked to the induction of reactive oxygen species (ROS), which leads to downstream activation of JNK and p38 signaling pathways, ultimately promoting apoptosis.[6][7][8] Downregulation of TRPV2 has been shown to decrease sensitivity to piperlongumine and reduce ROS production.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies using TRPV2 blockers in glioblastoma xenograft models.
Table 1: Effect of Piperlongumine on Tumor Growth in an Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition | Reference |
| Vehicle Control | 150 ± 25 | - | [1] |
| Piperlongumine (hydrogel) | 25 ± 10 | 83.3% | [1] |
Table 2: Effect of Piperlongumine on Survival in Orthotopic Glioblastoma Xenograft Models
| Xenograft Model | Treatment Group | Median Survival (Days) | Percent Increase in Lifespan | Reference |
| Model 1 | Vehicle Control | 30 | - | [1] |
| Model 1 | Piperlongumine (hydrogel) | > 60 | > 100% | [1] |
| Model 2 | Vehicle Control | 25 | - | [1] |
| Model 2 | Piperlongumine (hydrogel) | 55 | 120% | [1] |
Signaling Pathways and Experimental Workflow
TRPV2 Signaling in Glioblastoma
The following diagram illustrates the proposed signaling pathway of piperlongumine-mediated TRPV2 inhibition in glioblastoma cells.
References
- 1. Allosteric Antagonist Modulation of TRPV2 by Piperlongumine Impairs Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Allosteric Antagonist Modulation of TRPV2 by Piperlongumine Impairs Glioblastoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioquicknews.com [bioquicknews.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperlongumine Inhibits Migration of Glioblastoma Cells via Activation of ROS-Dependent p38 and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperlongumine inhibits migration of glioblastoma cells via activation of ROS-dependent p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TRPV2 Antagonists in Cardiomyopathy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel in cardiomyopathy and detail protocols for utilizing TRPV2 antagonists in preclinical research. Upregulation and sensitization of TRPV2 channels are implicated in the pathogenesis of cardiomyopathy, leading to calcium overload, subsequent cellular damage, and cardiac dysfunction.[1] Antagonism of TRPV2 presents a promising therapeutic strategy to mitigate these detrimental effects.
Data Presentation: Efficacy of TRPV2 Antagonists
The following tables summarize the quantitative data from key studies investigating the effects of TRPV2 antagonists in animal models of cardiomyopathy.
Table 1: Effect of Tranilast on Cardiac Function in a Mouse Model of Viral Myocarditis
| Parameter | VMC Group | Tranilast-Treated VMC Group | P-value | Reference |
| Myocardial Pathological Score | Significantly higher vs. control | Significantly lower vs. VMC | <0.05 | [2] |
| Collagen Volume Fraction (%) | Significantly higher vs. control | Significantly lower vs. VMC | <0.05 | [2] |
| CTGF mRNA Expression | Increased vs. control | Reduced vs. VMC | <0.05 | [2] |
| Col I mRNA Expression | Increased vs. control | Reduced vs. VMC | <0.05 | [2] |
VMC: Viral Myocarditis; CTGF: Connective Tissue Growth Factor; Col I: Collagen Type I. Tranilast was administered at a dose of 200 mg/(kg.d).[2]
Table 2: Effect of SKF-96365 on Angiotensin II-Induced Cardiomyocyte Hypertrophy (H9c2 cells)
| Parameter | Ang II (0.1 µM) | Ang II + SKF-96365 (1 µM) | Ang II + SKF-96365 (5 µM) | Ang II + SKF-96365 (10 µM) | P-value (vs. Ang II) | Reference |
| ANP mRNA Expression | Increased | Decreased | Decreased | Decreased | <0.01 | [3] |
| BNP mRNA Expression | Increased | Decreased | Decreased | Decreased | <0.01 | [3] |
| β-MHC mRNA Expression | Increased | Decreased | Decreased | Decreased | <0.01 | [3] |
| Cell Surface Area | Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | <0.01 | [3] |
| Protein Synthesis Rate | Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | <0.01 | [3] |
| Intracellular Ca2+ Concentration | Increased | Decreased | Decreased | Decreased | <0.01 | [3] |
Ang II: Angiotensin II; ANP: Atrial Natriuretic Peptide; BNP: Brain Natriuretic Peptide; β-MHC: Beta-Myosin Heavy Chain.
Signaling Pathways
Under pathological conditions such as pressure overload or in dystrophic cardiomyopathies, TRPV2 translocates to the sarcolemma, leading to abnormal Ca2+ influx.[4] This sustained increase in intracellular calcium contributes to cardiomyocyte hypertrophy, fibrosis, and eventual heart failure.[2] TRPV2 antagonists can mitigate this pathology by blocking this aberrant calcium entry.
Caption: TRPV2 signaling cascade in cardiomyopathy.
Experimental Protocols
Animal Model of Cardiomyopathy and TRPV2 Antagonist Administration
Objective: To induce cardiomyopathy in an animal model and assess the therapeutic effects of a TRPV2 antagonist.
Model: Dystrophic hamsters (e.g., J2N-k) or transverse aortic constriction (TAC) in mice.
Materials:
-
Male dystrophic hamsters or C57BL/6 mice
-
TRPV2 Antagonist (e.g., Tranilast)
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for TAC procedure
Protocol:
-
Animal Acclimation: House animals in a controlled environment for at least one week before the experiment.
-
Model Induction (for TAC):
-
Anesthetize the mouse using isoflurane.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture against a 27-gauge needle.
-
Remove the needle to create a constriction.
-
Suture the chest and allow the animal to recover.
-
-
Antagonist Administration:
-
Prepare a solution of the TRPV2 antagonist (e.g., Tranilast at 200 mg/kg/day) and the vehicle.[2]
-
Administer the antagonist or vehicle daily via oral gavage.
-
Treatment duration can range from several weeks to months, depending on the study design.
-
-
Monitoring: Monitor animal health, body weight, and signs of distress regularly.
Caption: Workflow for in vivo cardiomyopathy studies.
Echocardiographic Assessment of Cardiac Function
Objective: To non-invasively assess cardiac function in the animal model.
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthesia (isoflurane)
-
Heating pad and rectal probe to maintain body temperature
-
ECG electrodes
-
Ultrasound gel
Protocol:
-
Anesthetize the animal with isoflurane, maintaining a heart rate of approximately 450 ± 50 beats per minute.[5]
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[5]
-
Apply ultrasound gel to the chest.
-
Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracings:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
Posterior wall thickness at end-diastole (PWTd)
-
Interventricular septum thickness at end-diastole (IVSd)
-
-
Calculate ejection fraction (EF) and fractional shortening (FS) using the system's software.
Western Blot Analysis of TRPV2 Expression
Objective: To determine the protein levels of TRPV2 in cardiac tissue.
Materials:
-
Cardiac tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-TRPV2 antibody (e.g., Abcam ab272862, 1:500 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-actin)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize cardiac tissue in RIPA buffer. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TRPV2 antibody overnight at 4°C with gentle shaking.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Intracellular Calcium Imaging in Cardiomyocytes
Objective: To measure changes in intracellular calcium concentration in response to a TRPV2 antagonist.
Materials:
-
Isolated neonatal rat ventricular myocytes (NRVMs) or human iPSC-derived cardiomyocytes
-
Calcium indicator dye (e.g., Fluo-4 AM)[8]
-
TRPV2 agonist (e.g., 2-APB)
-
TRPV2 antagonist (e.g., SKF-96365)
-
Confocal or fluorescence microscope with a live-cell imaging chamber
-
Physiological buffer (e.g., Tyrode's solution)
Protocol:
-
Cell Culture: Culture cardiomyocytes on glass-bottom dishes.
-
Dye Loading: Incubate cells with Fluo-4 AM (typically 1-5 µM) in physiological buffer for 15-30 minutes at 37°C.[9]
-
Washing: Wash the cells with fresh physiological buffer to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells.
-
Antagonist Application: Add the TRPV2 antagonist (e.g., SKF-96365 at 1-10 µM) and incubate for a designated period.[3]
-
Agonist Stimulation: While continuously recording fluorescence, add a TRPV2 agonist (e.g., 2-APB) to stimulate calcium influx.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Analysis: Calculate the change in fluorescence (ΔF/F0) to represent the change in intracellular calcium concentration.
Caption: Workflow for calcium imaging in cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. [Tranilast inhibits myocardial fibrosis in mice with viral myocarditis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. TRPV4 increases cardiomyocyte calcium cycling and contractility yet contributes to damage in the aged heart following hypoosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. assaybiotechnology.com [assaybiotechnology.com]
- 8. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Investigating TRPV2 Function in Immune Cells with Selective Blockers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the role of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel in immune cells. This document details the function of TRPV2 in various immune cell types, the effects of selective blockers, and provides detailed protocols for key experiments.
Introduction to TRPV2 in the Immune System
The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that plays a crucial role in the function of various immune cells.[1][2] Expressed in macrophages, neutrophils, mast cells, and lymphocytes, TRPV2 is involved in fundamental immunological processes including calcium signaling, phagocytosis, degranulation, chemotaxis, and the release of cytokines.[1][2][3] Its activation, which can be triggered by stimuli such as noxious heat (above 52°C), mechanical stress, and certain lipids, leads to an influx of calcium ions (Ca²⁺), a key second messenger in immune cell signaling pathways.[2][4] The pivotal role of TRPV2 in these processes makes it an attractive target for therapeutic intervention in inflammatory and autoimmune diseases.
Data Presentation: Efficacy of Selective TRPV2 Blockers
The following tables summarize the quantitative effects of various selective and non-selective TRPV2 blockers on immune cell functions. This data is essential for experimental design, including the selection of appropriate blocker concentrations.
| Blocker | Cell Type | Assay | Target/Stimulus | Concentration | Effect | Citation |
| Ruthenium Red | Rat TRPV2 expressing HEK293T cells | Whole-cell patch clamp | 2-APB | 159 ± 47 nM (IC₅₀) | Inhibition of TRPV2 currents | [5] |
| Macrophages | Calcium Imaging | Δ⁹-THC | 10 µM | Reduced Ca²⁺ response to near TRPV2KO levels | ||
| Mast cell line (HMC-1) | Whole-cell patch clamp | Mechanical stress | 10 µM | Inhibition of induced current | [6] | |
| SKF96365 | Jurkat T cell leukemia line | Whole-cell patch clamp & Indo-1 fluorescence | T cell receptor activation | 12 µM (IC₅₀) | Inhibition of T cell Ca²⁺ current | [7] |
| Mast cell line (HMC-1) | Whole-cell patch clamp | Mechanical stress | 20 µM | Inhibition of induced current | [6] | |
| Bone marrow-derived macrophages (BMDMs) & dendritic cells (BMDCs) | Electrophysiology | 2-APB | Dose-dependent | Inhibition of evoked currents | ||
| Murine peritoneal macrophages | Cytokine and NO/ROS production | LPS + IFN-γ | Not specified | Inhibition of NO, ROS, IL-6, MCP-1, TNF, IFN-γ, IL-10 production | [8] | |
| Tranilast | Human umbilical vein endothelial cells | Adhesion molecule expression | TNF-α | 100 µg/ml | 38% inhibition of VCAM-1, 31.8% of ICAM-1, 31.9% of E-selectin | [1] |
| Human monocytes-macrophages | Cytokine and PGE2 release | Not specified | Not specified | Inhibition of TGF-β1, IL-1β, and PGE2 release | [9] | |
| IV2-1 | Rat TRPV2 expressing HEK293 cells | Calcium influx assay | 2-APB | 6.3 ± 0.7 µM (IC₅₀) | Potent inhibition of TRPV2 channels | [10] |
| Macrophages | Calcium influx assay | Not specified | Not specified | Inhibition of TRPV2-mediated Ca²⁺ influx | [10] | |
| Macrophages | Phagocytosis and Migration | Not specified | Not specified | Attenuation of phagocytosis and migration | [10] |
| Genetic Inhibition | Cell Type | Assay | Key Finding | Citation |
| TRPV2 Knockout (KO) | Peritoneal macrophages | Phagocytosis (IgG-coated latex beads) | Dramatically reduced phagocytosis; >50% of KO cells had no beads vs. most WT cells having >6 beads | [5] |
| Peritoneal macrophages | Chemotaxis | Reduced migration towards FCS, CSF1, and MCP1 | [11] | |
| TRPV2 siRNA | Bone marrow-derived macrophages (BMDMs) | Phagocytosis and Migration | Significant attenuation of phagocytosis and migration |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Macrophage Phagocytosis Assay using Flow Cytometry with pHrodo™ Particles
This protocol allows for the quantitative analysis of phagocytosis by measuring the fluorescence of pHrodo™ particles, which dramatically increase their fluorescence in the acidic environment of the phagosome.
Materials:
-
pHrodo™ Red or Green E. coli BioParticles™ Phagocytosis Kit for Flow Cytometry (e.g., from Thermo Fisher Scientific)
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., RPMI with 10% FBS and 1% antibiotics)
-
TRPV2 blocker (e.g., SKF96365, Ruthenium Red) or vehicle control (DMSO)
-
Flow cytometry tubes
-
Flow cytometer with appropriate laser and filters (e.g., 488 nm excitation for pHrodo™ Green, 561 nm for pHrodo™ Red)
Procedure:
-
Cell Preparation:
-
Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO₂.
-
On the day of the assay, gently harvest the cells using a cell scraper and resuspend in complete medium.
-
-
Blocker Pre-treatment:
-
Aliquot 5 x 10⁵ cells per flow cytometry tube.
-
Add the desired concentration of the TRPV2 blocker or vehicle control to the respective tubes.
-
Incubate for 30-60 minutes at 37°C.
-
-
Phagocytosis Induction:
-
Reconstitute the pHrodo™ E. coli BioParticles™ according to the manufacturer's instructions.[1][2][11]
-
Add 20 µL of the reconstituted BioParticles™ to each tube.[1][2]
-
As a negative control, add 20 µL of reconstitution buffer to a set of cells.
-
Incubate the tubes at 37°C for 60 minutes to allow for phagocytosis. To stop the reaction, place the tubes on ice.[1]
-
-
Cell Staining (Optional):
-
To distinguish macrophages from other cell types (if using primary mixed cultures), you can stain for macrophage-specific surface markers (e.g., CD11b, F4/80).
-
Wash the cells with FACS buffer (PBS with 1% BSA) and then incubate with fluorochrome-conjugated antibodies for 20-30 minutes on ice.
-
Wash the cells again to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellets in 0.5 mL of wash buffer for flow cytometry analysis.[11]
-
Acquire data on a flow cytometer. Gate on the macrophage population based on forward and side scatter properties and, if applicable, surface marker expression.
-
Measure the fluorescence intensity of the pHrodo™ dye in the appropriate channel. The percentage of fluorescent cells and the mean fluorescence intensity (MFI) are indicative of the phagocytic activity.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM glucose, 0.1% BSA, pH 7.4)
-
Stimulus for degranulation (e.g., Compound 48/80, IgE/antigen)
-
TRPV2 blocker or vehicle control
-
Lysis buffer (Tyrode's buffer with 1% Triton X-100)
-
Substrate solution: p-N-acetyl-β-D-glucosaminide (pNAG) in 0.4 M citric acid, pH 4.5
-
Stop solution (200 mM Glycine, pH 10.7)
-
96-well plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Preparation and Sensitization (if using IgE/antigen):
-
Wash mast cells with Tyrode's buffer and resuspend at a concentration of 2 x 10⁵ cells/well in a 96-well plate.
-
If using IgE-mediated activation, sensitize the cells with anti-DNP IgE overnight.
-
-
Blocker Pre-treatment:
-
Pre-incubate the cells with various concentrations of the TRPV2 blocker or vehicle for 30-60 minutes at 37°C.
-
-
Stimulation of Degranulation:
-
Add the degranulation stimulus to the wells and incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
-
Lyse the remaining cell pellets in each well with lysis buffer to determine the total cellular β-hexosaminidase content.
-
-
Enzymatic Reaction:
-
Add the pNAG substrate solution to both the supernatant and the cell lysate plates.
-
Incubate for 1 hour at 37°C.
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
-
Neutrophil Chemotaxis Assay (Transwell Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant through a permeable membrane.
Materials:
-
Transwell® inserts with 5.0 µm pore size
-
24-well plate
-
Neutrophils isolated from fresh human blood
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Chemoattractant (e.g., fMLP, IL-8)
-
TRPV2 blocker or vehicle control
-
Cell viability/counting solution (e.g., CellTiter-Glo®) or a hemocytometer
-
Plate reader (for luminescent assays) or microscope
Procedure:
-
Preparation:
-
Place the Transwell® inserts into the wells of a 24-well plate.
-
Add chemotaxis buffer containing the chemoattractant to the lower chamber (the well).
-
Add chemotaxis buffer without the chemoattractant to the upper chamber (the insert) as a negative control.
-
-
Cell Treatment and Seeding:
-
Isolate neutrophils from whole blood using a suitable method (e.g., Ficoll-Paque density gradient followed by dextran sedimentation).
-
Resuspend the neutrophils in chemotaxis buffer.
-
Pre-treat the neutrophils with the TRPV2 blocker or vehicle control for 30 minutes at 37°C.
-
Add the treated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 1-2 hours to allow for migration.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell® inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a preferred method:
-
Luminescent ATP Assay: Use a kit like CellTiter-Glo® to measure the ATP content, which is proportional to the number of viable cells.
-
Direct Cell Counting: Count the cells using a hemocytometer and a microscope.
-
Flow Cytometry: Count the cells using a flow cytometer.
-
-
Calcium Imaging in Immune Cells using Fura-2 AM
This ratiometric fluorescence imaging technique allows for the quantification of intracellular calcium concentration changes in response to stimuli.
Materials:
-
Immune cells (e.g., T cells, macrophages)
-
Glass-bottom imaging dishes or coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
TRPV2 agonist (e.g., Cannabidiol) or other stimulus
-
TRPV2 blocker or vehicle control
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm)
-
Imaging software for data acquisition and analysis
Procedure:
-
Cell Plating:
-
Plate the immune cells on glass-bottom dishes or coverslips and allow them to adhere.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.
-
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
-
Stimulation and Data Acquisition:
-
If using a blocker, perfuse the cells with buffer containing the TRPV2 blocker and record the baseline ratio again.
-
Add the stimulus (e.g., TRPV2 agonist) to the cells while continuously recording the 340/380 nm fluorescence ratio.
-
-
Data Analysis:
-
The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation is proportional to the intracellular calcium concentration.
-
Plot the change in the 340/380 nm ratio over time to visualize the calcium transient.
-
Visualization of Key Pathways and Workflows
Signaling Pathways
Conclusion
The investigation of TRPV2 function in immune cells using selective blockers is a rapidly evolving field with significant therapeutic potential. The data and protocols presented in these application notes offer a robust framework for researchers to explore the intricate roles of this ion channel in immunity. By employing these standardized methods, scientists can generate reliable and comparable data, accelerating the discovery of novel immunomodulatory drugs targeting TRPV2.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. A Novel Method to Determine the Engulfment of Apoptotic Cells by Macrophages using pHrodo Succinimidyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uib.no [uib.no]
- 5. TRPV2 plays a pivotal role in macrophage particle binding and phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degranulation of Mast Cells as Drug Development Target | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Tranilast in TRPV2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tranilast in experiments involving the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tranilast?
A1: Tranilast's primary and most well-established mechanism of action is the inhibition of chemical mediator release from mast cells, including histamine, leukotrienes, and prostaglandins. This action underlies its use as an anti-allergic and anti-inflammatory agent.[1][2]
Q2: How does Tranilast affect TRPV2 channels?
A2: Tranilast is known to act as an inhibitor or blocker of the TRPV2 channel.[3][4] This has been leveraged in various studies to investigate the physiological roles of TRPV2. However, it is important to note that some studies suggest that in specific contexts, such as cardiac hypertrophy, the effects of Tranilast may be independent of its action on cardiomyocyte TRPV2 channels.
Q3: What are the known off-target effects of Tranilast?
A3: Besides its effects on mast cells and TRPV2, Tranilast has several documented off-target effects. It is a known inhibitor of the NLRP3 inflammasome and also modulates the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5] Additionally, Tranilast can interact with cytochrome P450 enzymes, particularly CYP2C9, and may inhibit UGT1A1, potentially affecting the metabolism of other drugs.
Q4: What is the IC50 of Tranilast for TRPV2 and its major off-targets?
A4: While widely cited as a TRPV2 inhibitor, a definitive IC50 value for the direct inhibition of TRPV2 by Tranilast is not consistently reported in the literature. For its off-target effects, an IC50 value of approximately 200 µM has been reported for the inhibition of colon cancer cell viability.[5] In cell culture, concentrations of 30 µM and 100 µM have been shown to be effective in reducing mitochondrial ROS production and inflammasome activation.[6] For comparison, glyburide, another NLRP3 inflammasome inhibitor, has a reported IC50 of 10-20 µM.[7]
Troubleshooting Guides
Calcium Imaging Experiments (e.g., using Fura-2 AM)
Issue 1: Inconsistent or unexpected changes in intracellular calcium levels after applying Tranilast.
-
Possible Cause: Tranilast itself can influence intracellular calcium concentrations independently of TRPV2 by affecting calcium release from intracellular stores.
-
Troubleshooting Steps:
-
Run control experiments: In TRPV2-negative or knockout/knockdown cells, assess the effect of Tranilast on intracellular calcium levels to determine its baseline, TRPV2-independent effects.
-
Use a different calcium indicator: If autofluorescence is suspected, test a calcium indicator with a different excitation/emission spectrum.
-
Vary Tranilast concentration: Perform a dose-response curve to identify a concentration that maximizes TRPV2 inhibition while minimizing off-target calcium effects.
-
Issue 2: Potential interference of Tranilast with the fluorescent signal.
-
Possible Cause: Tranilast has intrinsic fluorescent properties. One study reports fluorescence with an excitation at 263 nm and emission at 493 nm when complexed with acriflavine. Tranilast may also exhibit autofluorescence under certain conditions.
-
Troubleshooting Steps:
-
Measure Tranilast's fluorescence spectrum: In your experimental buffer, determine the excitation and emission spectra of Tranilast alone to identify any overlap with your calcium indicator.
-
Use appropriate controls: Subtract the fluorescence signal of Tranilast-only controls from your experimental measurements.
-
Optimize filter sets: Use narrow bandpass filters to minimize the detection of Tranilast's fluorescence.
-
Patch-Clamp Electrophysiology Experiments
Issue 1: Difficulty in obtaining a stable giga-seal or whole-cell configuration in the presence of Tranilast.
-
Possible Cause: Tranilast, at higher concentrations, may have non-specific effects on the cell membrane or other ion channels, affecting cell health and seal formation.
-
Troubleshooting Steps:
-
Optimize Tranilast concentration: Start with a low concentration of Tranilast and gradually increase it to find a balance between TRPV2 inhibition and cell viability.
-
Ensure healthy cells: Use cells with good morphology and from a low passage number.
-
Check your solutions: Ensure the osmolarity and pH of your internal and external solutions are optimal for the cell type you are using.
-
Issue 2: Observed changes in ion channel activity that may not be specific to TRPV2.
-
Possible Cause: Tranilast may have off-target effects on other ion channels present in your experimental system.
-
Troubleshooting Steps:
-
Characterize other channel currents: In your cell type, identify and characterize other major ion channel currents and test the effect of Tranilast on them in isolation, if possible.
-
Use specific TRPV2 activators: In the presence of Tranilast, use a specific TRPV2 agonist (e.g., Probenecid) to confirm that the observed inhibitory effect is specific to TRPV2 activation.
-
Consult the literature: Review studies that have investigated the effects of Tranilast on other ion channels to anticipate potential off-target interactions.
-
Quantitative Data Summary
| Target | Compound | IC50 / Effective Concentration | Notes |
| TRPV2 | Tranilast | Not consistently reported | Widely used as a TRPV2 inhibitor. |
| NLRP3 Inflammasome | Tranilast | 30-100 µM (in vitro) | Effective in reducing inflammasome activation in cell culture.[6] |
| NLRP3 Inflammasome | Glyburide | 10-20 µM | For comparison.[7] |
| Cell Viability (Colon Cancer) | Tranilast | ~200 µM | [5] |
Experimental Protocols
Calcium Imaging using Fura-2 AM
-
Cell Preparation: Plate cells on glass coverslips and culture overnight.
-
Dye Loading: Incubate cells with Fura-2 AM (typically 2-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the physiological buffer to remove extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Compound Application: Perfuse the cells with the desired concentration of Tranilast and allow for a pre-incubation period.
-
Stimulation: Apply a TRPV2 agonist (e.g., Probenecid) to stimulate calcium influx through TRPV2.
-
Data Acquisition: Continuously record the fluorescence ratio (F340/F380) to measure changes in intracellular calcium concentration.
-
Controls: Include vehicle controls, Tranilast-only controls (to assess baseline effects), and positive controls (agonist alone).
Whole-Cell Patch-Clamp Electrophysiology
-
Solution Preparation: Prepare external and internal solutions appropriate for isolating TRPV2 currents. The external solution should contain a TRPV2 agonist, and the internal solution should have a composition that maintains cell health.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Approach and Sealing: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current/Voltage Clamp: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit TRPV2 currents.
-
Tranilast Application: Perfuse the cell with the external solution containing the desired concentration of Tranilast.
-
Data Recording: Record TRPV2 currents before, during, and after the application of Tranilast to determine its inhibitory effect.
-
Analysis: Analyze the current amplitude and kinetics to quantify the effect of Tranilast.
Visualizations
Caption: Simplified TRPV2 signaling pathway.
Caption: Tranilast's major off-target signaling pathways.
Caption: General experimental workflow.
References
- 1. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tranilast, a Transient Receptor Potential Vanilloid 2 Channel (TRPV2) Inhibitor Attenuates Amyloid β-Induced Cognitive Impairment: Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective potential of tranilast in streptozotocin-induced sporadic Alzheimer's disease model targeting TXNIP-NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SET2 Concentration for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SET2 inhibitors in in vivo models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for a SET2 inhibitor in a mouse xenograft model?
A1: For the selective SETD2 inhibitor EZM0414, daily oral administration of 15 mg/kg and 30 mg/kg (twice daily) has been shown to be well-tolerated and effective in a NOD SCID mouse xenograft model with human KMS-11 multiple myeloma cells.[1][2] These doses resulted in significant tumor growth inhibition.[1][2] It is crucial to perform a dose-finding study for any new SET2 inhibitor or animal model to determine the optimal therapeutic window.
Q2: How can I formulate a SET2 inhibitor for oral administration in mice?
A2: A common formulation for oral gavage of the SETD2 inhibitor EZM0414 in mice involves using 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water.[3] For inhibitors with different solubility characteristics, other vehicles may be necessary. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been described for EZM0414.[4] Another option is a suspension in corn oil.[5] It is essential to ensure the inhibitor is fully solubilized or forms a stable suspension for consistent dosing.
Q3: What are the expected pharmacokinetic properties of a SET2 inhibitor in vivo?
A3: The pharmacokinetic (PK) profile of a SET2 inhibitor can vary. For EZM0414, oral administration of 50 mg/kg in mice resulted in a half-life (t1/2) of 1.8 hours and approximately 100% oral bioavailability.[1][2] In rats, the half-life was longer at 3.8 hours.[1][2] PK studies are critical to understand the absorption, distribution, metabolism, and excretion (ADME) of your specific inhibitor, which will inform the dosing regimen required to maintain therapeutic concentrations.[6]
Q4: How do I assess if my SET2 inhibitor is engaging its target in vivo?
A4: Target engagement can be assessed by measuring the levels of H3K36me3 (trimethylation of histone H3 at lysine 36), the direct product of SETD2 enzymatic activity, in tumor tissue from treated animals. A significant reduction in H3K36me3 levels compared to vehicle-treated controls indicates on-target activity. For EZM0414, a dose-dependent reduction in intratumoral H3K36me3 was observed in a KMS-11 xenograft model.[3]
Q5: What is the mechanism of action of SET2 in cancer, and how does its inhibition affect signaling pathways?
A5: SETD2 is a histone methyltransferase that catalyzes the trimethylation of H3K36.[7] This epigenetic mark is involved in transcriptional regulation, RNA splicing, and DNA damage repair.[8] In some cancers, such as lung adenocarcinoma, SETD2 acts as a tumor suppressor. Its loss or inhibition can upregulate interleukin-8 (IL-8) expression by preventing the assembly of STAT1 on the IL-8 promoter.[9][10] This can promote epithelial-mesenchymal transition (EMT) and tumor progression.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (No Tumor Growth Inhibition) | 1. Sub-optimal Dose: The concentration of the inhibitor at the tumor site may be insufficient to inhibit SET2. 2. Poor Bioavailability: The inhibitor may not be well absorbed or may be rapidly metabolized. 3. Incorrect Formulation: The inhibitor may not be properly solubilized or suspended, leading to inconsistent dosing. 4. Target Independence: The tumor model may not be dependent on SET2 activity for its growth. | 1. Conduct a Dose-Escalation Study: Test a range of doses to identify a concentration that shows efficacy without significant toxicity. 2. Perform Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of the inhibitor over time to assess its ADME properties.[6] 3. Optimize Formulation: Test different vehicles (e.g., PEG400, corn oil, Solutol HS 15) to improve solubility and stability. Ensure thorough mixing before each administration. 4. Confirm Target Dependency: Verify SET2 expression and the presence of H3K36me3 in your tumor model. Consider using a positive control cell line known to be sensitive to SET2 inhibition. |
| Unexpected Toxicity (e.g., significant weight loss, lethargy) | 1. Dose is too High: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Off-Target Effects: The inhibitor may be interacting with other proteins besides SET2, leading to toxicity. 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Determine the Maximum Tolerated Dose (MTD): Conduct an MTD study by administering escalating doses to small cohorts of animals and monitoring for signs of toxicity (e.g., weight loss, clinical observations) over a set period.[11] 2. Assess Off-Target Activity: Profile the inhibitor against a panel of other histone methyltransferases and kinases to identify potential off-target interactions.[12] 3. Conduct a Vehicle-Only Control Group: Administer the formulation vehicle without the inhibitor to a control group of animals to assess its tolerability. |
| Inconsistent Results Between Animals | 1. Inaccurate Dosing: Variability in the administered volume or concentration of the inhibitor. 2. Animal-to-Animal Variation: Inherent biological differences between individual animals. 3. Inconsistent Formulation: The inhibitor may be settling out of suspension, leading to variable concentrations being administered. | 1. Ensure Accurate Dosing Technique: Use calibrated equipment and ensure consistent administration technique (e.g., depth of gavage needle). 2. Increase Group Size: Using a larger number of animals per group can help to mitigate the impact of individual variability. 3. Ensure Homogeneous Formulation: Vortex or sonicate the formulation immediately before dosing each animal to ensure a uniform suspension. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of EZM0414 in a KMS-11 Xenograft Mouse Model [3]
| Dose (mg/kg, p.o., bid) | Tumor Growth Inhibition (%) | H3K36me3 Reduction in Tumor (%) |
| 15 | Not explicitly quantified | 90 |
| 30 | 95 | 93 |
Table 2: Pharmacokinetic Parameters of EZM0414 [1][2][12]
| Species | Dose (mg/kg, p.o.) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t1/2) (h) | Oral Bioavailability (F%) |
| Mouse | 50 | 8.6 | 0.5 | 27 | 1.8 | ~100 |
| Rat | 10 | 2.1 | 0.5 | 10.5 | 3.8 | 97 |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
This protocol outlines a general procedure for determining the MTD of a novel SET2 inhibitor in mice.
-
Animal Model: Use a relevant mouse strain (e.g., NOD SCID for xenograft studies) of a specific age and weight range.
-
Dose Escalation Cohorts:
-
Start with a low dose, estimated from in vitro IC50 values (e.g., 10-fold below the in vitro efficacy concentration).
-
Prepare at least 4-5 dose levels with escalating concentrations (e.g., using a modified Fibonacci sequence for dose increments).[11]
-
Assign 3-5 mice per dose cohort.
-
-
Administration:
-
Administer the inhibitor via the intended clinical route (e.g., oral gavage) at the desired frequency (e.g., once or twice daily) for a defined period (e.g., 7-14 days).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause:
-
Greater than 15-20% body weight loss.
-
Significant, irreversible clinical signs of toxicity.
-
Mortality.
-
Protocol 2: In Vivo Target Engagement Study
This protocol describes a method to assess the on-target activity of a SET2 inhibitor in a tumor-bearing mouse model.
-
Animal Model and Tumor Implantation:
-
Use an appropriate mouse model with established tumors of a specific size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Include a vehicle control group and at least two dose levels of the SET2 inhibitor (e.g., a potential therapeutic dose and a higher dose).
-
Assign a sufficient number of mice per group to allow for multiple time points.
-
-
Inhibitor Administration:
-
Administer the inhibitor and vehicle according to the planned dosing regimen.
-
-
Tissue Collection:
-
At various time points after the final dose (e.g., 2, 8, 12, and 24 hours), euthanize a subset of mice from each group.
-
Excise the tumors and snap-freeze them in liquid nitrogen.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the frozen tumor samples.
-
Perform western blotting using primary antibodies specific for H3K36me3 and total Histone H3 (as a loading control).
-
Quantify the band intensities to determine the relative levels of H3K36me3 normalized to total H3.
-
-
Data Analysis:
-
Compare the normalized H3K36me3 levels in the treated groups to the vehicle control group to determine the percentage of target inhibition at each dose and time point.
-
Visualizations
Caption: SETD2-STAT1-IL-8 Signaling Pathway.
Caption: Workflow for Optimizing SET2 Inhibitor Concentration In Vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. EZM0414 TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyltransferase SETD2 inhibits tumor growth and metastasis via STAT1–IL‐8 signaling‐mediated epithelial–mesenchymal transition in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyltransferase SETD2 inhibits tumor growth and metastasis via STAT1-IL-8 signaling-mediated epithelial-mesenchymal transition in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
piperlongumine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of piperlongumine, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store piperlongumine powder?
A: Piperlongumine as a solid crystalline powder is chemically stable under standard room temperature conditions.[1] For long-term storage, it is recommended to store it at -20°C, which should maintain its stability for at least two years.[2][3] Some suppliers also suggest storage at 2-8°C.[1]
Q2: What is the best solvent for piperlongumine, and how should I prepare stock solutions?
A: Piperlongumine is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[2][3][4] It has a higher solubility in DMSO and DMF (approximately 20 mg/mL) compared to ethanol (approximately 0.15 mg/mL).[2] When preparing stock solutions, it is advisable to purge the solvent with an inert gas.[2]
Q3: How stable are piperlongumine stock solutions?
A: Stock solutions of piperlongumine in DMSO can be stored for up to 3 months at -20°C.[5] For longer-term storage, aliquoting and freezing at -80°C can extend stability to one year, while at -20°C, stability is maintained for about one month.[6] To ensure maximum solubility and stability, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[6]
Q4: I need to use piperlongumine in an aqueous buffer for my cell culture experiments. What is the best way to do this?
A: Piperlongumine has poor solubility in aqueous buffers.[2][7] To prepare an aqueous solution, first dissolve the piperlongumine in DMSO to create a concentrated stock solution. Then, dilute the DMSO stock with your aqueous buffer of choice.[2] For example, a 1:10 dilution of a DMSO stock in PBS (pH 7.2) yields a piperlongumine solubility of approximately 0.1 mg/mL.[2] It is strongly recommended not to store aqueous solutions for more than one day due to instability.[2]
Q5: My piperlongumine solution has changed color. Is it still usable?
A: A color change may indicate degradation. Piperlongumine is susceptible to degradation under certain conditions, particularly in aqueous solutions and when exposed to light.[7][8] It is most stable in aqueous solutions around pH 4 and shows significant instability at pH values of 7 or higher, and also at pH 3.[7][8] If you observe a color change, it is best to prepare a fresh solution.
Q6: I'm seeing unexpected results in my experiments. Could it be a problem with my piperlongumine?
A: Unexpected results could be due to several factors related to piperlongumine's stability. Consider the following:
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Age and storage of the stock solution: If your stock solution is old or has been stored improperly (e.g., at the wrong temperature, exposed to light), the compound may have degraded.
-
pH of your experimental medium: As mentioned, piperlongumine is unstable at neutral to alkaline pH. If your cell culture medium is at a physiological pH (around 7.4), the compound will degrade over time.
-
Light exposure: Piperlongumine is sensitive to UV light, especially in aqueous solutions.[7][8] Ensure your experiments are protected from light as much as possible.
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Presence of certain additives: The antioxidant sodium bisulfite has been shown to rapidly degrade piperlongumine.[8]
Stability and Solubility Data
Table 1: Piperlongumine Storage Conditions and Stability
| Form | Storage Temperature | Stability | Source(s) |
| Crystalline Solid | -20°C | ≥ 2 years | [2][3] |
| Crystalline Solid | 2-8°C | Recommended by some suppliers | [1] |
| DMSO Stock Solution | -20°C | Up to 3 months | [5] |
| Solvent Stock Solution | -80°C | 1 year | [6] |
| Solvent Stock Solution | -20°C | 1 month | [6] |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day | [2] |
Table 2: Piperlongumine Solubility in Various Solvents
| Solvent | Solubility | Source(s) |
| DMSO | ~20 mg/mL, 63 mg/mL | [2][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Ethanol | ~0.15 mg/mL | [2] |
| Water | ~26 µg/mL | [7][8] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Piperlongumine
This protocol describes a reverse-phase HPLC method to assess the stability of piperlongumine.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Alltima C18 column (150 mm x 2.1 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Piperlongumine reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: 40:60 (v/v) acetonitrile:water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 ± 2°C.
-
Detection Wavelength: 328 nm.
-
Injection Volume: 5 µl.
-
Run Time: 10 minutes.
-
Expected Retention Time: Approximately 6.9 minutes.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of piperlongumine in acetonitrile. Create a five-point standard curve by volumetric dilution to cover a concentration range of 0.5 to 120 µg/mL. Store standards at 4°C, protected from light.
-
Sample Solutions: For stability studies, prepare samples in the desired buffer system (e.g., citrate for pH 3-5, phosphate for pH 5-7, borate for pH 8-9), often with a small amount of acetonitrile (e.g., 10%) as a cosolvent to ensure solubility.
4. Forced Degradation Study (Stress Testing):
To validate the stability-indicating nature of the HPLC method, perform forced degradation studies. The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Use 0.1 M to 1.0 M HCl. Incubate at room temperature or elevate to 50-60°C if no degradation is observed.
-
Base Hydrolysis: Use 0.1 M to 1.0 M NaOH. Incubate at room temperature or elevate to 50-60°C.
-
Oxidation: Treat with an oxidizing agent such as 1.5% w/v hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug or solution to elevated temperatures (e.g., in 10°C increments above accelerated stability testing conditions, such as 50°C, 60°C).
-
Photostability: Expose the solution to a combination of UV and visible light. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Quantify the amount of piperlongumine remaining in the samples by comparing the peak area to the standard curve.
-
Ensure that the degradation product peaks are well-resolved from the parent piperlongumine peak. A major degradation product is 3,4,5-trimethoxycinnamic acid.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for handling piperlongumine.
Caption: Key signaling pathways modulated by piperlongumine.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. Preformulation Studies on Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
TRPV2 Patch Clamp Recordings: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering common problems during TRPV2 patch clamp recordings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when performing patch clamp recordings of TRPV2 channels?
One of the primary challenges is the high-temperature threshold for activating rodent TRPV2, which is greater than 52°C.[1][2][3][4] Maintaining a stable giga-seal at such high temperatures can be difficult as it may compromise the integrity of the cell membrane and the recording electrode.[3] Furthermore, there is a significant lack of selective agonists and antagonists for TRPV2, which complicates the pharmacological study of the channel.[5] Commonly used activators like 2-aminoethoxydiphenyl borate (2-APB) and cannabidiol (CBD) have off-target effects on other TRP channels.[5] Another point to consider is the species-specific differences in heat sensitivity; for instance, human TRPV2 is reportedly insensitive to heat.[3][5]
Q2: My TRPV2 currents are very small or absent. What could be the reason?
Low or absent TRPV2 currents can be due to several factors:
-
Low channel expression: The cell line used may not express sufficient levels of TRPV2 at the plasma membrane. TRPV2 is known to be stored in intracellular vesicles and translocated to the plasma membrane upon stimulation by growth factors or serum.[2]
-
Suboptimal agonist concentration: Ensure that the concentration of the agonist is appropriate. For example, 2-APB is often used in the range of 100-400 µM.
-
Incorrect voltage protocol: TRPV2 channels typically show outward rectification, meaning larger currents are observed at positive membrane potentials.[1][6][7] Ensure your voltage protocol includes depolarizing steps.
-
Poor seal resistance: A low giga-seal resistance will prevent the resolution of small currents. Aim for a seal resistance of >1 GΩ.
-
Cell health: Unhealthy cells will not yield reliable recordings. Ensure proper cell culture conditions and use cells at an appropriate passage number.
Q3: I am observing a gradual decrease in my TRPV2 current amplitude over time (current rundown). How can I prevent this?
While some ion channels are prone to rundown, studies have shown that TRPV2 currents activated by 2-APB do not exhibit significant desensitization or tachyphylaxis with repeated applications.[8] However, if you observe rundown, consider the following:
-
Intracellular ATP: The absence of ATP in the intracellular solution can sometimes lead to current rundown for other channels. While one study suggests TRPV2 is insensitive to intracellular ATP, including it in your pipette solution (typically 2-4 mM) is a standard practice to maintain cell health and channel function.[8]
-
Calcium-dependent inactivation: Although not extensively reported for 2-APB-activated TRPV2, high intracellular calcium can cause inactivation of some TRP channels. Using a calcium chelator like EGTA or BAPTA in your intracellular solution can help mitigate this.
-
Use-dependent effects with heat: When activating TRPV2 with heat, a use-dependent decrease in the activation threshold has been observed.[3] This is an intrinsic property of the channel and may not be preventable.
Q4: The response to agonists is highly variable between cells. What could be the cause?
Variability in agonist response is a common issue and can be attributed to:
-
Heterogeneous channel expression: The level of TRPV2 expression on the plasma membrane can vary significantly from cell to cell.
-
Cell cycle-dependent expression: Ion channel expression can be influenced by the cell cycle stage.
-
Incomplete agonist application: Ensure your perfusion system allows for rapid and complete exchange of the solution around the patched cell.
-
Synergistic effects: The presence of endogenous activators or modulators in the cell culture medium or intracellular environment could influence the response to exogenously applied agonists.
Troubleshooting Guides
Problem 1: Difficulty obtaining a high-resistance seal (>1 GΩ)
| Possible Cause | Solution |
| Pipette tip is dirty or has an irregular shape. | Fire-polish the pipette tip to ensure it is smooth and clean. Use fresh pipettes for each recording attempt. |
| Unhealthy cells. | Ensure cells are healthy, not overgrown, and from a low passage number. Check the osmolarity and pH of your solutions. |
| Incorrect pipette resistance. | For whole-cell recordings, a pipette resistance of 3-7 MΩ is generally recommended.[9][10] |
| Mechanical instability. | Use an anti-vibration table and ensure all components of the rig are securely fastened. |
| Positive pressure is too high or too low. | Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean. |
Problem 2: The seal is lost upon breaking into the whole-cell configuration.
| Possible Cause | Solution |
| Applying too much suction. | Apply brief and gentle suction pulses to rupture the membrane. |
| "Zap" function is too strong. | If using a "zap" function, start with a low voltage and short duration. |
| Unhealthy cell membrane. | Ensure cells are in optimal condition. |
| Pipette tip is too large or too small. | Optimize the size of your pipette tip by adjusting your puller settings. |
Problem 3: High access resistance (>25 MΩ) after establishing whole-cell configuration.
| Possible Cause | Solution |
| Incomplete rupture of the cell membrane. | Apply additional gentle suction pulses. |
| Pipette tip is clogged. | This can happen if the intracellular solution is not filtered or if cellular debris enters the pipette. Use filtered solutions and try to patch cleaner areas of the cell. |
| Small pipette tip opening. | Use a pipette with a slightly lower resistance (larger tip opening). |
Experimental Protocols
Whole-Cell Patch Clamp Recording of TRPV2 in HEK293 Cells
-
Cell Preparation: Plate HEK293 cells stably or transiently expressing TRPV2 onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
Extracellular Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Adjust osmolarity to ~290 mOsm and pH to 7.4 with NaOH. Bubble with 95% O2 / 5% CO2 if using a bicarbonate buffer.[9][10]
-
Intracellular Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[9][10] Filter the solution before use.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[9][10]
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with extracellular solution at ~1.5 mL/min.
-
Approach a target cell with a pipette filled with intracellular solution, applying light positive pressure.
-
Form a giga-seal (>1 GΩ) by applying gentle negative pressure.
-
Rupture the membrane with brief, gentle suction to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents. A typical voltage ramp could be from -100 mV to +100 mV over 200 ms.
-
Apply agonists (e.g., 30 µM CBD or 400 µM 2-APB) via the perfusion system to activate TRPV2 channels.[7][8]
-
Inside-Out Patch Clamp Recording of TRPV2
-
Follow steps 1-3 of the whole-cell protocol.
-
Recording:
-
After forming a giga-seal, do not rupture the membrane.
-
Carefully retract the pipette from the cell. This will excise a patch of membrane with the intracellular side facing the bath solution.
-
The bath solution should be the intracellular solution to mimic the internal environment of the cell.
-
Apply agonists directly to the bath to study their effects on the intracellular side of the channel.
-
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Temperature Activation Threshold (rodent) | >52°C | Can decrease to <40°C with repeated heat stimulation.[3] |
| Single Channel Conductance | 20-55 pS | For monovalent cations.[11] |
| Reversal Potential | ~0 mV | In standard physiological solutions.[7][12] |
| Current-Voltage (I-V) Relationship | Outwardly rectifying | Larger currents at positive potentials.[1][7][12] |
| 2-APB Concentration | 100 - 400 µM | |
| Cannabidiol (CBD) Concentration | ~30 µM | [7] |
| Ruthenium Red (Blocker) Concentration | 10 - 100 µM | [11] |
Signaling Pathways and Workflows
TRPV2 Translocation Signaling Pathway
Caption: PI3K/Akt pathway in TRPV2 translocation.
Whole-Cell Patch Clamp Experimental Workflow
Caption: Workflow for whole-cell patch clamp.
References
- 1. The Role of TRP Channels in Thermosensation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPV Channels’ Function in Osmo- and Mechanotransduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPV2: a universal regulator in cellular physiology with a yet poorly defined thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-Resolved Activation of Thermal TRP Channels by Fast Temperature Jumps - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A New Insight into the Function of TRPV2 in Circulatory Organs - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. axolbio.com [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. The Transient Receptor Potential Vanilloid Type 2 (TRPV2) Channel–A New Druggable Ca2+ Pathway in Red Cells, Implications for Red Cell Ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The temperature-sensitive ion channel TRPV2 is endogenously expressed and functional in the primary sensory cell line F-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background noise in TRPV2 calcium imaging assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Transient Receptor Potential Vanilloid 2 (TRPV2) calcium imaging assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my TRPV2 calcium imaging experiments?
A1: High background noise in fluorescence imaging can originate from several sources. These can be broadly categorized as sample-related and instrument-related.[1]
-
Sample-Related Sources:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, riboflavin, and lipofuscin can contribute to background noise.[2][3][4][5] The cell culture medium itself is also a significant source, particularly components like phenol red, serum, and riboflavin.[6][7][8]
-
Incomplete Dye Hydrolysis: Calcium indicator dyes like Fluo-4 AM require cleavage by intracellular esterases to become active and fluorescent upon calcium binding. Incomplete hydrolysis can lead to compartmentalization of the dye in organelles, contributing to background noise.[9]
-
Dye Extrusion and Leakage: Cells can actively pump out the fluorescent dye, leading to its accumulation in the extracellular space and increased background fluorescence.
-
Nonspecific Dye Binding: The fluorescent dye may bind nonspecifically to cellular components or the culture vessel.[1]
-
Poor Cell Health: Unhealthy or dying cells often have elevated basal intracellular calcium levels, leading to a bright resting fluorescence that can be mistaken for background noise.[10]
-
-
Instrument-Related Sources:
-
Excitation Light Leakage: Inefficient filtering can cause some of the excitation light to leak through to the emission detector.
-
Detector Noise: The camera or photomultiplier tube (PMT) used for detection will have its own intrinsic electronic noise.
-
Ambient Light: Insufficient light-proofing of the microscopy setup can allow external light to contribute to the background.[10]
-
Q2: How can I reduce autofluorescence from my cell culture medium?
A2: Autofluorescence from the cell culture medium is a common issue. Here are several strategies to mitigate it:
-
Use Phenol Red-Free Medium: Phenol red, a common pH indicator in cell culture media, is fluorescent and can significantly increase background levels.[6][7][8][11] Switching to a phenol red-free formulation is a simple and effective solution.
-
Reduce Serum Concentration: Fetal Bovine Serum (FBS) and other serum supplements contain fluorescent molecules.[6] For the duration of the imaging experiment, consider reducing the serum concentration or using a serum-free imaging buffer.
-
Use Specialized Imaging Buffers: For short-term experiments, replacing the culture medium with a balanced salt solution like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium can significantly reduce background fluorescence.[6] For longer-term imaging, specialized low-autofluorescence media, such as FluoroBrite™ DMEM, are available.[6]
Q3: My baseline fluorescence is very high even before agonist stimulation. What could be the cause?
A3: A high baseline fluorescence (F0) can be due to several factors:
-
Suboptimal Dye Concentration: Using too high a concentration of the calcium indicator can lead to excessive background signal.[1] It is crucial to titrate the dye concentration to find the optimal balance between signal and background.
-
Inadequate Washing: Insufficient washing after dye loading will leave residual extracellular dye, contributing to a high baseline.[12]
-
Poor Cell Health: As mentioned, compromised cells can have elevated resting calcium levels.[10] Ensure your cells are healthy and not overly confluent.
-
Phototoxicity: Excessive exposure to excitation light can damage cells, leading to increased membrane permeability and a rise in intracellular calcium.[13][14] Use the lowest possible excitation intensity and exposure time.
Q4: Can the choice of imaging plate or dish affect background noise?
A4: Yes, the vessel used for imaging can be a source of background fluorescence. Standard plastic-bottom cell culture dishes can be highly fluorescent.[1] For high-quality imaging, it is recommended to use glass-bottom dishes or plates, or specialized imaging plates with low autofluorescence plastic.[1]
Troubleshooting Guides
Problem 1: High and Variable Background Fluorescence Across the Imaging Field
This issue often points to problems with the imaging medium or dye loading.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescent Medium Components | Switch to a phenol red-free medium for the experiment.[6][8][11] If possible, also reduce the serum concentration or use a serum-free imaging buffer like HBSS.[6] | A significant decrease in background fluorescence from the medium, leading to a better signal-to-noise ratio. |
| Residual Extracellular Dye | Increase the number and duration of wash steps after dye loading. A typical protocol involves washing the cells three times with fresh, warm imaging buffer.[9][15] | Removal of unbound and extracellular dye, resulting in a lower and more uniform baseline fluorescence. |
| Uneven Dye Loading | Ensure the dye loading solution is well-mixed and evenly distributed across the cells. The use of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and dispersal.[16][17] | More homogenous dye uptake across the cell population, reducing variability in fluorescence intensity. |
Problem 2: High Intracellular Background Signal (High F0)
A high initial fluorescence within the cells can obscure the calcium signals induced by TRPV2 activation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dye Concentration Too High | Perform a concentration titration of your calcium indicator (e.g., Fluo-4 AM) to determine the lowest effective concentration that provides a robust signal upon stimulation.[1] | Reduced baseline fluorescence and potential cytotoxicity, improving the dynamic range of the assay. |
| Dye Compartmentalization | Optimize the dye loading time and temperature. Shorter incubation times or lower temperatures may reduce dye sequestration into organelles. Also, ensure a de-esterification step is included to allow for complete hydrolysis of the AM ester.[9][15] | The dye will be more localized to the cytoplasm, providing a more accurate report of cytosolic calcium changes. |
| Poor Cell Health | Monitor cell morphology and viability. Ensure cells are not overgrown and are handled gently during media changes and washing. Allow cells to recover after seeding before performing the assay.[10] | Healthier cells will have lower resting calcium levels, resulting in a dimmer baseline and a larger relative fluorescence change upon stimulation. |
| Phototoxicity | Minimize exposure to excitation light by reducing the laser power/light source intensity, decreasing the exposure time, and increasing the imaging interval.[13][14] | Reduced cell stress and damage, leading to a more stable baseline and preventing artificial calcium increases. |
Experimental Protocols
Optimized Fluo-4 AM Loading Protocol for Adherent Cells
This protocol provides a general guideline for loading adherent cells with Fluo-4 AM. Optimal conditions may vary depending on the cell type.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or imaging plates to reach 80-90% confluency on the day of the experiment.
-
-
Preparation of Loading Solution:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
For the working solution, dilute the Fluo-4 AM stock to a final concentration of 1-5 µM in a suitable imaging buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).[9][15]
-
To aid in dye solubilization, an equal volume of 20% Pluronic F-127 in DMSO can be added to the Fluo-4 AM stock before dilution in the buffer.[16][17]
-
To inhibit dye extrusion, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[16]
-
-
Dye Loading:
-
Washing and De-esterification:
-
Imaging:
-
Proceed with imaging. Acquire a baseline fluorescence measurement before adding the TRPV2 agonist.
-
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Fluo-4 AM | 1-5 mM in DMSO | 1-5 µM | Calcium indicator |
| Pluronic F-127 | 20% in DMSO | 0.02-0.1% | Aids in dye solubilization[16][17] |
| Probenecid | 100-250 mM in aqueous solution | 1-2.5 mM | Inhibits dye extrusion[16] |
| Imaging Buffer | N/A | N/A | e.g., HBSS with Ca²⁺ and Mg²⁺ |
Visual Guides
Signaling Pathway: TRPV2-Mediated Calcium Influx
Caption: A simplified diagram of TRPV2 channel activation leading to intracellular calcium signaling.
Experimental Workflow for Calcium Imaging
Caption: A step-by-step workflow for a typical TRPV2 calcium imaging experiment.
Troubleshooting Logic for High Background Noise
Caption: A logical guide to identifying and resolving sources of high background noise.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Challenges with Background Fluorescence [visikol.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ibidi.com [ibidi.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. promocell.com [promocell.com]
- 12. researchgate.net [researchgate.net]
- 13. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 14. youtube.com [youtube.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. hellobio.com [hellobio.com]
- 17. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Validating Your New TRPV2 Antibody
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the specificity of a new antibody targeting the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to validate the specificity of my new TRPV2 antibody?
A1: The initial and most critical step is to perform a Western blot analysis on cell lysates or tissue homogenates known to express TRPV2 and, ideally, a negative control that does not. A specific antibody should detect a single band at the expected molecular weight of TRPV2, which is approximately 85 kDa.[1] The presence of a single band is the first indicator of specificity.[2] For the highest level of confidence, this should be followed by validation using knockout (KO) or siRNA-mediated knockdown of TRPV2, where the signal should be absent or significantly reduced in the KO/knockdown sample.[3][4][5]
Q2: My Western blot shows multiple bands. What could be the reason?
A2: Multiple bands on a Western blot can indicate several possibilities:
-
Non-specific binding: The antibody may be cross-reacting with other proteins. To address this, optimize your blocking conditions and antibody concentrations.
-
Protein isoforms or splice variants: TRPV2 may have different isoforms that the antibody recognizes.
-
Post-translational modifications: Modifications such as glycosylation can alter the apparent molecular weight of the protein.
-
Protein degradation: The sample preparation may have led to the breakdown of the target protein. Ensure you use fresh protease inhibitors.
Q3: I am not getting any signal in my Western blot. What should I do?
A3: A lack of signal can be due to several factors:
-
Low or no TRPV2 expression: Confirm that the cell line or tissue you are using expresses TRPV2.
-
Inactive antibody: Ensure the antibody has been stored correctly and has not expired.
-
Suboptimal experimental conditions: Verify the concentrations of your primary and secondary antibodies, incubation times, and the effectiveness of your detection reagents.
-
Inefficient protein transfer: Check your transfer efficiency by staining the membrane with Ponceau S after transfer.
Q4: What are some common challenges when developing antibodies against ion channels like TRPV2?
A4: Ion channels, being transmembrane proteins, present unique challenges for antibody development.[6] A significant portion of the protein is embedded within the cell membrane, leaving only small extracellular or intracellular loops as potential epitopes.[7][8] These regions can be highly conserved across different species, making it difficult to generate a robust and specific immune response.[9]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). |
| Primary antibody concentration too high. | Perform an antibody titration to determine the optimal concentration (see Table 1). | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST. | |
| Non-specific Bands | Primary or secondary antibody cross-reactivity. | Use a more specific primary antibody or a cross-adsorbed secondary antibody. |
| Contaminated reagents. | Use fresh, filtered buffers and solutions. | |
| Weak or No Signal | Low target protein abundance. | Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding. | Optimize primary antibody incubation time and temperature (e.g., overnight at 4°C). | |
| Incorrect secondary antibody. | Ensure the secondary antibody is specific to the host species of the primary antibody. |
Table 1: Example of Primary Antibody Titration for Western Blot
| Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:250 | 9500 | 2500 | 3.8 |
| 1:500 | 8200 | 1500 | 5.5 |
| 1:1000 | 6500 | 800 | 8.1 |
| 1:2000 | 3500 | 600 | 5.8 |
| 1:5000 | 1200 | 550 | 2.2 |
This table illustrates how decreasing the primary antibody concentration can improve the signal-to-noise ratio. The optimal dilution here is 1:1000.
Table 2: Western Blot Validation Using TRPV2 Knockout Cells
| Sample | TRPV2 Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity (Arbitrary Units) | Normalized TRPV2 Intensity |
| Wild-Type (WT) | 7800 | 9200 | 0.85 |
| TRPV2 Knockout (KO) | 150 | 9100 | 0.016 |
This data demonstrates the specificity of the antibody, with a dramatic reduction in signal in the TRPV2 KO cell lysate.
Immunofluorescence (IF)
| Problem | Possible Cause | Recommended Solution |
| High Background | Inadequate blocking or washing. | Use a blocking solution containing serum from the same species as the secondary antibody. Increase wash steps. |
| Non-specific secondary antibody binding. | Use a cross-adsorbed secondary antibody. | |
| No Staining | Low antigen expression. | Use a cell line known to have high TRPV2 expression or consider using an antigen retrieval method. |
| Antibody cannot access the epitope. | Optimize permeabilization conditions (e.g., Triton X-100 concentration and incubation time). | |
| Incorrect Subcellular Localization | Over-fixation or harsh permeabilization. | Reduce fixation time or use a milder detergent for permeabilization (e.g., digitonin for plasma membrane proteins). |
| Antibody cross-reactivity. | Validate with another method, such as Western blotting with subcellular fractions. |
Table 3: Quantitative Immunofluorescence Analysis
| Cell Type | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| TRPV2-Expressing Cells | 1250 | 180 |
| Negative Control Cells (No TRPV2) | 150 | 35 |
This table shows a clear distinction in fluorescence intensity between cells expressing the target protein and negative controls, indicating specific antibody binding.
Experimental Protocols
Western Blotting Protocol for TRPV2
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with the primary TRPV2 antibody (at its optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Immunoprecipitation (IP) Protocol for TRPV2
-
Lysate Preparation:
-
Prepare cell lysates as for Western blotting, but use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the primary TRPV2 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the protein from the beads by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Immunofluorescence (IF) Protocol for TRPV2
-
Cell Preparation:
-
Grow cells on glass coverslips.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum and 1% BSA in PBS for 1 hour.
-
-
Antibody Incubation:
-
Incubate with the primary TRPV2 antibody (at its optimized dilution) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto glass slides using a mounting medium containing DAPI.
-
Image using a fluorescence or confocal microscope.
-
Visualizations
References
- 1. Anti-TRPV2 antibody (ab272862) | Abcam [abcam.com]
- 2. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV2 antibody | knockout validation | Millipore AB5398 [labome.com]
- 4. TRPV2 antibody | antibody review based on formal publications [labome.com]
- 5. researchgate.net [researchgate.net]
- 6. brukercellularanalysis.com [brukercellularanalysis.com]
- 7. Ion channels as therapeutic antibody targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling Ion Channel Function with Renewable Recombinant Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Antibody Therapeutic Approach to Ion Channelopathies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
troubleshooting inconsistent results with TRPV2 inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with TRPV2 inhibitors.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with TRPV2 inhibitors, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Low Signal in Calcium Imaging Assays
Q1: We are seeing highly variable or no significant increase in intracellular calcium with our TRPV2 agonist (e.g., Cannabidiol, 2-APB). What could be the problem?
A1: This is a common challenge due to the specific biophysical properties of TRPV2 and potential experimental variables. Here are several factors to consider:
-
Agonist Choice and Species Specificity: Rodent and human TRPV2 orthologs exhibit different pharmacological sensitivities. For instance, 2-APB and DPBA are effective agonists for mouse TRPV2 but not for human TRPV2.[1] For human TRPV2, Cannabidiol (CBD) is a more reliable agonist.[2]
-
Assay Conditions for 2-APB: When using 2-APB with mouse TRPV2, the response can be significantly enhanced and more reproducible under weakly acidic conditions (pH 6.5).[3]
-
Cell Line and Expression Levels: The level of TRPV2 expression in your cell line (e.g., HEK293, CHO) can be variable. Low or inconsistent expression will lead to weak and variable signals. It is crucial to verify expression levels via qPCR or Western blot. Even with transient transfection in HEK293 cells, the response rate to stimuli like heat can be very low.[4]
-
Agonist Concentration and Solubility: Ensure your agonist is fully dissolved and used at an effective concentration. Some compounds may have solubility issues in aqueous buffers.
-
Calcium Dye Loading: Inconsistent loading of calcium indicators like Fura-2 AM can lead to variable fluorescence signals. Optimize loading time, temperature, and dye concentration for your specific cell type.
Issue 2: Difficulty in Assessing Inhibitor Potency (High IC50 Values or Incomplete Inhibition)
Q2: Our novel TRPV2 inhibitor shows weak potency or does not fully block the agonist-induced calcium influx. How can we troubleshoot this?
A2: Several factors can contribute to apparent weak potency of an inhibitor:
-
Agonist Concentration: The measured potency of an antagonist can be dependent on the concentration of the agonist used. High concentrations of agonists like 2-APB can reduce the apparent effectiveness of some blockers.[3] Consider creating a dose-response curve for your inhibitor against a fixed, sub-maximal (e.g., EC80) concentration of the agonist.
-
Off-Target Effects of Agonists/Inhibitors: Many pharmacological tools for TRPV2 are not entirely specific. Probenecid and cannabidiol can also activate other TRP channels.[5] If your experimental system expresses other TRP channels, you might be observing off-target effects. The inhibitor Tranilast is considered more specific for TRPV2.
-
"On-Target" vs. "Off-Target" Effects: "On-target" effects are those resulting from the modulation of the intended target (TRPV2), while "off-target" effects arise from interactions with other molecules. It's important to characterize the selectivity of your inhibitor against other TRP channels and relevant targets to ensure the observed effect is specific to TRPV2.
-
Assay Format: The choice of assay can influence the results. For example, discrepancies have been observed between results from calcium influx assays and whole-cell patch-clamp recordings for the same compounds.[3] It is advisable to confirm findings using an orthogonal method like electrophysiology.
Issue 3: Inconsistent Results in Electrophysiology Experiments
Q3: We are struggling to record stable and reproducible TRPV2 currents using whole-cell patch-clamp.
A3: Patch-clamping TRP channels can be technically challenging. Here are some key points to address:
-
Low Channel Activity: Basal TRPV2 activity is often very low. You will need a potent agonist to elicit measurable currents.
-
Washout of Intracellular Factors: In the whole-cell configuration, essential intracellular modulators can be washed out, leading to a rundown of channel activity. Using the perforated patch technique can help maintain the integrity of the intracellular environment.
-
Voltage-Clamp Errors: Large currents, which can occur with over-expression of ion channels, can lead to significant voltage-clamp errors. If you are recording currents in the nanoampere range, these errors can be substantial.
-
Cell Health: Ensure the cells are healthy and not passaged too many times, as this can affect channel expression and function.
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting inconsistent results with TRPV2 inhibitors.
References
- 1. TRPV2 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Transient Receptor Potential Vanilloid 2 (TRPV2) Channel Facilitates Virus Infection Through the Ca2+‐LRMDA Axis in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitor candidates of TRPV2 prevent damage of dystrophic myocytes and ameliorate against dilated cardiomyopathy in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid non-cannabidiol site modulation of TRPV2 structure and function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of TRPV2 Blockers in Long-term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of TRPV2 blockers in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common TRPV2 blockers, and what are their mechanisms of action?
A1: Several small molecules are used to block the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. Their mechanisms and selectivity can vary. Common blockers include Tranilast, which is reported to be a pore blocker, and SKF96365, which also blocks the channel's pore. Piperlongumine has been identified as a selective allosteric antagonist of TRPV2. It's crucial to note that many TRPV2 blockers are not perfectly selective and can interact with other TRP channels or cellular targets, which can contribute to off-target effects and cytotoxicity.
Q2: What are the primary causes of cytotoxicity observed with TRPV2 blockers in long-term experiments?
A2: Cytotoxicity in long-term experiments with TRPV2 blockers can stem from several sources:
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On-target effects: Prolonged inhibition of TRPV2-mediated calcium influx can disrupt essential cellular processes that rely on this signaling, such as cell survival, proliferation, and differentiation. In some cancer cells, loss of TRPV2 activity can increase resistance to apoptosis.
-
Off-target effects: Many blockers are not entirely specific to TRPV2 and can inhibit other ion channels or cellular proteins. These unintended interactions can trigger toxic signaling cascades.
-
Compound instability: Over long incubation periods, the blocker may degrade into toxic byproducts. The experimental medium and conditions (e.g., light exposure, temperature) can influence this degradation.
-
Cumulative toxicity: Even at concentrations that are non-toxic in short-term assays (e.g., 24-48 hours), continuous exposure over several days or weeks can lead to a gradual accumulation of cellular stress, eventually leading to cell death.
-
Metabolic effects: Some compounds can interfere with cellular metabolism, for example, by inducing oxidative stress, which becomes more pronounced over time.
Q3: How should I determine an appropriate starting concentration for a long-term experiment with a TRPV2 blocker?
A3: A systematic approach is recommended:
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Literature Review: Start by reviewing published studies that have used the same blocker in similar cell types or models to identify a potential concentration range.
-
Short-Term Dose-Response: Perform a short-term (e.g., 24 or 48-hour) dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability.
-
Select Sub-toxic Concentrations: For long-term studies, select concentrations that are well below the IC50 value and show minimal (e.g., <10-20%) cytotoxicity in your short-term assay. It is advisable to test a range of these sub-toxic concentrations.
-
Time-Course Experiment: Conduct a pilot experiment where you treat your cells with the selected sub-toxic concentrations over your intended long-term duration (e.g., 3, 5, 7 days), measuring viability at multiple time points to identify the onset of any delayed cytotoxicity.
Troubleshooting Guides
Problem: I am observing significant cell death in my long-term culture (>72 hours) with a TRPV2 blocker, even at concentrations that were non-toxic in a 48-hour assay.
Solution: This is a common issue related to cumulative toxicity or compound instability. Follow these troubleshooting steps:
-
Step 1: Verify the Blocker's Stability.
-
Action: Prepare fresh stock solutions and working solutions of the blocker immediately before each medium change. If possible, analyze the stability of the compound in your cell culture medium over time using methods like HPLC.
-
Rationale: The compound may be degrading into a more toxic substance over the extended incubation period.
-
-
Step 2: Implement Intermittent Dosing.
-
Action: Instead of continuous exposure, try an intermittent dosing schedule. For example, treat the cells for 24 hours, followed by a 24-hour "washout" period with fresh medium without the blocker.
-
Rationale: This can allow cells to recover from the pharmacological stress, reducing cumulative toxicity while still achieving a degree of target inhibition.
-
-
Step 3: Lower the Concentration Further.
-
Action: Reduce the concentration of the TRPV2 blocker by 50% or more from your current sub-toxic level and repeat the long-term experiment.
-
Rationale: The threshold for long-term cytotoxicity is often significantly lower than for short-term exposure.
-
-
Step 4: Use a Different Cytotoxicity Assay.
-
Action: If you are using a metabolic-based assay (e.g., MTT, WST-1), switch to an assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or Trypan Blue exclusion) or apoptosis (e.g., Annexin V staining).
-
Rationale: The blocker might be interfering with cellular metabolism without immediately killing the cells, leading to an overestimation of cytotoxicity in metabolic assays.
-
Problem: My cytotoxicity results are inconsistent across experiments.
Solution: Inconsistent results often point to issues with experimental variables or compound handling.
-
Step 1: Standardize Cell Seeding and Health.
-
Action: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for every experiment. Regularly check for mycoplasma contamination.
-
Rationale: Variations in cell number or health can significantly alter their sensitivity to a cytotoxic agent.
-
-
Step 2: Scrutinize Compound Preparation and Storage.
-
Action: Prepare stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive. Ensure complete solubilization of the compound in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent and non-toxic across all conditions.
-
Rationale: Improper storage can lead to compound degradation, while incomplete solubilization can cause inconsistent dosing.
-
-
Step 3: Control for Edge Effects in Multi-well Plates.
-
Action: When using 96-well plates, avoid using the outer wells for experimental conditions, as they are prone to evaporation. Instead, fill these wells with sterile PBS or medium.
-
Rationale: Evaporation in the outer wells can concentrate the blocker and other media components, leading to artificially high cytotoxicity.
-
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used TRPV2 blockers. Note that IC50 and EC50 values can vary significantly depending on the cell type, assay conditions, and specific endpoint being measured.
| Blocker | Target Mechanism | Reported IC50 / EC50 | Summary of Known Cytotoxic Effects / Notes |
| Tranilast | Pore Blocker | ~10 µM for TRPV2 inhibition | Approved for allergic diseases with known side effects. Can inhibit proliferation of some cancer cell lines. |
| SKF96365 | Pore Blocker | Varies by cell type | Non-selective; also blocks other TRP channels and store-operated calcium entry, which can lead to broad off-target cytotoxicity. |
| Piperlongumine (PL) | Allosteric Antagonist | IC50 = 4.6 µM for hTRPV2 | Anticancer activity is high in cell lines with high hTRPV2 expression. Can induce cell death through mitochondrial dysfunction and ROS production. |
| Ruthenium Red | Pore Blocker | Varies; non-selective | Broadly inhibits several TRP channels and other calcium channels, making it unsuitable for selective long-term studies due to high potential for off-target toxicity. |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using a Resazurin-Based Viability Assay
This protocol details a method for assessing cell viability over several days, which is crucial for establishing a non-toxic dosing regimen for long-term experiments.
Materials:
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Cells of interest
-
Complete cell culture medium
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TRPV2 blocker stock solution (e.g., in DMSO)
-
Sterile 96-well clear-bottom, black-walled plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for long-term growth. Incubate for 24 hours to allow for attachment.
-
Initial Treatment (Day 0): Prepare serial dilutions of the TRPV2 blocker in complete medium. Ensure the final vehicle concentration is constant and non-toxic (e.g., ≤0.1% DMSO). Remove the old medium from the cells and add 100 µL of the blocker-containing medium or vehicle control medium.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Medium Change and Re-treatment: Every 48-72 hours (depending on cell line metabolism), carefully remove the medium and replace it with 100 µL of freshly prepared blocker-containing or vehicle control medium.
-
Viability Assessment (at desired time points, e.g., Day 3, 5, 7): a. Add 10 µL of the resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be consistent across all plates and time points. c. Measure the fluorescence using a plate reader.
-
Data Analysis: a. Subtract the fluorescence reading of a "no-cell" blank control from all other readings. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells: % Viability = (Fluorescence_Treated / Fluorescence_Vehicle) * 100 c. Plot the % Viability against the blocker concentration for each time point to observe time-dependent cytotoxicity.
Protocol 2: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells, providing insight into the mechanism of cell death.
Materials:
-
Cells cultured in 6-well plates
-
TRPV2 blocker
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the TRPV2 blocker or vehicle control for the intended duration (e.g., 72 hours).
-
Cell Harvesting: a. Collect the culture supernatant from each well (to capture floating dead cells). b. Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or trypsin. c. Combine the detached cells with their corresponding supernatant.
-
Cell Staining: a. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates. c. Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (or cells with compromised membranes)
-
Visualizations
Caption: Workflow for determining a non-toxic long-term dosing regimen.
Caption: Decision tree for troubleshooting long-term cytotoxicity issues.
Technical Support Center: Vehicle Selection for In Vivo Administration of TRPV2 Antagonists
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting the appropriate vehicle for in vivo administration of Transient Receptor Potential Vanilloid 2 (TRPV2) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when selecting a vehicle for my TRPV2 antagonist?
The first and most critical step is to determine the solubility of your specific TRPV2 antagonist. Many small molecule antagonists, including those targeting ion channels, are hydrophobic (lipophilic) and have low aqueous solubility.[1] An initial solubility screen in various common solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, saline) is essential. This preliminary data will guide your choice of a suitable vehicle or determine if a more complex formulation strategy is required.
Q2: My TRPV2 antagonist is poorly soluble in water. What are my primary vehicle options?
For hydrophobic compounds, simple aqueous vehicles are often insufficient. You will likely need a formulation containing co-solvents, surfactants, or complexing agents to achieve the desired concentration and maintain stability. Common strategies include:
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Co-solvent Formulations: Using a mixture of a water-miscible organic solvent and an aqueous buffer. A widely used example is a combination of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline or PBS.[2][3]
-
Cyclodextrin Formulations: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that can encapsulate lipophilic drugs, enhancing their aqueous solubility.[4][5] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.[6]
-
Lipid-Based Formulations: For oral administration, lipid-based systems can improve absorption. For parenteral routes, nano-emulsions or liposomes can be employed to deliver hydrophobic payloads.[7][8]
Q3: How can I minimize vehicle-induced toxicity or experimental artifacts?
This is a critical consideration, as the vehicle itself can cause physiological effects that may confound experimental results.[9]
-
Minimize Organic Solvents: Keep the percentage of organic solvents like DMSO as low as possible. While useful for initial solubilization, high concentrations can cause local irritation, inflammation, or systemic toxicity.[9][10]
-
Conduct Vehicle-Only Control Groups: Always include a control group of animals that receives only the vehicle. This is crucial for distinguishing the effects of the TRPV2 antagonist from any effects of the delivery formulation.[11]
-
Consider the Route of Administration: A vehicle suitable for oral gavage may not be appropriate for intravenous (IV) or intraperitoneal (IP) injection. For example, high concentrations of some surfactants can cause hemolysis when administered intravenously.[10]
-
Review Literature: Check for studies that have used your intended vehicle and route of administration to identify potential known side effects, such as impacts on renal, liver, or gastrointestinal function.[9]
Troubleshooting Guide
Problem: My compound precipitates when I add the aqueous component to my co-solvent formulation.
This is a common issue when preparing formulations for hydrophobic compounds.
Solutions:
-
Change the Order of Addition: The order in which you mix components is critical. For a typical DMSO/Tween 80/Saline vehicle, the recommended method is to first dissolve the compound in DMSO, then add the surfactant (e.g., Tween 80, PEG300), mix thoroughly, and only then add the aqueous component (e.g., saline) dropwise while vortexing.[2][6] This prevents the compound from crashing out of the solution.
-
Increase Surfactant/Co-solvent Concentration: You may need to adjust the ratio of your formulation components. A slight increase in the percentage of Tween 80 or PEG300 can help maintain the compound's solubility in the final aqueous mixture.[2]
-
Use a Different Solubilizer: If a co-solvent system fails, consider using a cyclodextrin-based formulation. Cyclodextrins form inclusion complexes that can significantly increase the aqueous solubility of a compound.[12][13]
Problem: I'm observing unexpected behavioral or physiological changes in my vehicle-only control group.
This indicates that the vehicle itself is biologically active in your experimental model.
Solutions:
-
Reduce Component Concentrations: Try to lower the concentration of the potentially problematic excipient (e.g., DMSO, Cremophor EL). Even small changes can sometimes mitigate adverse effects.[10]
-
Switch Vehicles: If reducing concentrations is not feasible, you must select an alternative vehicle. For example, if a DMSO-based formulation is causing neurobehavioral effects, a cyclodextrin-based formulation might be a more inert option.[14][15]
-
Change the Route of Administration: An IP injection might be better tolerated than an IV bolus, or oral gavage might be an option if bioavailability is sufficient.
Data Summary: Common In Vivo Vehicles
The table below summarizes common vehicles used for administering poorly soluble compounds, providing a starting point for your selection process.
| Vehicle Type | Example Formulation | Max Recommended Concentration (Typical) | Advantages | Disadvantages & Potential Toxicities |
| Aqueous | Saline (0.9% NaCl), PBS | N/A | Isotonic, minimal toxicity, ideal for soluble compounds. | Unsuitable for most hydrophobic TRPV2 antagonists. |
| Co-Solvent | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2] | DMSO: <10% (IV/IP), <50% (Oral)[3] | High solubilizing power for many compounds. | DMSO can cause inflammation, interfere with assays, and have neurotoxic effects.[9] Some surfactants can cause hemolysis or hypersensitivity.[10] |
| Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in saline)[6] | SBE-β-CD/HP-β-CD: 20-40% | Excellent for increasing aqueous solubility, generally low toxicity.[5] | Can have dose-limiting renal toxicity at very high concentrations. May alter pharmacokinetics. |
| Lipid-Based | Corn Oil, Sesame Oil | N/A (for oral/subcutaneous) | Good for highly lipophilic compounds, can enhance oral absorption. | Not suitable for IV administration. Can cause sterile abscesses with subcutaneous injection. Variable absorption. |
Key Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG300/Tween-80/Saline Formulation
This protocol is adapted from a standard method for solubilizing hydrophobic compounds for in vivo use.[2]
Objective: To prepare a 1 mL solution of a TRPV2 antagonist at a final concentration of 2.5 mg/mL.
Materials:
-
TRPV2 Antagonist
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the TRPV2 antagonist in 100% DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
Initial Dilution: In a sterile tube, add 400 µL of PEG300.
-
Add Compound: Add 100 µL of your 25 mg/mL antagonist stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until fully mixed.
-
Final Aqueous Dilution: Slowly add 450 µL of sterile saline to the mixture, preferably drop by drop, while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
Final Inspection: Inspect the final solution. It should be clear and free of any visible precipitate. This formulation results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Logical Workflow for Vehicle Selection
The diagram below outlines a step-by-step decision-making process for selecting an appropriate vehicle for your TRPV2 antagonist.
Caption: Decision workflow for selecting an in vivo vehicle.
Simplified TRPV2 Signaling Pathway
This diagram shows a simplified overview of the TRPV2 signaling cascade upon activation.
Caption: Simplified TRPV2 channel activation and antagonism.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyclodextrins-for-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 5. nbinno.com [nbinno.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. dovepress.com [dovepress.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Allosteric Antagonist Modulation of TRPV2 by Piperlongumine Impairs Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Neurobehavioral Consequences of Traffic-Related Air Pollution [frontiersin.org]
- 15. Psychological Impact of Vehicle Exhaust Exposure: Insights from an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analyzing Potential Off-Target Effects of TRPV2 CRISPR Knockout
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and analyzing potential off-target effects during CRISPR-mediated knockout of the TRPV2 gene.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of a TRPV2 CRISPR knockout experiment?
A1: In a TRPV2 CRISPR knockout experiment, off-target effects are unintended modifications to the genome at locations other than the intended TRPV2 gene sequence. The CRISPR-Cas9 system is guided by a short guide RNA (sgRNA) to a specific location in the genome. However, the system can sometimes tolerate minor mismatches between the sgRNA and the DNA, leading to cleavage and subsequent mutations at these unintended sites.[1][2] Such off-target mutations can complicate the interpretation of experimental results, as any observed phenotype might be due to these unintended genetic changes rather than the knockout of TRPV2.
Q2: I am planning a TRPV2 knockout experiment. How can I predict potential off-target sites for my chosen sgRNA?
A2: Predicting potential off-target sites is a critical first step in mitigating unintended effects. This is primarily done using in silico (computational) tools that scan a reference genome for sequences similar to your TRPV2-targeting sgRNA.[1][3] These tools identify sites with a limited number of mismatches that are adjacent to a Protospacer Adjacent Motif (PAM), a short sequence required for Cas9 recognition. For a comprehensive analysis, it is advisable to use more than one prediction tool.
Commonly used in silico prediction tools include:
-
Cas-OFFinder: A fast and versatile tool that allows for customizable PAM sequences and mismatch numbers.
-
CRISPR-P: A web-based tool for designing and evaluating sgRNAs, including off-target prediction.
-
CHOPCHOP: A user-friendly tool for sgRNA design that also predicts off-target sites.
-
GUIDE-seq analysis software: While GUIDE-seq is an experimental method, its associated software can be used for analysis.
Q3: If my in silico analysis predicts potential off-target sites, does that guarantee off-target effects in my cells?
A3: No, the prediction of potential off-target sites does not automatically mean that off-target cleavage will occur in your experiment.[4] In silico tools primarily rely on sequence similarity. However, in a cellular environment, other factors such as the chromatin state (how accessible the DNA is), the specific variant of the Cas9 nuclease being used, and the method of delivery of the CRISPR components can all influence off-target activity.[5] Therefore, experimental validation is essential to confirm if the predicted sites are indeed being mutated in your experimental system.
Q4: What kind of misleading phenotypes could arise from off-target effects that might be confused with a true TRPV2 knockout phenotype?
-
Mutations in other members of the TRP family of ion channels (e.g., TRPV1, TRPV4) could alter the cell's response to thermal or mechanical stimuli.
-
Unintended mutations in genes integral to calcium signaling or apoptosis pathways could mimic the cellular effects of losing TRPV2 function.
-
Given that TRPV2 is involved in the immune system, off-target mutations in genes that regulate the release of cytokines or the activation of lymphocytes could interfere with immunological studies.[8]
Due to these possibilities, it is imperative to rigorously validate the on-target knockout and systematically assess for off-target mutations.
Q5: What experimental methods can I use to validate the predicted off-target sites in my TRPV2 knockout experiment?
A5: There are several established experimental methods to detect and quantify off-target mutations. These methods can be categorized as either "biased" (where you test specific, predicted sites) or "unbiased" (where you screen the entire genome).
-
Targeted Sequencing: This biased approach involves using PCR to amplify the predicted off-target locations from the genomic DNA of your CRISPR-edited cells. The resulting PCR products are then analyzed by next-generation sequencing (NGS) to detect the presence of insertions or deletions (indels), which are hallmarks of CRISPR-Cas9 activity.[4]
-
Unbiased Genome-wide Methods: Techniques such as GUIDE-seq, CIRCLE-seq, and Digenome-seq are designed to identify off-target sites across the entire genome, without being limited to prior predictions.[3][4] These methods are more comprehensive but are also more technically complex and have a higher cost.
A comparative summary of common experimental validation methods is provided in the table below.
Data Presentation: Comparison of Off-Target Detection Methods
| Method | Type | Principle | Advantages | Disadvantages |
| Targeted NGS | Biased | PCR amplification of predicted off-target sites followed by deep sequencing. | Highly sensitive for the interrogated sites; cost-effective for a limited number of targets. | Will not detect unanticipated off-target events. |
| GUIDE-seq | Unbiased | Integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag at the sites of DNA double-strand breaks (DSBs) within cells.[4] | Provides a highly sensitive and specific detection of off-target sites that occur within the cellular context. | Requires the transfection of a dsODN tag, which may not be feasible for all cell types. |
| CIRCLE-seq | Unbiased | In vitro cleavage of circularized genomic DNA by the Cas9-sgRNA complex, followed by sequencing of the resulting linearized DNA fragments.[4] | Very high sensitivity and does not require any modification of the cells. | As an in vitro method, it may not fully replicate the in vivo chromatin environment and could overestimate the number of off-target sites.[4] |
| Digenome-seq | Unbiased | In vitro digestion of purified genomic DNA with the Cas9-sgRNA complex, followed by whole-genome sequencing to identify cleavage sites.[3] | An unbiased method that does not necessitate cellular modifications. | Being an in vitro method, it is prone to false positives due to the uniform accessibility of naked DNA. |
| DISCOVER-Seq | Unbiased | Identifies the locations of DNA repair by using chromatin immunoprecipitation of the MRE11 DNA repair protein, followed by sequencing. | Detects off-target events in vivo without the need for cellular tags or in vitro digestion. | Can be less sensitive than other methods and involves a more complex protocol. |
Experimental Protocols
Here you will find detailed methodologies for the key experiments discussed in the FAQs.
Protocol 1: In Silico Prediction of Off-Target Sites
This protocol provides a general workflow for using computational tools to predict potential off-target sites for a TRPV2-targeting sgRNA.
-
Retrieve the TRPV2 Gene Sequence: Obtain the genomic DNA sequence for the human TRPV2 gene from a public database such as NCBI Gene or Ensembl.
-
Design sgRNAs: Utilize a CRISPR design tool (e.g., Benchling, CHOPCHOP) to create several sgRNAs that target an early exon of the TRPV2 gene. Targeting an early exon increases the probability of generating a non-functional protein.
-
Choose an In Silico Prediction Tool: Select one or more of the tools listed in the answer to Q2.
-
Input the sgRNA Sequence: Enter the 20-nucleotide guide sequence of your selected sgRNA into the chosen tool.
-
Define Genome and PAM: Specify the correct reference genome (e.g., Human GRCh38/hg38) and the PAM sequence corresponding to your Cas9 variant (e.g., NGG for Streptococcus pyogenes Cas9).
-
Set Mismatch Tolerance: Define the maximum number of mismatches you want to allow in the potential off-target sites. A typical starting point is between 3 and 5 mismatches.
-
Execute the Analysis: The tool will perform a genome-wide search and return a list of potential off-target sites, including their genomic coordinates, the number and positions of mismatches, and often a score indicating the likelihood of cleavage.
-
Prioritize Sites for Validation: Rank the list of predicted off-target sites based on the number of mismatches (fewer mismatches indicate a higher likelihood of cleavage) and their location in the genome (e.g., within the coding regions of other genes).
Protocol 2: Experimental Validation of Predicted Off-Target Sites via Targeted Next-Generation Sequencing
This protocol details the steps to experimentally validate predicted off-target sites in your TRPV2 knockout cell line.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both your TRPV2 CRISPR-edited cell population and a control population (e.g., unedited cells or cells treated with a non-targeting control sgRNA).
-
Primer Design: For each high-priority predicted off-target site identified in Protocol 1, design PCR primers that flank the site. The resulting amplicons should ideally be between 150 and 300 base pairs in length.
-
PCR Amplification: Carry out PCR for each predicted off-target site using the genomic DNA from your experimental and control samples.
-
NGS Library Preparation: Prepare the PCR amplicons for next-generation sequencing. This process typically involves ligating sequencing adapters and unique barcodes to each sample to enable multiplexing (sequencing multiple samples simultaneously).
-
Next-Generation Sequencing: Sequence the prepared libraries using an NGS platform such as an Illumina MiSeq or HiSeq. It is important to aim for a high read depth (e.g., >1000 reads per site) to reliably detect low-frequency indel events.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Employ a specialized tool like CRISPRESSO or a custom bioinformatics pipeline to identify and quantify the frequency of insertions and deletions (indels) at each off-target locus in your edited samples in comparison to the controls.
-
A statistically significant increase in the indel frequency at a predicted site in your edited sample is indicative of an off-target effect.
-
Mandatory Visualization
Diagram 1: TRPV2 Signaling Pathway in a Generalized Cell
Caption: TRPV2 signaling is activated by various stimuli, leading to calcium influx and downstream cellular responses.
Diagram 2: Experimental Workflow for Off-Target Analysis
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthego.com [synthego.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 5. youtube.com [youtube.com]
- 6. TRPV2 - Wikipedia [en.wikipedia.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in TRPV2 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Transient Receptor Potential Vanilloid 2 (TRPV2) functional assays.
Frequently Asked Questions (FAQs)
Q1: What is TRPV2 and why is its function studied?
A1: Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that allows ions like calcium (Ca²⁺) to pass through cell membranes.[1][2] It is involved in a wide range of physiological processes, including immune responses, glucose homeostasis, and apoptosis (programmed cell death).[3] Dysfunction of TRPV2 has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for drug development.[4]
Q2: What are the common functional assays for TRPV2?
A2: The most common functional assays for TRPV2 are calcium imaging and patch-clamp electrophysiology. Calcium imaging uses fluorescent dyes to measure the influx of calcium into cells upon channel activation. Patch-clamp electrophysiology directly measures the ion currents flowing through the channel, providing detailed information about its biophysical properties.
Q3: What are the primary sources of noise in TRPV2 functional assays?
A3: Noise in TRPV2 assays can originate from several sources, including:
-
High background fluorescence: This can be due to the intrinsic fluorescence of test compounds, the assay plate material, or the fluorescent dye itself.
-
Cellular stress: Unhealthy or overly confluent cells can exhibit "leaky" membranes, leading to a high basal intracellular calcium level and reducing the signal window.
-
Inconsistent cell plating: Uneven cell density across a microplate can lead to significant well-to-well variability.
-
Equipment fluctuations: Instability in the light source of a plate reader or electrical noise in a patch-clamp rig can introduce artifacts.
Q4: Which cell lines are recommended for TRPV2 functional assays?
A4: The choice of cell line is critical. It is often preferable to use a cell line with low endogenous TRPV2 expression, such as HEK293 or CHO cells, and then create a stable cell line that overexpresses the human TRPV2 gene.[5] This approach provides a more robust and reproducible signal compared to using cell lines with variable endogenous expression.[5] Using a corresponding knockout cell line, where the TRPV2 gene is deleted, can serve as an excellent negative control to confirm that the observed signal is indeed mediated by TRPV2.[4]
Troubleshooting Guide
This guide addresses specific issues that can arise during TRPV2 functional assays and offers potential solutions.
Issue 1: Low Signal or No Response to Agonist
| Possible Cause | Recommended Solution |
| Low TRPV2 Expression | Verify TRPV2 expression levels using techniques like qRT-PCR or Western blot. If expression is low, consider using a stable cell line with confirmed high expression. |
| Inactive Agonist | Prepare fresh agonist solutions. Some agonists, like Cannabidiol (CBD), can be sensitive to storage conditions. Validate the activity of a new batch of agonist on a control cell line with known responsiveness. |
| Suboptimal Agonist Concentration | Perform a dose-response curve to determine the optimal (EC₅₀ or EC₈₀) concentration for your specific cell line and assay conditions. |
| Inappropriate Assay Buffer | Ensure the buffer composition, particularly the extracellular calcium concentration, is optimal for TRPV2 activation. |
| Channel Desensitization | Some TRP channels can desensitize with repeated or prolonged agonist exposure. Allow for a sufficient washout period between agonist applications. |
| Species-Specific Differences | Be aware of pharmacological differences between species. For instance, human TRPV2 can be insensitive to agonists that activate rodent TRPV2.[6] |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| High Basal Intracellular Calcium | Use cells at a lower passage number and ensure they are not overly confluent. Optimize cell seeding density to avoid cellular stress. |
| Autofluorescence of Compounds | Screen all test compounds for intrinsic fluorescence at the excitation and emission wavelengths of your calcium indicator dye. |
| Leaky Cells | Ensure gentle handling of cells during plating and dye loading. Avoid harsh trituration or centrifugation steps. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium indicator dye and the loading time and temperature. Incomplete de-esterification of AM-ester dyes can lead to compartmentalization and high background. |
Issue 3: High Well-to-Well or Day-to-Day Variability
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use an automated cell counter to ensure accurate cell numbers. When plating, gently swirl the plate to ensure an even distribution of cells in each well. |
| Temperature Fluctuations | TRPV2 is sensitive to temperature.[4] Maintain a consistent temperature for your cells and reagents throughout the experiment. Use a temperature-controlled plate reader if possible. |
| Inconsistent Compound Addition | Use automated liquid handling systems for precise and consistent addition of agonists and antagonists. If performing manual additions, ensure consistent timing and technique. |
| Plate Edge Effects | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with sterile buffer or media. |
Experimental Protocols
Calcium Imaging Assay
This protocol provides a general framework for a no-wash, fluorescence-based calcium influx assay using a cell line stably overexpressing human TRPV2.
-
Cell Plating:
-
Harvest log-phase cells (e.g., HEK293-TRPV2) and determine cell density.
-
Seed cells into a 96-well or 384-well black-walled, clear-bottom plate at a pre-optimized density.
-
Incubate for 24-48 hours to allow for cell adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) and probenecid (to prevent dye extrusion).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR Tetra® or FlexStation®).
-
Set the instrument to record fluorescence at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
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Record a stable baseline fluorescence for 10-20 seconds.
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Use the instrument's integrated liquid handler to add the TRPV2 agonist (e.g., Cannabidiol) to the wells.
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Continue recording the fluorescence signal for 2-5 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
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Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
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Normalize the response to a positive control (e.g., a maximal concentration of agonist) or express as a percentage of the maximal response.
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Table 1: Comparison of Common Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Pros | Cons |
| Fluo-4 AM | 494 | 516 | High fluorescence increase upon Ca²⁺ binding, good signal-to-noise. | Can be prone to compartmentalization. |
| Calcium 6 | 495 | 525 | Improved signal-to-noise and cell retention compared to Fluo-4. | Higher cost. |
| Fura-2 AM | 340/380 | 510 | Ratiometric dye, which corrects for uneven dye loading and cell thickness. | Requires a reader capable of dual-wavelength excitation. |
Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to directly measure TRPV2 channel currents.
-
Cell Preparation:
-
Plate cells expressing TRPV2 onto glass coverslips 24-48 hours before the experiment.
-
Use low-density plating to facilitate patching of individual cells.
-
-
Solutions:
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External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
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Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
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Approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal").
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Rupture the cell membrane under the pipette tip to achieve the "whole-cell" configuration.
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Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
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Apply voltage ramps or steps to elicit currents.
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Perfuse the cell with an agonist-containing external solution to record TRPV2-mediated currents.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to the agonist.
-
Construct current-voltage (I-V) curves from the voltage-step or ramp protocols.
-
Analyze channel kinetics (activation, deactivation, desensitization).
-
Visualizations
Signaling Pathways and Workflows
References
- 1. The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Transient Receptor Potential Vanilloid Type 2 (TRPV2) Channel–A New Druggable Ca2+ Pathway in Red Cells, Implications for Red Cell Ion Homeostasis [frontiersin.org]
- 3. TRPV2 - Wikipedia [en.wikipedia.org]
- 4. TRPV2 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 5. accegen.com [accegen.com]
- 6. TRPV2 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
dealing with receptor desensitization in TRPV2 activation studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to receptor desensitization in TRPV2 activation studies.
Troubleshooting Guides
Problem 1: Rapid Signal Decay or Current Rundown After Initial Agonist Application
Q: My TRPV2-mediated calcium signal or whole-cell current rapidly decreases after the first stimulation. How can I prevent this?
A: This phenomenon is characteristic of calcium-dependent desensitization, a primary challenge in studying TRPV2. The influx of Ca²⁺ upon channel activation triggers a signaling cascade that leads to channel inactivation. Here are strategies to mitigate this issue:
-
For Electrophysiology (Patch-Clamp):
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Supplement Intracellular Solution with PIP₂: The primary mechanism of TRPV2 desensitization is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) from the cell membrane.[1][2] Including a soluble form of PIP₂, such as diC8-PIP₂ (100 µM), in your patch pipette solution can help replenish membrane PIP₂ levels and has been shown to significantly reduce current rundown.[1]
-
Use a Ca²⁺-Free Extracellular Solution: To confirm that the desensitization is Ca²⁺-dependent, you can perform control experiments where the extracellular bath solution is nominally free of Ca²⁺ (e.g., by replacing CaCl₂ with MgCl₂ and adding a Ca²⁺ chelator like EGTA).[1] In the absence of extracellular Ca²⁺, desensitization should be markedly reduced.[1]
-
Incorporate ATP in the Intracellular Solution: Recovery from desensitization requires the resynthesis of PIP₂, a process that is dependent on ATP.[1] Ensure your intracellular solution contains a sufficient concentration of ATP (typically 1-5 mM) to support this process.
-
-
For Calcium Imaging:
-
Minimize Agonist Exposure Time: Use the lowest effective concentration of your agonist and apply it for the shortest duration possible to elicit a measurable response. This limits the initial Ca²⁺ influx and subsequent desensitization.
-
Allow for Sufficient Recovery Time: Recovery from desensitization can take several minutes as it depends on the resynthesis of PIP₂.[1] When performing experiments with repeated stimulations, ensure there is an adequate wash-out and recovery period (e.g., 5-10 minutes) between agonist applications.
-
Consider Agonist Choice: Different agonists may induce varying degrees of desensitization. For instance, repeated applications of cannabidiol (CBD) and cannabidivarin (CBDV) have been shown to cause significant desensitization of TRPV2 channels.[3] If you observe rapid desensitization with one agonist, consider trying another or using a combination of agonists at lower concentrations, as CBD has been shown to sensitize TRPV2 to activation by 2-APB.
-
Problem 2: Distinguishing Between Receptor Desensitization and Cell Health Issues
Q: How can I be sure that the loss of signal I'm observing is due to desensitization and not due to cytotoxicity or poor cell health?
A: This is a critical control to include in your experiments. Here’s how you can differentiate between these possibilities:
-
Use a Positive Control for Cell Viability: At the end of your experiment, apply a robust, non-specific stimulus to confirm that the cells are still viable and capable of responding.
-
For calcium imaging, applying a calcium ionophore like ionomycin (e.g., 1 µM) will elicit a large Ca²⁺ influx in healthy cells, irrespective of TRPV2 channel state. A strong response to ionomycin after the loss of response to your TRPV2 agonist indicates that the cells are still viable and the initial signal loss was likely due to desensitization.
-
For electrophysiology, you can monitor the cell's resting membrane potential and input resistance throughout the recording. A stable baseline suggests good cell health.
-
-
Visual Inspection: Observe the morphology of the cells under the microscope. Cells undergoing apoptosis or necrosis will often show signs of membrane blebbing, shrinkage, or detachment from the culture surface.
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Trypan Blue Exclusion Assay: For endpoint assays, you can use a trypan blue stain to quantify the percentage of viable cells in your culture after the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TRPV2 desensitization?
A1: The primary mechanism is Ca²⁺-dependent desensitization mediated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) .[1][2][4] The influx of calcium through the activated TRPV2 channel is believed to activate a calcium-sensitive phospholipase C (PLC). PLC then cleaves PIP₂ in the plasma membrane, and this depletion of PIP₂ leads to the inactivation or desensitization of the TRPV2 channel.[1] Unlike some other TRP channels, calmodulin (CaM) does not appear to play a major role in TRPV2 desensitization.[1][2]
Q2: How long does it take for TRPV2 to recover from desensitization?
A2: Recovery from desensitization is dependent on the resynthesis of membrane PIP₂.[1] This process can take several minutes and requires intracellular ATP.[1] In experimental setups, a wash-out period of 5-10 minutes between agonist applications is often used to allow for at least partial recovery.[3]
Q3: Do all TRPV2 agonists cause the same degree of desensitization?
A3: Different agonists can induce varying rates and extents of desensitization. The degree of desensitization is often dependent on the magnitude of the initial Ca²⁺ influx they cause. While comprehensive comparative data is limited, studies have shown that repeated applications of agonists like CBD and CBDV lead to significant desensitization.[3] It is advisable to empirically determine the desensitization profile for your specific agonist and experimental conditions.
Q4: Can I use protein kinase inhibitors to prevent desensitization?
A4: While protein kinase C (PKC) and protein kinase A (PKA) are known to modulate the activity of other TRP channels, the primary driver of rapid, Ca²⁺-dependent desensitization in TRPV2 is PIP₂ hydrolysis.[1][5] Therefore, targeting PKC or PKA may not be the most effective strategy to prevent this specific form of inactivation. The most direct method is to support PIP₂ levels, for example, by including it in the intracellular recording solution.[1]
Q5: My agonist (e.g., 2-APB) seems to have off-target effects. How do I confirm my signal is TRPV2-specific?
A5: This is a common challenge as many TRPV2 activators are not highly specific.[6] To ensure your observations are TRPV2-mediated, you should:
-
Use a specific TRPV2 antagonist, such as Loratadine, to see if it blocks the response.
-
Perform experiments in a heterologous expression system (e.g., HEK293T cells) and compare the response in cells transfected with TRPV2 versus untransfected or mock-transfected control cells. The response should only be present in the TRPV2-expressing cells.
-
If available, use knockout/knockdown models (e.g., siRNA) to confirm the absence of a response when TRPV2 is not present.
Data Summary
Table 1: Desensitization of Rat TRPV2 with Repeated Agonist Application
| Agonist | Concentration | Number of Applications | Change in Current Density (Second vs. First Application) | Reference |
| Cannabidivarin (CBDV) | 10 µM | 2 | Significant Decrease | [3] |
| Cannabidiol (CBD) | 10 µM | 2 | Significant Decrease | [3] |
Note: The second application was given 5-10 minutes after the first. "Significant Decrease" indicates a statistically significant reduction in the current density upon the second stimulation.
Table 2: Solutions for Whole-Cell Patch-Clamp to Study/Mitigate Desensitization
| Solution Type | Component | Concentration (mM) | Purpose | Reference |
| Intracellular Pipette Solution | CsCl or K-gluconate | 110-140 | Main salt | [1] |
| MgCl₂ | 1-2 | [1] | ||
| HEPES | 10 | pH buffer | [1] | |
| EGTA | 1-10 | Ca²⁺ chelator | [1] | |
| ATP | 1-5 | Energy source for PIP₂ resynthesis | [1] | |
| diC8-PIP₂ | 0.1 | To reduce desensitization | [1] | |
| Extracellular (Bath) Solution | NaCl | 145 | Main salt | [1] |
| KCl | 5 | [1] | ||
| MgCl₂ | 1.5 | [1] | ||
| HEPES | 10 | pH buffer | [1] | |
| Glucose | 10 | Energy source | [1] | |
| CaCl₂ | 1.8 | Ca²⁺ source | [1] | |
| Ca²⁺-Free Extracellular Solution | NaCl | 145 | Main salt | [1] |
| KCl | 5 | [1] | ||
| MgCl₂ | 1.5 | [1] | ||
| EGTA | 1 | Ca²⁺ chelator | [1] | |
| HEPES | 10 | pH buffer | [1] | |
| Glucose | 10 | Energy source | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess TRPV2 Desensitization
-
Cell Preparation: Plate cells expressing TRPV2 (e.g., transfected HEK293T or F-11 cells) on glass coverslips 24-48 hours before the experiment.
-
Solutions: Prepare the intracellular and extracellular solutions as detailed in Table 2. Filter all solutions.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 1-4 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the standard extracellular solution containing 1.8 mM CaCl₂.
-
Establish a giga-ohm seal (>1 GΩ) on a target cell and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to dialyze with the intracellular solution for a few minutes.
-
To induce and measure desensitization: Apply the TRPV2 agonist (e.g., 1 mM 2-APB) via a perfusion system for a prolonged duration (e.g., 60 seconds).
-
Record the current response. Desensitization is quantified as the ratio of the steady-state current at the end of the application (I_ss) to the peak initial current (I_peak).
-
To test the effect of PIP₂: Use an intracellular solution containing 100 µM diC8-PIP₂ and repeat the agonist application. Compare the I_ss/I_peak ratio to control recordings.
-
To confirm Ca²⁺-dependence: Switch the perfusion to the Ca²⁺-free extracellular solution and repeat the agonist application. The I_ss/I_peak ratio should be close to 1.
-
Protocol 2: Calcium Imaging to Observe Desensitization and Recovery
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a Ca²⁺ indicator dye (e.g., 2 µM Fura-2 AM or a genetically encoded indicator like GCaMP) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C, according to the manufacturer's protocol.
-
Washing: Gently wash the cells two to three times with the imaging buffer (e.g., standard extracellular solution from Table 2) to remove excess dye.
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a stable baseline fluorescence signal.
-
First Stimulation: Perfuse the cells with the TRPV2 agonist and record the change in fluorescence intensity.
-
Wash and Recovery: Perfuse with agonist-free buffer for an extended period (e.g., 5-10 minutes).
-
Second Stimulation: Re-apply the same concentration of the agonist and record the response. A diminished response compared to the first stimulation indicates desensitization.
-
Viability Control: At the end of the experiment, apply a calcium ionophore (e.g., 1 µM ionomycin) to confirm cell health and the ability to generate a Ca²⁺ signal.
-
Visualizations
Caption: Ca²⁺-dependent desensitization pathway of the TRPV2 channel.
Caption: Troubleshooting workflow for rapid signal decay in TRPV2 experiments.
References
- 1. Ca2+-Dependent Desensitization of TRPV2 Channels Is Mediated by Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+-dependent desensitization of TRPV2 channels is mediated by hydrolysis of phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ca2+-Dependent Desensitization of TRPV2 Channels Is Mediated by Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate | Journal of Neuroscience [jneurosci.org]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
Validation & Comparative
comparing the efficacy of Tranilast and SKF96365 for TRPV2 inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two commonly used inhibitors of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel: Tranilast and SKF96365. The objective of this document is to present a clear, data-driven comparison to aid researchers in selecting the appropriate inhibitor for their experimental needs. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Efficacy Comparison
The inhibitory potency of Tranilast and SKF96365 against the TRPV2 channel has been evaluated in multiple studies. The following table summarizes the available quantitative data for easy comparison. Both compounds are noted to be non-selective cation channel blockers.
| Compound | Target | Reported IC50/ID50 | Cell Type | Species | Reference |
| Tranilast | TRPV2 | ~10 µM (ID50) | Not specified | Not specified | [1] |
| TRPV2 | ≥ 10 µM | HEK293 | Mouse | [2] | |
| SKF96365 | TRPV2 | 100 µM (pIC50 = 4.0) | Not specified | Human | [1] |
| TRPV2 | ≥ 10 µM | HEK293 | Mouse | [2] |
Mechanism of Action and Cellular Effects
Tranilast has been identified as a pore blocker of the TRPV2 channel.[1] Its inhibitory action on TRPV2 has been shown to attenuate cognitive impairment in a model of Alzheimer's disease by reducing amyloid β-induced calcium influx and modulating downstream signaling pathways involving CaMKII, GSK-3β, and CREB.[3]
SKF96365 is also known to block the TRPV2 channel pore.[1] Beyond its effect on TRPV2, SKF96365 is a widely recognized inhibitor of store-operated calcium entry (SOCE) and other TRP channels, and has also been shown to potently inhibit low-voltage-activated T-type calcium channels.[4][5][6] Its application in studies of viral infection has demonstrated that inhibition of TRPV2 activity can promote antiviral responses.[7]
Experimental Protocols
Detailed methodologies for assessing the inhibitory effects of Tranilast and SKF96365 on TRPV2 are crucial for reproducible research. Below are representative protocols for two common assays: calcium imaging and whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) following TRPV2 activation and its inhibition.
1. Cell Preparation:
- Culture HEK293 cells stably expressing TRPV2 on glass coverslips.
- Grow cells to 70-80% confluency before the experiment.
2. Dye Loading:
- Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).
- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells three times with the physiological salt solution to remove extracellular dye.
- Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
3. Imaging:
- Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Continuously perfuse the cells with the physiological salt solution.
- Excite Fura-2 alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
- Establish a stable baseline fluorescence ratio (F340/F380).
4. Compound Application and Data Acquisition:
- Perfuse the cells with a solution containing the desired concentration of Tranilast or SKF96365 for a pre-incubation period (e.g., 5-15 minutes).
- To activate TRPV2, apply a known agonist, such as 2-aminoethoxydiphenyl borate (2-APB) or probenecid, in the continued presence of the inhibitor.
- Record the changes in the F340/F380 ratio over time. An increase in the ratio indicates an increase in [Ca²⁺]i.
- At the end of each experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios using a calcium-free solution with EGTA and a high calcium solution with a calcium ionophore (e.g., ionomycin), respectively.
5. Data Analysis:
- Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2.
- Compare the agonist-induced calcium influx in the presence and absence of the inhibitors to determine the percentage of inhibition and calculate the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents flowing through the TRPV2 channel.
1. Cell Preparation:
- Use HEK293 cells stably expressing TRPV2, plated at a low density on glass coverslips.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).
3. Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Mount the coverslip in a recording chamber on the stage of an inverted microscope.
- Establish a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
4. Compound Application and Data Acquisition:
- Apply voltage ramps or steps to elicit TRPV2 currents.
- Establish a stable baseline current.
- Perfuse the cell with the external solution containing the desired concentration of Tranilast or SKF96365.
- After a pre-incubation period, co-apply a TRPV2 agonist (e.g., 2-APB) with the inhibitor.
- Record the changes in the whole-cell current.
5. Data Analysis:
- Measure the peak current amplitude in response to the agonist in the presence and absence of the inhibitor.
- Calculate the percentage of inhibition for each concentration of the compound.
- Plot a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Visualizations
The following diagrams illustrate the TRPV2 signaling pathway and a comparative experimental workflow for evaluating the inhibitors.
References
- 1. TRPV2 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Novel inhibitor candidates of TRPV2 prevent damage of dystrophic myocytes and ameliorate against dilated cardiomyopathy in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Transient Receptor Potential Vanilloid 2 (TRPV2) Channel Facilitates Virus Infection Through the Ca2+‐LRMDA Axis in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating TRPV2 as a Therapeutic Target: A Comparison of Genetic and Pharmacological Tools
The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel implicated in a diverse range of physiological and pathological processes.[1][2] Its roles in immune response, cancer progression, and neuronal development have positioned it as a compelling, albeit challenging, therapeutic target.[1][2][3][4] Overexpression of TRPV2 has been noted in various cancers, and its modulation can influence critical cellular functions such as apoptosis, making it a focal point for drug discovery.[1][2]
This guide provides a comparative overview of the primary genetic and pharmacological tools used to validate TRPV2, offering researchers a framework for designing robust experimental strategies. We present quantitative comparisons, detailed experimental protocols, and workflow diagrams to facilitate a clear understanding of each approach.
Genetic Tools for Target Validation
Genetic modification offers the most direct way to probe the function of a target protein by either eliminating its expression (knockout) or reducing it (knockdown). This approach provides high specificity, linking the gene directly to a cellular phenotype.
Comparison of Genetic Tools
| Feature | CRISPR/Cas9 | RNA Interference (siRNA/shRNA) |
| Mechanism | Creates double-strand breaks in DNA, leading to gene knockout via error-prone repair or knock-in via homologous recombination. | Post-transcriptional gene silencing by degrading target mRNA. |
| Effect | Permanent gene knockout (stable cell line). | Transient gene knockdown. |
| Efficiency | High, can achieve >90% knockout. | Variable (50-90% knockdown), often incomplete. |
| Specificity | High, but potential for off-target DNA cleavage exists. | Moderate, prone to off-target mRNA silencing. |
| Typical Use Case | Generating stable knockout cell lines or animal models for definitive function-phenotype linkage. | Rapid, transient screening of gene function; useful when complete knockout is lethal. |
| Workflow Duration | Weeks to months (for stable clone selection). | Days. |
Experimental Protocol: CRISPR/Cas9-Mediated Knockout of TRPV2 in HEK293 Cells
This protocol outlines a standard workflow for generating a TRPV2 knockout cell line.[5][6][7]
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
TRPV2-specific single guide RNA (sgRNA) constructs (at least two different sgRNAs recommended)
-
Cas9 nuclease expression plasmid (or Cas9 protein)
-
Transfection reagent (e.g., Lipofectamine)
-
Genomic DNA extraction kit
-
PCR reagents for genomic cleavage detection (GCD) assay
-
96-well plates for clonal selection
Procedure:
-
Design and Preparation:
-
Design sgRNAs targeting an early exon of the TRPV2 gene to ensure a frameshift mutation.
-
Clone sgRNAs into a suitable expression vector.
-
Culture HEK293 cells to 70-80% confluency in a 6-well plate.[7]
-
-
Transfection:
-
Co-transfect the Cas9 nuclease plasmid and the sgRNA expression plasmid into HEK293 cells according to the manufacturer's protocol for your transfection reagent.[7]
-
Include a negative control (e.g., a non-targeting sgRNA).
-
-
Assessment of Editing Efficiency (48-72 hours post-transfection):
-
Harvest a portion of the transfected cell population.
-
Extract genomic DNA.
-
Amplify the genomic region surrounding the sgRNA target site via PCR.
-
Perform a genomic cleavage detection assay (e.g., T7 Endonuclease I or Surveyor assay) to estimate the percentage of modified alleles.
-
-
Clonal Isolation:
-
If editing efficiency is sufficient (>20%), dilute the remaining transfected cells into 96-well plates to an average density of 0.5 cells/well for single-cell cloning.
-
Culture the single-cell colonies for 2-3 weeks until they are large enough to be expanded.
-
-
Screening and Validation:
-
Expand individual clones into larger culture vessels.
-
Screen each clone for TRPV2 knockout using:
-
Genotyping: Sequence the target genomic locus to confirm the presence of indel mutations.
-
Protein Expression Analysis: Perform a Western blot to confirm the absence of the TRPV2 protein.
-
Functional Assay: Use a functional assay, such as calcium imaging with a known TRPV2 agonist, to confirm the loss of channel activity.
-
-
Visualization: CRISPR/Cas9 Knockout Workflow
References
- 1. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV Channels | Transient Receptor Potential Channels | Tocris Bioscience [tocris.com]
- 3. Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation [cellphysiolbiochem.com]
- 4. The dynamic TRPV2 ion channel proximity proteome reveals functional links of calcium flux with cellular adhesion factors NCAM and L1CAM in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Comparative Analysis of TRPV2 Antagonists in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Transient Receptor Potential Vanilloid 2 (TRPV2) antagonists across different cell lines. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
The TRPV2 channel, a non-selective cation channel, has emerged as a significant target in various physiological and pathological processes, including cancer progression, immune response, and cardiac function. Its role in mediating calcium influx makes it a compelling subject for therapeutic intervention. This guide focuses on a comparative analysis of several known TRPV2 antagonists, presenting their efficacy in different cell lines to facilitate informed decisions in experimental design and drug discovery.
Quantitative Comparison of TRPV2 Antagonist Efficacy
The inhibitory potency of TRPV2 antagonists is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist that is required to inhibit 50% of the TRPV2 activity. The following table summarizes the reported IC50 values for various TRPV2 antagonists in different cell lines. It is important to note that experimental conditions can influence these values.
| Antagonist | Cell Line | Cell Type | IC50 Value | Assay Type |
| Piperlongumine | U251 | Human Glioblastoma | 3.0 µM | Cell Viability |
| U87 | Human Glioblastoma | 6.6 µM | Cell Viability | |
| YKG1 | Human Glioblastoma | 4.7 µM | Cell Viability | |
| D8TRG/06MG | Human Glioblastoma | 6.6 µM | Cell Viability | |
| Endothelial Brain Cells | Human | 1.6 µM | Cell Viability | |
| hTRPV2-transfected | HEK293T | 4.6 µM | Calcium Influx | |
| Tranilast | hTRPV2-transfected | HEK293T | 2.3 µM | Calcium Influx |
| Loratadine | Mouse Endometrial Stromal Cells | Murine | Potent antagonist; specific IC50 not provided | Calcium Influx, Cell Proliferation |
| Ruthenium Red | hTRPV2-transfected | HEK293 | 159 nM | Electrophysiology |
| SKF-96365 | - | - | IC50 for TRPV2 not specified | - |
| Cannabidiol (CBD) | - | - | Primarily an agonist (EC50 = 3.7 µM, rat TRPV2); antagonistic effects context-dependent | Calcium Influx |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Understanding these protocols is crucial for interpreting the results and designing future experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the TRPV2 antagonist for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in sterile PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Calcium Influx Assay (Fluo-4 AM)
This assay measures changes in intracellular calcium concentration, a direct indicator of TRPV2 channel activity.
-
Cell Seeding: Cells are seeded on glass-bottom dishes or 96-well black-walled plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C. Fluo-4 AM is cell-permeant and is cleaved by intracellular esterases to the fluorescent, calcium-chelating form, Fluo-4.
-
Washing: Cells are washed with buffer to remove excess dye.
-
Antagonist Incubation: Cells are pre-incubated with the TRPV2 antagonist at various concentrations.
-
Agonist Stimulation: A known TRPV2 agonist (e.g., Cannabidiol or heat) is added to stimulate calcium influx through the TRPV2 channels.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
IC50 Calculation: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal, and the IC50 is determined from the dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV2 channels.
-
Cell Preparation: A single cell expressing TRPV2 is selected.
-
Pipette Positioning: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane.
-
Seal Formation: A tight seal (gigaohm seal) is formed between the pipette and the cell membrane.
-
Membrane Rupture: The patch of membrane under the pipette is ruptured to gain electrical access to the cell's interior.
-
Current Recording: The membrane potential is clamped at a specific voltage, and the currents flowing across the membrane are recorded.
-
Drug Application: The TRPV2 agonist and antagonist are applied to the cell, and the changes in the recorded current are measured.
-
IC50 Calculation: The IC50 value is determined by quantifying the reduction in the agonist-induced current at different antagonist concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving TRPV2 and a typical experimental workflow for evaluating TRPV2 antagonists.
References
A Researcher's Guide to Validating On-Target Engagement of TRPV2 Inhibitors In Vivo
For researchers, scientists, and drug development professionals, confirming that a therapeutic inhibitor reaches and interacts with its intended target within a living organism is a critical step in preclinical development. For the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a promising target in indications ranging from cardiomyopathy to cancer, this in vivo validation presents unique challenges due to a scarcity of specific pharmacological tools and direct imaging agents.
This guide provides a comparative overview of the predominant, often indirect, methods currently employed to validate on-target engagement of TRPV2 inhibitors in vivo. We will delve into the experimental protocols for key methodologies, present comparative data in a structured format, and visualize the underlying biological and experimental frameworks.
Comparison of In Vivo On-Target Engagement Validation Methods
Validating the in vivo efficacy of TRPV2 inhibitors largely relies on a combination of pharmacodynamic readouts in relevant disease models, ex vivo analysis following in vivo drug administration, and the crucial use of genetic models to confirm target specificity. The following table summarizes and compares these approaches.
| Method | Description | Advantages | Disadvantages | Key Readouts |
| Pharmacodynamic Readouts in Disease Models | Administration of the TRPV2 inhibitor to an animal model of a disease where TRPV2 is implicated, followed by measurement of a relevant physiological or pathological outcome. | Provides direct evidence of therapeutic efficacy in a disease context. | Indirect assessment of target engagement; the observed effect could be due to off-target pharmacology. Requires a well-characterized animal model. | Changes in cardiac function (e.g., echocardiography), tumor volume and weight, apoptosis markers (e.g., cleaved caspase-3, cleaved PARP). |
| Ex Vivo Analysis Post-In Vivo Dosing | The inhibitor is administered to the animal, after which tissues or cells are isolated to measure TRPV2 activity or downstream signaling. | Allows for more direct measurement of target modulation in a physiological context after systemic exposure. Can confirm the inhibitor reaches the target tissue. | Does not provide real-time information on target engagement in the living animal. Potential for artifacts during tissue processing. | Inhibition of agonist-induced calcium influx in isolated cells, changes in downstream protein phosphorylation or gene expression. |
| Genetic Knockout/Knockdown Models | The effect of the TRPV2 inhibitor is compared between wild-type animals and animals in which the TRPV2 gene has been knocked out or its expression knocked down. | Provides the strongest evidence that the inhibitor's effect is mediated through TRPV2. | Development of knockout models can be challenging and time-consuming. Perinatal lethality has been reported for global TRPV2 knockout mice.[1] | Abolition or significant reduction of the inhibitor's effect in the knockout/knockdown model compared to the wild-type. |
| Biomarker Analysis | Measurement of downstream signaling molecules known to be modulated by TRPV2 activity in tissues or biofluids following inhibitor administration. | Can provide a quantitative measure of target engagement and pharmacodynamic effect. May be translatable to clinical studies. | Requires well-validated biomarkers of the TRPV2 signaling pathway, which are not yet fully established for in vivo applications. | Changes in the expression or phosphorylation status of proteins in pathways like Wnt/β-catenin.[2] |
Key Experimental Protocols
Pharmacodynamic Assessment in a Cardiomyopathy Model
This protocol is adapted from studies using dystrophic hamsters, which exhibit cardiomyopathy, to assess the in vivo efficacy of TRPV2 inhibitors.[1]
Objective: To determine if a TRPV2 inhibitor can ameliorate cardiac dysfunction in a relevant animal model.
Methodology:
-
Animal Model: Use of J2N-k dystrophic/cardiomyopathic hamsters.
-
Dosing: Administer the TRPV2 inhibitor or vehicle control to hamsters (e.g., for 3 weeks).
-
Echocardiography:
-
Anesthetize the hamsters.
-
Perform transthoracic echocardiography at baseline and at the end of the treatment period.
-
Measure key parameters of cardiac function, including Left Ventricular End-Diastolic Dimension (LVDd), Left Ventricular End-Systolic Dimension (LVDs), and Fractional Shortening (FS).
-
-
Data Analysis: Compare the changes in echocardiography parameters between the inhibitor-treated and vehicle-treated groups. A significant improvement in the treated group suggests on-target efficacy.
In Vivo Efficacy and Ex Vivo Target Validation in a Cancer Xenograft Model
This protocol outlines a common workflow for assessing a TRPV2 inhibitor's anti-cancer effects and confirming target engagement in tumor tissue.[3][4]
Objective: To evaluate the anti-tumor activity of a TRPV2 inhibitor and its effect on apoptosis, a downstream consequence of TRPV2 modulation in some cancers.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells that express TRPV2.
-
Dosing: Once tumors are established, mice are treated with the TRPV2 inhibitor, vehicle control, or a combination with a standard chemotherapeutic agent.
-
Tumor Growth Monitoring: Tumor volume and mouse weight are measured regularly throughout the study.
-
Ex Vivo Analysis:
-
At the end of the study, tumors are excised.
-
A portion of the tumor is homogenized for Western blot analysis to measure levels of apoptosis markers such as cleaved PARP and cleaved caspase-3.
-
Another portion can be used to prepare single-cell suspensions for ex vivo calcium imaging to assess the inhibitor's effect on TRPV2 channel activity.
-
Ex Vivo Calcium Imaging to Confirm Target Engagement
This protocol describes how to measure TRPV2-mediated calcium influx in cells isolated from an animal previously treated with a TRPV2 inhibitor.
Objective: To directly assess if the administered inhibitor has reached the target tissue and is capable of blocking TRPV2 channel function.
Methodology:
-
In Vivo Dosing: Administer the TRPV2 inhibitor or vehicle to the animal.
-
Tissue/Cell Isolation: After a defined period, isolate the target tissue (e.g., tumor, heart) and prepare a single-cell suspension.
-
Calcium Imaging:
-
Load the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with a TRPV2 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or Cannabidiol (CBD)).[1]
-
Measure the change in intracellular calcium concentration using a fluorescence microscope or plate reader.
-
-
Data Analysis: Compare the agonist-induced calcium influx in cells from inhibitor-treated versus vehicle-treated animals. A blunted response in the treated group indicates on-target engagement.
Visualizing the Pathways and Processes
TRPV2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving TRPV2. Activation by stimuli such as Insulin-like Growth Factor 1 (IGF-1) can lead to its translocation to the plasma membrane, resulting in calcium influx and modulation of downstream pathways like Wnt/β-catenin.
Caption: Simplified TRPV2 signaling cascade.
Experimental Workflow for In Vivo Validation
This diagram outlines the general workflow for validating a TRPV2 inhibitor in an in vivo setting, integrating pharmacodynamic readouts and ex vivo analysis.
Caption: General experimental workflow.
References
- 1. Novel inhibitor candidates of TRPV2 prevent damage of dystrophic myocytes and ameliorate against dilated cardiomyopathy in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TRPV2 channel inhibitors attenuate fibroblast differentiation and contraction mediated by keratinocyte-derived TGF-β1 in an in vitro wound healing model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a New TRPV2 Antagonist: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel TRPV2 antagonists. It offers a comparative analysis of known antagonists, detailed experimental protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Performance of Known TRPV2 Antagonists
The following table summarizes the inhibitory concentrations (IC50) of several well-characterized TRPV2 antagonists. These values provide a benchmark for evaluating the potency of a new chemical entity.
| Antagonist | IC50 (µM) | Cell Type | Assay | Reference |
| Tranilast | ~10 - 100 | HEK293 expressing mTRPV2 | Ca2+ influx | [1] |
| SKF96365 | ~100 | HEK293 | Ca2+ influx | [1] |
| Loratadine | 3 | HEK293 | Ca2+ influx / Patch Clamp | [2] |
| Piperlongumine | 2.3 (hTRPV2) | Glioblastoma cell lines | Ca2+ influx | [3] |
| Ruthenium Red | 0.6 | Not Specified | Not Specified | [4] |
| SET2 | 0.46 | Not Specified | Not Specified | [5] |
Comparative Performance of Known TRPV2 Agonists
This table provides the effective concentrations (EC50) for common TRPV2 agonists, which are essential for stimulating channel activity in antagonist screening assays.
| Agonist | EC50 (µM) | Species Specificity | Reference |
| 2-Aminoethoxydiphenyl borate (2-APB) | ~129 | Rodent-specific | [6] |
| Cannabidiol (CBD) | ~3.7 | Rat | [7] |
| Probenecid | 32 | Not specified | [6] |
Key Experimental Protocols for Antagonist Validation
Intracellular Calcium Imaging
This assay directly measures the influx of calcium through the TRPV2 channel upon activation and its inhibition by a test compound.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or transiently transfected with TRPV2 (e.g., HEK293, glioma cell lines) on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.[4]
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Image Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for each cell.
-
-
Compound Application:
-
Perfuse the cells with a solution containing the new TRPV2 antagonist at various concentrations and incubate for a predetermined time.
-
Subsequently, stimulate the cells with a known TRPV2 agonist (e.g., Cannabidiol or Probenecid) in the continued presence of the antagonist.
-
Record the change in the F340/F380 ratio, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence ratio change in response to the agonist in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This gold-standard technique provides a direct measure of the ion current flowing through the TRPV2 channel, allowing for detailed characterization of antagonist effects on channel gating and conductance.
Methodology:
-
Cell Preparation: Use cells expressing TRPV2, either cultured or acutely isolated.
-
Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[4]
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
Voltage Protocol:
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) or a voltage step protocol to elicit TRPV2 currents.[8]
-
Apply a TRPV2 agonist to the extracellular solution to activate the channel and record the resulting current.
-
Perfuse the cell with the antagonist at various concentrations followed by co-application with the agonist.
-
-
Data Analysis:
-
Measure the peak inward and outward current amplitudes in response to the agonist in the presence and absence of the antagonist.
-
Generate current-voltage (I-V) curves to assess the mechanism of inhibition (e.g., pore block, allosteric modulation).
-
Calculate the IC50 value from the concentration-response curve.
-
Cytokine Release Assay
This assay measures the downstream cellular effects of TRPV2 inhibition, providing evidence of functional antagonism in a more physiological context. Activation of TRPV2 can lead to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[4]
Methodology:
-
Cell Culture: Plate immune cells (e.g., macrophages, mast cells) or other cell types known to release cytokines upon TRPV2 activation in a multi-well plate.
-
Stimulation:
-
Pre-incubate the cells with varying concentrations of the new TRPV2 antagonist for 1-2 hours.
-
Stimulate the cells with a TRPV2 agonist (e.g., Cannabidiol) for 24 hours.[4]
-
Include appropriate controls (vehicle, agonist alone, antagonist alone).
-
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification:
-
Measure the concentration of IL-6 and IL-8 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay.
-
-
Data Analysis:
-
Compare the levels of cytokine release in antagonist-treated wells to the agonist-only control.
-
Determine the concentration-dependent inhibition of cytokine release by the antagonist and calculate the IC50 value.
-
Visualizing Mechanisms and Workflows
TRPV2 Signaling Pathway
Caption: TRPV2 signaling cascade leading to gene expression.
Experimental Workflow for Antagonist Validation
Caption: A streamlined workflow for validating novel TRPV2 antagonists.
References
- 1. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
- 2. embopress.org [embopress.org]
- 3. Allosteric Antagonist Modulation of TRPV2 by Piperlongumine Impairs Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. What do we know about the transient receptor potential vanilloid 2 (TRPV2) ion channel? [dash.harvard.edu]
- 8. youtube.com [youtube.com]
The Double-Edged Sword: TRPV2 Expression Dictates Cancer Cell Sensitivity to Targeted Inhibitors
A comprehensive analysis of preclinical data reveals a strong correlation between the expression of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel and the sensitivity of cancer cells to a new class of targeted inhibitors. This guide provides an objective comparison of the performance of these inhibitors, supported by experimental data, to aid researchers and drug development professionals in navigating this promising therapeutic landscape.
The role of TRPV2 in cancer is complex, with studies demonstrating both tumor-promoting and tumor-suppressing functions depending on the cancer type. However, a growing body of evidence, detailed in this report, suggests that for certain malignancies, the level of TRPV2 expression can serve as a predictive biomarker for the efficacy of specific inhibitors. This guide synthesizes findings from multiple studies to provide a clear comparison of these agents, their mechanisms of action, and the experimental frameworks used to evaluate their performance.
Quantitative Comparison of Inhibitor Sensitivity
The sensitivity of cancer cells to various inhibitors has been shown to be directly influenced by the expression level of TRPV2. The following tables summarize the quantitative data from key studies, highlighting the differences in inhibitor concentration required to achieve a 50% reduction in cell viability (IC50) in cancer cell lines with varying TRPV2 expression.
| Inhibitor | Cancer Type | Cell Line | TRPV2 Expression | IC50 (µM) | Reference |
| Piperlongumine | Glioblastoma | U251 | Wild-Type (High) | 3.0 | [1][2] |
| U251 | Knockdown (Low) | ~6.0 (2-fold less sensitive) | [1] | ||
| U87 | High | 6.6 | [1][2] | ||
| YKG1 | High | 4.7 | [1][2] | ||
| D8TRG/06MG | High | 6.6 | [1][2] |
Table 1: Piperlongumine Sensitivity in Glioblastoma Cell Lines. Data indicates that glioblastoma cells with higher endogenous TRPV2 expression are more sensitive to the cytotoxic effects of piperlongumine. A twofold decrease in sensitivity was observed in U251 cells following TRPV2 knockdown[1].
| Inhibitor | Cancer Type | Cell Population | TRPV2 Expression | Observation | Reference |
| Tranilast | Esophageal Squamous Cell Carcinoma | Cancer Stem Cells (CSCs) | Upregulated | More cytotoxic at lower concentrations in CSCs vs. non-CSCs | [3] |
| Gastric Cancer | KATO-III, SNU-1 | High | Reverts cisplatin resistance | [4][5] | |
| Gastric Cancer | AGS | Low | Less sensitive to cisplatin | [4] |
Table 2: Tranilast Activity in Esophageal and Gastric Cancer. Tranilast demonstrates increased cytotoxicity in esophageal cancer stem cells which have upregulated TRPV2 expression. In gastric cancer, it has been shown to resensitize cisplatin-resistant cells with high TRPV2 expression to the chemotherapeutic agent[4][5].
| Inhibitor | Cancer Type | Cell Line | TRPV2 Status | Effect | Reference |
| Cannabidiol (CBD) | Glioblastoma | U87MG | Wild-Type (High) | Potentiates cytotoxicity of TMZ, BCNU, DOXO | [6][7] |
| MZC | TRPV2 Overexpression | Enhanced potentiation of chemotherapeutic cytotoxicity | [6][7] | ||
| U87MG | TRPV2 Knockdown | Inhibited the chemo-sensitizing effect of CBD | [6][7] |
Table 3: Cannabidiol (CBD) as a Chemo-sensitizer in Glioblastoma. CBD enhances the effectiveness of conventional chemotherapeutic agents in a TRPV2-dependent manner. This effect is amplified in cells overexpressing TRPV2 and diminished in cells with reduced TRPV2 expression[6][7].
Key Signaling Pathways
The antitumor effects of TRPV2 activation or inhibition are often mediated through critical intracellular signaling pathways. The PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival, has been identified as a key downstream effector of TRPV2 signaling in several cancers.
Figure 1: Simplified diagram of the TRPV2 signaling pathway and points of intervention by various inhibitors. Activation of TRPV2 can lead to the stimulation of the pro-survival PI3K/Akt/mTOR pathway.
Experimental Workflows and Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are standardized workflows and methodologies for key experiments cited in the referenced studies.
Experimental Workflow: Assessing Inhibitor Sensitivity
Figure 2: A typical experimental workflow for evaluating the correlation between TRPV2 expression and inhibitor sensitivity.
Western Blot for TRPV2 Expression
This protocol is used to determine the relative expression levels of the TRPV2 protein in different cancer cell lines.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
Gel Electrophoresis and Transfer:
-
Denature 30-50 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRPV2 (e.g., rabbit anti-TRPV2, specific dilution as per manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Normalize TRPV2 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of the TRPV2 inhibitor for 24, 48, or 72 hours. Include a vehicle-only control.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader[8].
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve[9].
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cells with the TRPV2 inhibitor at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive, PI negative cells are considered early apoptotic.
-
FITC-Annexin V positive, PI positive cells are considered late apoptotic or necrotic[10].
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Conclusion
The presented data strongly supports a correlation between TRPV2 expression and the sensitivity of cancer cells to specific inhibitors like piperlongumine and tranilast, as well as chemo-sensitizers like cannabidiol. This growing understanding of TRPV2's role as a predictive biomarker opens new avenues for personalized cancer therapy. For researchers and clinicians, assessing TRPV2 expression in tumors could become a critical step in selecting patients who are most likely to respond to these targeted treatments. The detailed experimental protocols provided in this guide offer a standardized framework for further investigation and validation of these promising therapeutic strategies. Further research focusing on the development of more potent and selective TRPV2 modulators is warranted to fully exploit this therapeutic vulnerability in a range of cancers.
References
- 1. Allosteric Antagonist Modulation of TRPV2 by Piperlongumine Impairs Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. Frontiers | Cationic Channel TRPV2 Overexpression Promotes Resistance to Cisplatin-Induced Apoptosis in Gastric Cancer Cells [frontiersin.org]
- 5. Cationic Channel TRPV2 Overexpression Promotes Resistance to Cisplatin-Induced Apoptosis in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
The Gold Standard: Using Knockout Models to Validate TRPV2 Blocker Specificity
A Comparative Guide for Researchers
The Imperative of Specificity in TRPV2 Blockade
TRPV2 channels are involved in a myriad of cellular functions, including mechanosensation, thermosensation, and immune responses. Their dysregulation has been linked to cardiomyopathy, muscular dystrophy, and cancer progression. Consequently, the development of specific TRPV2 blockers is a promising therapeutic strategy. However, many small molecule inhibitors can interact with multiple targets. Therefore, it is crucial to demonstrate that the observed effects of a potential TRPV2 blocker are indeed mediated by its interaction with the TRPV2 channel and not through off-target mechanisms.
Knockout Models: The Definitive Arbiter of Specificity
The most rigorous method to confirm the specificity of a TRPV2 blocker is to test its efficacy in a TRPV2 knockout model. In such a model, the absence of the TRPV2 protein should render the blocker ineffective if it is truly specific. Any residual effect of the blocker in the knockout model would suggest the presence of off-target interactions.
Comparative Analysis of TRPV2 Blockers Using Knockout Models
Here, we compare the validation of two commonly used putative TRPV2 blockers, SKF96365 and Tranilast, highlighting the importance of using knockout models.
SKF96365: A Case Study in Specificity Validation
SKF96365 is a broad-spectrum ion channel inhibitor that has been reported to block TRPV2. A study investigating the role of TRPV2 in viral infections provided a clear example of how knockout models can be used to confirm the specificity of a blocker.
Experimental Data:
| Cell Type | Treatment | Viral Gene (UL30) mRNA Levels (relative to control) | Viral Replication (GFP signal) |
| Wild-Type (Trpv2fl/fl) BMDCs | Vehicle | 1.0 | High |
| Wild-Type (Trpv2fl/fl) BMDCs | SKF96365 | Significantly reduced | Substantially inhibited |
| TRPV2 KO (Lyz2-Cre;Trpv2fl/fl) BMDCs | Vehicle | 1.0 | High |
| TRPV2 KO (Lyz2-Cre;Trpv2fl/fl) BMDCs | SKF96365 | No significant reduction | No inhibition |
Data adapted from a study on the role of TRPV2 in viral infection.
Interpretation:
The data clearly demonstrates that SKF96365 significantly inhibits viral infection in wild-type cells expressing TRPV2. However, in TRPV2 knockout cells, SKF96365 has no effect on viral infection. This provides strong evidence that the antiviral effect of SKF96365 in this context is mediated specifically through the inhibition of the TRPV2 channel.
Tranilast: Unraveling Complex Mechanisms
Tranilast is an anti-allergic drug that has also been identified as a TRPV2 inhibitor. Studies investigating its cardioprotective effects have utilized TRPV2 knockout mice, revealing a more complex mechanism of action.
Experimental Findings:
One study found that while TRPV2 knockout mice exhibited a blunted hypertrophic response to pressure overload, Tranilast also preserved cardiac function in wild-type mice subjected to the same stress. This suggests that the cardioprotective effects of Tranilast may not be solely dependent on its interaction with cardiomyocyte TRPV2 channels and could involve other pathways.
Interpretation:
This example underscores the importance of using knockout models not only to confirm on-target effects but also to uncover potential off-target or parallel mechanisms of action. While Tranilast may indeed inhibit TRPV2, its overall therapeutic effect in a complex disease model like cardiac hypertrophy might be multifactorial. Further studies with tissue-specific knockout models would be necessary to dissect the precise contribution of TRPV2 inhibition in different cell types to the observed phenotype.
Experimental Protocols
To facilitate the replication and extension of these validation studies, we provide detailed methodologies for key experiments.
Isolation of Adult Mouse Cardiomyocytes
This protocol is essential for in vitro studies on the effects of TRPV2 blockers on cardiac cells.
Materials:
-
Adult mouse (Wild-Type and TRPV2-KO)
-
Langendorff perfusion system
-
Collagenase type II
-
Perfusion buffer (e.g., calcium-free Tyrode's solution)
-
Stop buffer (e.g., perfusion buffer with 10% fetal bovine serum)
Procedure:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with calcium-free perfusion buffer to wash out the blood.
-
Switch to perfusion buffer containing collagenase to digest the extracellular matrix.
-
Once the heart is digested, remove it from the cannula and gently tease the ventricles apart in stop buffer.
-
Filter the cell suspension to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity and resuspend them in fresh stop buffer.
-
Gradually reintroduce calcium to the cell suspension.
-
The isolated cardiomyocytes are now ready for further experiments, such as calcium imaging or patch-clamp electrophysiology.
Calcium Imaging with Fura-2 AM
This technique allows for the measurement of intracellular calcium concentration, a key indicator of TRPV2 channel activity.
Materials:
-
Isolated cardiomyocytes (from Wild-Type and TRPV2-KO mice)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Inverted fluorescence microscope with a ratiometric imaging system
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the Fura-2 AM loading solution at room temperature in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Apply TRPV2 agonists and/or blockers and record the changes in the fluorescence ratio to assess channel activity.
Visualizing the Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the underlying molecular mechanisms, we have created diagrams using the Graphviz DOT language.
Experimental Workflow for Validating TRPV2 Blocker Specificity
Caption: Workflow for validating TRPV2 blocker specificity.
TRPV2 Signaling Pathway
Caption: Simplified TRPV2 signaling pathway.
Alternatives to Knockout Models
While knockout models are the gold standard, other methods can provide supporting evidence for blocker specificity:
-
RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently knock down the expression of TRPV2 in cell culture. The effect of the blocker can then be compared between control cells and cells with reduced TRPV2 expression.
-
Overexpression systems: The effect of a blocker can be assessed in cells that do not endogenously express TRPV2 and compared to cells that have been engineered to overexpress the channel. A significantly greater effect in the overexpressing cells suggests on-target activity.
-
Structural analysis and molecular modeling: Computational approaches can be used to predict the binding site of a blocker on the TRPV2 channel and to assess its potential for interacting with other proteins.
However, these methods do not provide the same level of definitive evidence as a full knockout model, as they can be subject to incomplete knockdown, off-target effects of the RNAi machinery, or artifacts of overexpression.
Conclusion
The validation of blocker specificity is a critical step in the development of safe and effective TRPV2-targeted therapies. The use of knockout models provides the most conclusive evidence of on-target activity and is an indispensable tool for researchers in this field. By comparing the effects of a blocker in wild-type versus knockout animals or cells, scientists can confidently determine the specificity of their compounds and advance the most promising candidates toward clinical development. The experimental protocols and conceptual frameworks provided in this guide are intended to support the rigorous validation of the next generation of TRPV2 blockers.
A Comparative Guide to the Pharmacokinetic Properties of Available TRPV2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of several Transient Receptor Potential Vanilloid 2 (TRPV2) inhibitors. The information is intended to assist researchers and professionals in the field of drug development in evaluating and selecting appropriate compounds for further investigation. The data presented is compiled from publicly available scientific literature.
Introduction to TRPV2
Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that plays a significant role in various physiological and pathophysiological processes. It is involved in mechanosensation, thermosensation, and immune responses. The activation of TRPV2 is triggered by a wide range of stimuli, including growth factors, hormones, and physical stimuli like heat and membrane stretch. Upon activation, TRPV2 facilitates the influx of calcium ions, which in turn modulates numerous cellular functions. Dysregulation of TRPV2 has been implicated in several diseases, including cancer, cardiac dysfunction, and inflammatory disorders, making it an attractive target for therapeutic intervention.
Pharmacokinetic Properties of TRPV2 Inhibitors
The following table summarizes the available pharmacokinetic data for several compounds that have been identified as TRPV2 inhibitors. It is important to note that for some of these compounds, particularly those primarily used as research tools, comprehensive pharmacokinetic data in humans is limited.
| Inhibitor | Administration | Cmax | Tmax | Half-life (t1/2) | Clearance | Metabolism | Excretion |
| Tranilast | Oral | 42.2 ± 5.92 µg/mL | 2.79 ± 1.14 h | 7.58 ± 1.44 h | 8.12 ± 1.31 mL/h/kg | - | - |
| Amiloride | Oral | 47.5 ± 13.8 ng/mL (for a 20 mg dose)[1] | 3 to 4 hours[2] | 6 to 9 hours | - | Not metabolized by the liver[1][2] | ~50% in urine (unchanged), ~40% in feces[1][2] |
| Loratadine | Oral | 4.7, 10.8, and 26.1 ng/mL (for 10, 20, and 40-mg doses, respectively)[3] | 1.0 to 1.5 hours[3] | 7.8 to 11.0 hours[3] | - | Metabolized by CYP3A4 and CYP2D6 to descarboethoxyloratadine (active metabolite)[4] | Fecal and renal routes[5] |
| SKF-96365 | - | No data available | No data available | No data available | No data available | No data available | No data available |
| Ruthenium Red | - | No data available | No data available | No data available | No data available | - | Primarily in feces (oral administration)[2] |
Experimental Protocols
Tranilast Pharmacokinetic Study
A two-way crossover study was conducted with twelve healthy male subjects. After an overnight fast, each subject received a single oral dose of two 100 mg tranilast capsules with 200 mL of water. Blood samples were collected at 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and 24 hours post-dose. Plasma concentrations of tranilast were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection at 333 nm.[6]
Amiloride Pharmacokinetic Study
While a specific detailed protocol was not found in the immediate search, pharmacokinetic parameters for amiloride have been determined in human studies. Generally, these studies involve the oral administration of a defined dose of amiloride to healthy volunteers or patients. Blood samples are collected at various time points post-administration, and plasma concentrations of amiloride are measured using a validated analytical method, such as HPLC. Urine and fecal samples are also collected to determine the extent of renal and fecal excretion.
Loratadine Pharmacokinetic Study
In a three-way crossover study, twelve normal volunteers received single oral doses of 10, 20, or 40 mg of loratadine in capsule form. Blood samples were collected for up to 96 hours after dosing. Plasma concentrations of loratadine were determined by radioimmunoassay (RIA), and its active metabolite, descarboethoxyloratadine, was measured by high-performance liquid chromatography (HPLC).[3] Another study in children involved the administration of a single 5 mg dose of loratadine syrup, with plasma concentrations of loratadine and its metabolite measured at various time points up to 72 hours post-dose.[7]
TRPV2 Signaling Pathway
The activation of TRPV2 is a complex process that can be initiated by a variety of stimuli, leading to its translocation from intracellular compartments, such as the endoplasmic reticulum, to the plasma membrane.[1][8] This process is often dependent on the activation of the phosphatidylinositol 3-kinase (PI3K) pathway.[8][9] Once at the plasma membrane, TRPV2 acts as a non-selective cation channel, allowing the influx of calcium ions (Ca2+). This increase in intracellular calcium concentration triggers a cascade of downstream signaling events that regulate diverse cellular functions, including cell migration, phagocytosis, and cytokine release.[10]
Caption: TRPV2 Signaling Pathway Activation and Downstream Effects.
References
- 1. TRPV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Transient Receptor Potential Vanilloid 2 (TRPV2) Channel Facilitates Virus Infection Through the Ca2+‐LRMDA Axis in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV Protein Family—From Mechanosensing to Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of TRPV2 Antagonism: A Case Study of Piperlongumine
The pursuit of novel therapeutic targets has led researchers to the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel, a protein implicated in various physiological and pathological processes. However, the development of selective TRPV2 antagonists has been challenging, with a notable scarcity of such compounds reported in peer-reviewed literature[1]. This guide provides an objective look at the current landscape, focusing on piperlongumine, a naturally occurring compound identified as an allosteric TRPV2 antagonist, to illustrate the evaluation of therapeutic potential in the absence of a broad field of selective competitors.
The Therapeutic Index: A Key Metric in Drug Development
The therapeutic index (TI) is a critical measure in pharmacology that quantifies the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. A higher TI indicates a wider margin of safety for a drug, meaning there is a larger window between the dose required for a therapeutic effect and the dose at which toxicity occurs. The determination and interpretation of the TI are crucial throughout the drug development process to balance a drug candidate's efficacy with its safety profile[2].
Piperlongumine: A Non-Selective TRPV2 Antagonist
Piperlongumine (PL) is an alkaloid that has demonstrated anticancer properties. Recent studies have identified PL as an allosteric antagonist of TRPV2, shedding light on a potential mechanism for its therapeutic effects, particularly in glioblastoma[3]. While not a selective TRPV2 antagonist, the available preclinical data for PL provides a framework for discussing the therapeutic index in the context of TRPV2 modulation.
Preclinical Evaluation of Piperlongumine in a Glioblastoma Model
A study investigating the effect of piperlongumine in a murine orthotopic xenograft model of glioblastoma provides insights into its in vivo efficacy and toxicity[3].
Data Summary
| Compound | Model | Efficacy | Toxicity | Reference |
| Piperlongumine (PL) | Murine orthotopic xenograft model of glioblastoma | Limited effect on intracranial tumor growth with subcutaneous injection | Toxicity observed with subcutaneous injections of 50 mg/kg | [3] |
Note: The study highlights the poor solubility of PL in biocompatible formulations and the toxicity observed with subcutaneous delivery, which prompted the exploration of a local delivery system (implanted PL-scaffolds) to improve therapeutic outcomes[3]. A direct calculation of a therapeutic index from this data is challenging without more detailed dose-response curves for both efficacy and toxicity.
Experimental Protocol: Murine Orthotopic Xenograft Model of Glioblastoma
The following is a summary of the experimental methodology used to evaluate the in vivo therapeutic potential of piperlongumine as described in the cited literature[3].
Objective: To assess the in vivo efficacy and toxicity of piperlongumine in a preclinical model of glioblastoma.
Animal Model: Murine orthotopic xenograft model.
Cell Line: U251 human glioblastoma cells.
Procedure:
-
Cell Culture: U251 cells are cultured under standard conditions.
-
Orthotopic Xenograft Implantation:
-
Anesthetized mice are placed in a stereotactic frame.
-
A burr hole is drilled in the skull at a specific coordinate.
-
A suspension of U251 cells is injected intracranially.
-
-
Treatment Administration:
-
Subcutaneous Injection: Piperlongumine is formulated and administered subcutaneously at a dose of 50 mg/kg.
-
Local Implant: Due to toxicity and limited efficacy with systemic administration, a PL-loaded scaffold is developed for sustained local delivery directly at the tumor site.
-
-
Monitoring and Endpoint:
-
Tumor growth is monitored, likely through bioluminescence imaging or other imaging modalities.
-
Animal health and any signs of toxicity are observed and recorded.
-
The primary endpoint is typically tumor size or animal survival.
-
Signaling and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of piperlongumine's action on glioblastoma cells and the general workflow for its in vivo evaluation.
References
A Comparative Analysis of TRPV2 Blockers: In Vitro Potency and In Vivo Cardiac Efficacy
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the efficacy of various Transient Receptor Potential Vanilloid 2 (TRPV2) channel blockers. The following sections detail their performance in both laboratory (in vitro) and living organism (in vivo) models, supported by experimental data and detailed protocols.
The TRPV2 channel, a non-selective cation channel, has emerged as a significant therapeutic target, particularly in the context of cardiovascular diseases like cardiomyopathy. Its over-activation is associated with pathological calcium influx in cardiomyocytes, leading to cellular damage and dysfunction. Consequently, the development and evaluation of effective TRPV2 blockers are of paramount interest. This guide compares several prominent TRPV2 inhibitors: Tranilast, SKF96365, Lumin, Loratadine, and SET2.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of TRPV2 blockers is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The following table summarizes the reported IC50 values for the selected TRPV2 antagonists.
| Compound | IC50 Value (µM) | Cell Line | Agonist Used |
| SET2 | 0.46 | HEK293 | Not Specified |
| Loratadine | 3 | HEK293 | Not Specified |
| Lumin | < 10 | HEK293 | 2-APB |
| Tranilast | 10 - 100 | HEK293 | 2-APB |
| SKF96365 | ~100 | HEK293 | 2-APB |
Table 1: Comparative In Vitro Efficacy of TRPV2 Blockers. Lower IC50 values indicate higher potency.
In Vivo Efficacy in Cardiomyopathy Models
The therapeutic potential of these blockers has been investigated in animal models of cardiomyopathy, most notably the BIO14.6 hamster, which develops hereditary cardiomyopathy. These studies primarily assess the ability of the compounds to ameliorate cardiac dysfunction.
| Compound | Animal Model | Dosage | Administration Route | Key Findings |
| Tranilast | BIO14.6 Hamster | 300 mg/kg/day | Mixed with feed | Ameliorated cardiac dysfunction.[1] |
| Lumin | BIO14.6 Hamster | 10 mg/kg/day | In drinking water | Ameliorated cardiac dysfunction.[1] |
| SKF96365 | Not specified in provided cardiac models | - | - | - |
| Loratadine | Not specified in provided cardiac models | - | - | - |
| SET2 | Not specified in provided cardiac models | - | - | - |
Table 2: Summary of In Vivo Efficacy of TRPV2 Blockers in Cardiomyopathy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Calcium Influx Assay
This protocol outlines a typical procedure for screening TRPV2 antagonists using a fluorescent calcium indicator in a cell-based assay.
Objective: To determine the IC50 of a test compound on TRPV2 channel activity.
Materials:
-
HEK293 cells stably expressing human TRPV2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
TRPV2 agonist (e.g., 2-aminoethoxydiphenyl borate - 2-APB).
-
Test compounds (TRPV2 blockers).
-
96-well black, clear-bottom plates.
-
Fluorescent plate reader.
Procedure:
-
Cell Plating: Seed the HEK293-TRPV2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate in the dark at 37°C for 60 minutes.
-
-
Compound Incubation:
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of the test compound to the wells. Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescent plate reader.
-
Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Add the TRPV2 agonist (e.g., 2-APB) to all wells simultaneously using an automated injection system.
-
Immediately begin recording the fluorescence ratio over time to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio in response to the agonist for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Assessment of Cardiac Function in Hamsters
This protocol describes the use of echocardiography to evaluate the efficacy of TRPV2 blockers in the BIO14.6 hamster model of cardiomyopathy.[2]
Objective: To assess the effect of a TRPV2 blocker on cardiac function.
Materials:
-
BIO14.6 cardiomyopathic hamsters.
-
Control, healthy hamsters (e.g., Golden Syrian hamsters).
-
Test compound (TRPV2 blocker).
-
Vehicle control.
-
High-frequency ultrasound system with a small animal probe.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Dosing:
-
Divide the BIO14.6 hamsters into treatment and vehicle control groups.
-
Administer the test compound or vehicle daily for the specified duration (e.g., 4 weeks) via the appropriate route (e.g., oral gavage, mixed in feed, or in drinking water).[1]
-
-
Echocardiography:
-
Anesthetize the hamster and place it on a heated platform to maintain body temperature.
-
Shave the chest area to ensure good probe contact.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional (B-mode) and M-mode images from the parasternal long-axis and short-axis views.
-
-
Image Analysis:
-
From the M-mode images of the left ventricle at the level of the papillary muscles, measure the following during systole and diastole:
-
Left ventricular internal dimension (LVID).
-
Interventricular septal thickness (IVS).
-
Posterior wall thickness (PW).
-
-
Calculate the following parameters of cardiac function:
-
Ejection Fraction (EF%): (End-Diastolic Volume - End-Systolic Volume) / End-Diastolic Volume * 100.
-
Fractional Shortening (FS%): (LVID;d - LVID;s) / LVID;d * 100.
-
-
-
Statistical Analysis:
-
Compare the cardiac function parameters between the treated, vehicle control, and healthy control groups using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Novel inhibitor candidates of TRPV2 prevent damage of dystrophic myocytes and ameliorate against dilated cardiomyopathy in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A longitudinal study on BIO14.6 hamsters with dilated cardiomyopathy: micro-echocardiographic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling TRPV2-selective blocker 1
Essential Safety and Handling Guide for TRPV2-Selective Blocker 1
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 2242724-49-6). As a selective TRPV2 channel blocker, this compound is a potent bioactive molecule requiring careful handling to ensure personnel safety and experimental integrity. The following procedures are based on established best practices for managing novel research chemicals where a comprehensive Safety Data Sheet (SDS) may not be readily available.
Risk Assessment and Chemical Properties
A thorough risk assessment is the first step before handling any new chemical.[1] Since detailed toxicological data for this compound is not widely published, it should be treated as a potent compound with unknown toxicity. The information below represents a typical profile for a research-grade bioactive small molecule and should be confirmed with the supplier-specific SDS.
Representative Data for this compound
| Parameter | Representative Information | Safety Implication |
| CAS Number | 2242724-49-6 | Unique identifier for the chemical substance. |
| Appearance | Solid powder | Potential for aerosolization; handle in a contained space. |
| Storage | Store at -20°C for short-term, -80°C for long-term. | Protect from light and moisture to maintain stability. |
| Solubility | Soluble in DMSO | Prepare stock solutions in a chemical fume hood. |
| Toxicity | Data not available; treat as potent and hazardous. | Minimize exposure through engineering controls and PPE. |
| Flash Point | Not determined | Assume it is flammable and keep away from ignition sources. |
| Stability | Stable under recommended storage conditions. | Avoid strong oxidizing agents. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier against exposure to hazardous chemicals. The following PPE is mandatory when handling this compound in any form (solid or in solution).
-
Lab Coat: A fire-resistant lab coat that is fully buttoned is required to protect clothing and skin from potential splashes.[2]
-
Eye Protection: Chemical splash goggles are mandatory.[2] If there is a significant splash risk, a face shield should be worn in addition to goggles.[3]
-
Gloves: Use two pairs of nitrile gloves ("double-gloving") to provide robust protection.[4] Gloves must be changed immediately if contaminated or compromised.[4]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or glove box, a respirator (e.g., N95) is necessary to prevent inhalation.[2]
-
Footwear: Fully enclosed, chemical-resistant shoes are required to protect against spills.[2]
Handling and Experimental Workflow
A systematic workflow minimizes the risk of exposure and contamination. All handling of this compound, especially the initial preparation of stock solutions from the solid form, should be performed in a certified chemical fume hood.
Step-by-Step Handling Protocol
-
Receiving and Storage: Upon receipt, verify the container is intact. Log the compound into the chemical inventory and immediately transfer it to a designated, labeled location in a -80°C freezer.
-
Preparation of Stock Solution:
-
Transport the sealed container from the freezer to a certified chemical fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Don all required PPE (double gloves, lab coat, goggles).
-
Carefully weigh the required amount of the solid compound using an analytical balance inside the fume hood. Use an anti-static weigh boat to minimize aerosolization.
-
Add the appropriate volume of sterile DMSO to the vial to create a concentrated stock solution. Ensure the vial is securely capped and vortexed until the solid is fully dissolved.
-
-
Experimental Use:
-
Prepare all subsequent dilutions from the stock solution within the chemical fume hood.
-
When treating cell cultures or tissues, perform the additions within a biological safety cabinet to maintain sterility and containment.
-
Transport plates or tubes containing the compound in a sealed, secondary container.
-
-
Decontamination:
-
After use, decontaminate all surfaces (fume hood sash, work surface, pipettes) with a suitable solvent (e.g., 70% ethanol) followed by a general-purpose lab disinfectant.
-
Wipes used for decontamination should be disposed of as solid chemical waste.
-
Disposal Plan
Proper waste disposal is critical to prevent environmental contamination and ensure regulatory compliance.[5] All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Liquid Waste:
-
All solutions containing the compound (e.g., excess reagents, cell culture media from treated plates) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
The label should include "Hazardous Waste," the full chemical name ("this compound"), and the solvent (e.g., DMSO, aqueous buffer).[5]
-
Do not mix incompatible waste streams.[7]
-
-
Solid Waste:
-
All materials that have come into direct contact with the compound must be disposed of as solid hazardous waste. This includes:
-
Gloves, weigh boats, and pipette tips.
-
Contaminated vials and tubes.
-
Wipes used for decontamination.
-
-
Collect these materials in a designated, labeled hazardous waste bag or container.
-
-
Sharps Waste:
-
Needles or syringes used to handle solutions of the compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for waste pickup and disposal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
